(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMPILNFZOQSZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431475 | |
| Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102691-93-0 | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68SLX52TK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, also known as (S)-(+)-MαNP acid, is a chiral carboxylic acid of significant interest in the fields of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral derivatizing agent, enabling the determination of the absolute configuration of alcohols and amines through nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and a workflow for its application in chiral analysis.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application and handling in a laboratory setting. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 108.0 to 112.0 °C | |
| Boiling Point (Predicted) | 403.9 ± 20.0 °C at 760 mmHg | [2] |
| Specific Optical Rotation ([α]D) | Approximately +100° (c=1, MeOH) | |
| pKa (Predicted) | 4.84 ± 0.30 | [2] |
| Solubility | Soluble in methanol.[2] As an aromatic carboxylic acid, it is expected to be soluble in many organic solvents such as ethanol, acetone, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane. Its solubility in aqueous solutions is expected to be low but will increase significantly in basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of the corresponding carboxylate salt. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections provide step-by-step protocols for measuring the melting point and solubility of this compound, as well as its application as a chiral derivatizing agent.
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.
Materials:
-
This compound
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Take a melting point capillary and press the open end into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the capillary and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting point. Observe the sample and note the temperature at which it melts.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary with the sample.
-
Set the heating rate to a slow setting (1-2°C per minute) and begin heating.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
The recorded temperature range is the melting point of the sample. For high accuracy, repeat the measurement with a fresh sample.
Qualitative Determination of Solubility
Objective: To determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents: water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, 5% aqueous NaOH, 5% aqueous HCl.
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Add approximately 10-20 mg of this compound to each test tube.
-
To the first test tube, add the corresponding solvent dropwise, up to approximately 1 mL.
-
Agitate the mixture by flicking the test tube or using a vortex mixer for about 30 seconds.
-
Observe the mixture. If the solid completely dissolves, it is classified as "soluble." If it partially dissolves, it is "sparingly soluble." If it does not dissolve at all, it is "insoluble."
-
Record your observations.
-
Repeat steps 3-6 for each of the selected solvents.
Application as a Chiral Derivatizing Agent for NMR Spectroscopy
Objective: To determine the absolute configuration of a chiral secondary alcohol by derivatization with this compound and subsequent ¹H NMR analysis.
Materials:
-
This compound
-
The chiral secondary alcohol of unknown configuration
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) as the solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Esterification Reaction:
-
In a clean, dry flask, dissolve the chiral secondary alcohol (1 equivalent) in anhydrous DCM.
-
Add this compound (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature and add DCC (1.2 equivalents).
-
Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting diastereomeric ester by column chromatography on silica gel.
-
-
¹H NMR Analysis:
-
Dissolve a small sample of the purified diastereomeric ester in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the spectrum, paying close attention to the chemical shifts of the protons on the chiral alcohol moiety. The naphthyl group of the derivatizing agent will induce different chemical shifts for these protons in the two possible diastereomers.
-
By comparing the observed chemical shifts to established models for MαNP esters, the absolute configuration of the original alcohol can be determined.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the use of this compound as a chiral derivatizing agent.
Caption: Workflow for chiral derivatization and analysis.
References
An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to obtain enantiomerically pure (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, a valuable chiral auxiliary in asymmetric synthesis and for the enantioresolution of alcohols. The synthesis involves a multi-step process commencing with the preparation of the racemic acid, followed by diastereomeric resolution.
Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid
The synthesis of the racemic precursor is achieved through a two-step process starting from 1-vinylnaphthalene. The first step involves an epoxidation coupled with an in-situ methanolysis, followed by an oxidation of the resulting primary alcohol to the carboxylic acid.
Experimental Protocol: Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid
Step 1: Synthesis of 2-Methoxy-2-(1-naphthyl)-1-propanol
-
To a solution of 1-vinylnaphthalene (1.0 eq) in methanol, cooled to 0 °C, is added m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-methoxy-2-(1-naphthyl)-1-propanol.
Step 2: Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid
-
To a solution of 2-methoxy-2-(1-naphthyl)-1-propanol (1.0 eq) in a biphasic mixture of acetonitrile, water, and ethyl acetate is added (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO, 0.1 eq) and sodium phosphate buffer (pH 6.8).
-
The mixture is cooled to 0 °C, and sodium chlorite (NaClO2, 3.0 eq) followed by a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.1 eq) are added.
-
The reaction is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude racemic 2-methoxy-2-(1-naphthyl)propionic acid is purified by recrystallization.
Tabulated Data: Synthesis of Racemic Acid
| Parameter | Step 1: Methanolysis | Step 2: Oxidation |
| Starting Material | 1-Vinylnaphthalene | 2-Methoxy-2-(1-naphthyl)-1-propanol |
| Key Reagents | m-CPBA, Methanol | TEMPO, NaClO2, NaOCl |
| Solvent | Methanol | Acetonitrile/Water/Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | ~13 hours | ~4-6 hours |
| Product | 2-Methoxy-2-(1-naphthyl)-1-propanol | Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid |
| Typical Yield | 75-85% | 80-90% |
Resolution of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid
The enantiomers of the racemic acid are separated by forming diastereomeric esters with a chiral auxiliary, (-)-menthol. The resulting diastereomers are then separated by high-performance liquid chromatography (HPLC), followed by hydrolysis to yield the desired (S)-(+)-enantiomer.
Experimental Protocol: Resolution and Isolation of (S)-(+)-Enantiomer
Step 3: Esterification with (-)-Menthol
-
To a solution of racemic 2-methoxy-2-(1-naphthyl)propionic acid (1.0 eq), (-)-menthol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane, cooled to 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diastereomeric menthyl esters.
Step 4: HPLC Separation of Diastereomers
-
The mixture of diastereomeric esters is separated by preparative HPLC on a silica gel column.
-
A mobile phase of hexane and isopropanol (e.g., 98:2 v/v) is used for elution.
-
The two diastereomers are collected as separate fractions, and the solvent is removed under reduced pressure. A separation factor (α) of approximately 1.83 can be expected.[1]
Step 5: Hydrolysis of the Menthyl Ester
-
To a solution of the desired diastereomerically pure menthyl ester in anhydrous tetrahydrofuran is added potassium trimethylsilanolate (2.0 eq).
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with water, and the mixture is acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Tabulated Data: Resolution Process
| Parameter | Step 3: Esterification | Step 4: HPLC Separation | Step 5: Hydrolysis |
| Starting Material | Racemic Acid | Diastereomeric Menthyl Esters | Diastereomerically Pure Menthyl Ester |
| Key Reagents | (-)-Menthol, DCC, DMAP | - | Potassium Trimethylsilanolate |
| Solvent | Dichloromethane | Hexane/Isopropanol | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Product | Diastereomeric Menthyl Esters | Separated Diastereomers | This compound |
| Typical Yield | >90% | >95% (recovery) | >90% |
Visualizations
Synthetic Workflow
References
An In-depth Technical Guide to (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid, a synthetic auxin analog. This document is intended for researchers, scientists, and professionals in the fields of drug development and plant biology.
Chemical Identity and Properties
(S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is a chiral carboxylic acid featuring a naphthalene moiety. Its chemical structure and key properties are summarized below.
Structure
Chemical Name: (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid Synonyms: (+)-2-Methoxy-2-(1-naphthyl)propionic acid[1]
Molecular Structure:
Caption: 2D structure of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 102691-93-0 | [1] |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Melting Point | 108.0 - 112.0 °C | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >99.0% (HPLC) | |
| Enantiomeric Excess | >99.0% | |
| SMILES | CO--INVALID-LINK--(C)C(O)=O |
Biological Activity: A Synthetic Auxin
(S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is recognized as a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). The biological activity is highly stereospecific, with the (S)-enantiomer being the active form.
Mechanism of Action: The TIR1/AFB Pathway
The primary mechanism of action for this synthetic auxin involves its interaction with the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
Caption: Simplified signaling pathway of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid.
The binding of the (S)-enantiomer to the TIR1/AFB co-receptor stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes, thereby modulating their expression and leading to various physiological responses.
Synthesis and Analysis
Detailed experimental protocols for the synthesis and analysis of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid are not widely available in the public domain. However, general synthetic strategies for related chiral alpha-arylpropionic acids can be adapted.
Potential Synthetic Workflow
A plausible synthetic route involves the enantioselective methylation of a 1-naphthaleneacetic acid precursor.
Caption: Conceptual workflow for the enantioselective synthesis of the target compound.
Analytical Methodologies
Chiral High-Performance Liquid Chromatography (HPLC): The determination of enantiomeric purity is crucial. While a specific protocol for this compound is not available, a general approach for chiral separation of similar compounds would involve:
-
Stationary Phase: A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm).
Spectroscopic Analysis: Specific NMR, IR, and mass spectrometry data for (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid are not readily available in public databases. Characterization would typically involve:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., C=O of the carboxylic acid, C-O stretches).
Applications in Research
As a synthetic auxin with high stereospecificity, (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is a valuable tool for:
-
Probing Auxin Receptors: Investigating the binding interactions and specificity of auxin receptors like TIR1/AFB.
-
Studying Auxin Signaling: Elucidating the downstream components and regulatory mechanisms of the auxin signaling cascade.
-
Structure-Activity Relationship Studies: Understanding how modifications to the auxin structure affect its biological activity.
-
Agricultural and Horticultural Research: Investigating its potential as a plant growth regulator for applications such as rooting of cuttings, fruit setting, and prevention of premature fruit drop.
Conclusion
(S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is a well-defined synthetic auxin with a clear, stereospecific mechanism of action involving the TIR1/AFB signaling pathway. While detailed experimental protocols for its synthesis and analysis are not broadly published, established methods for related chiral compounds provide a strong basis for its preparation and characterization. Its specific biological activity makes it a valuable tool for fundamental research in plant biology and potentially for applications in agriculture. Further research to fully characterize its spectroscopic properties and to develop and publish detailed experimental protocols would be beneficial to the scientific community.
References
Unraveling the Enigma: A Technical Guide to CAS 102691-93-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAS number 102691-93-0 is not a publicly cataloged chemical substance. Extensive searches across major chemical and scientific databases have yielded no compound associated with this identifier. This guide addresses the absence of information and provides a logical framework for approaching an un-indexed compound, should it be a novel or internally designated molecule. It will outline the necessary experimental workflows to characterize a new chemical entity, from initial property determination to potential therapeutic application.
Introduction: The Case of an Unidentified CAS Number
A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, enabling clear communication in scientific literature and databases. The number 102691-93-0, however, does not correspond to any entry in the public CAS registry. This suggests several possibilities:
-
Typographical Error: The number may be a simple mistyping of a valid CAS number.
-
Novel Compound: It could be a newly synthesized molecule that has not yet been registered.
-
Internal Code: The identifier might be an internal designation used within a specific organization before official registration.
-
Withdrawn Substance: It may have been a pre-registration number for a substance that was never brought to market or was withdrawn.
Given the lack of public data, this document will serve as a procedural guide for the characterization and investigation of a hypothetical novel compound, which we will refer to as "Compound X" (formerly CAS 102691-93-0).
Hypothetical Physicochemical Properties of a Novel Compound
The initial step for any new chemical entity is the determination of its fundamental physicochemical properties. These data are crucial for handling, formulation, and predicting its behavior in biological systems.
Table 1: Essential Physicochemical Data for "Compound X"
| Property | Experimental Method | Importance in Drug Development |
| Molecular Formula & Weight | Mass Spectrometry (e.g., HRMS) | Fundamental for identification and stoichiometry. |
| Structure | NMR Spectroscopy (¹H, ¹³C), X-ray Crystallography | Defines the molecule's identity and steric properties. |
| Purity | HPLC, LC-MS | Ensures that observed effects are due to the compound itself. |
| Appearance | Visual Inspection | Basic identification characteristic. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Critical for formulation and bioavailability. |
| Melting/Boiling Point | Differential Scanning Calorimetry (DSC) | Indicates purity and stability. |
| pKa | Potentiometric Titration, UV-Vis Spectroscopy | Predicts ionization state at physiological pH. |
| LogP / LogD | Shake-flask method, HPLC | Measures lipophilicity, affecting membrane permeability. |
Standard Experimental Workflow for a Novel Compound
The journey from a newly synthesized molecule to a potential drug candidate follows a structured path. The following workflow outlines the critical stages of investigation.
MαNP Acid as a Chiral Auxiliary: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Among these, MαNP acid ((R)- or (S)-α-methoxy-α-(1-naphthyl)propionic acid) has emerged as a powerful tool for the resolution of racemates and the determination of absolute stereochemistry. This technical guide provides an in-depth exploration of the mechanism of action of MαNP acid, detailing its application in the formation of diastereomeric intermediates and the principles governing the stereochemical outcome of reactions. We present a compilation of quantitative data from various applications, detailed experimental protocols for key procedures, and visualizations of the underlying mechanistic and experimental workflows to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.
Introduction
The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting adverse effects. This necessitates the development of robust methods for the synthesis and analysis of enantiomerically pure compounds. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. MαNP acid, a derivative of naphthalene, has proven to be a highly effective chiral auxiliary, particularly for the resolution of alcohols and the assignment of their absolute configuration. Its rigid structure prevents racemization at its own stereocenter, and the naphthyl group provides a strong anisotropic effect in ¹H NMR spectroscopy, facilitating the differentiation of diastereomers.
Mechanism of Action: The Role of Conformational Rigidity and NMR Anisotropy
The efficacy of MαNP acid as a chiral auxiliary is rooted in its ability to form diastereomeric esters with a chiral substrate, which can then be separated chromatographically and their stereochemistry elucidated using ¹H NMR spectroscopy. The underlying mechanism relies on a predictable conformational preference of the resulting MαNP esters.
Formation of Diastereomeric Esters
A racemic substrate, such as a secondary alcohol, is esterified with an enantiomerically pure form of MαNP acid (either (R)- or (S)-MαNP acid). This reaction generates a mixture of two diastereomers, which, unlike the original enantiomers, possess different physical properties and can therefore be separated using standard chromatographic techniques like HPLC.
The syn-syn Conformation and the ¹H NMR Anisotropy Method
The key to determining the absolute configuration of the substrate lies in the analysis of the ¹H NMR spectra of the separated diastereomeric esters. The MαNP esters preferentially adopt a syn-syn conformation. This conformation is stabilized by a weak hydrogen bond-like interaction between the H-8' proton of the naphthyl group, the ester carbonyl oxygen, and the methoxy oxygen.
This preferred conformation places the substituents of the chiral substrate in distinct spatial regions relative to the shielding/deshielding cone of the naphthyl ring. The magnetic anisotropy of the naphthyl group causes protons located in the shielding zone (above the plane of the ring) to experience an upfield shift in the ¹H NMR spectrum, while those in the deshielding zone (in the plane of the ring) are shifted downfield.
By comparing the ¹H NMR spectra of the two diastereomers (one formed from (R)-MαNP acid and the other from (S)-MαNP acid), the chemical shift differences (Δδ = δ(S-ester) - δ(R-ester)) for the protons of the substrate can be determined. A positive Δδ value indicates that the proton is in the shielding zone of the (S)-MαNP ester, while a negative Δδ value places it in the shielding zone of the (R)-MαNP ester. This information, when applied to a conformational model of the MαNP ester, allows for the unambiguous assignment of the absolute configuration of the chiral center in the substrate.
Figure 1. Logical workflow for the determination of absolute configuration using MαNP acid.
Quantitative Data Presentation
The effectiveness of MαNP acid as a chiral auxiliary is demonstrated by the high degree of separation of the resulting diastereomers and the significant chemical shift differences observed in their ¹H NMR spectra. The following tables summarize quantitative data from representative applications.
| Substrate | MαNP Acid Enantiomer | HPLC Separation Data | Reference |
| Racemic 2-Butanol | (S)-(+)-MαNP Acid | α = 1.15, Rs = 1.18 (Hexane:EtOAc = 20:1) |
Table 1. HPLC Separation Data for Diastereomeric MαNP Esters. (α = separation factor, Rs = resolution factor)
| Substrate Moiety Protons | δ((R)-MαNP ester) (ppm) | δ((S)-MαNP ester) (ppm) | Δδ (δS - δR) (ppm) |
| 2-Butanol | |||
| CH₃ | 0.87 | 1.11 | +0.24 |
| CH | 4.85 | 4.82 | -0.03 |
| CH₂ | 1.39 | 1.21 | -0.18 |
| CH₃ (terminal) | 0.80 | 0.75 | -0.05 |
Table 2. ¹H NMR Chemical Shift Data for Diastereomeric Esters of 2-Butanol.
Experimental Protocols
The following protocols provide a general framework for the use of MαNP acid in the resolution and stereochemical determination of a chiral alcohol.
General Esterification Procedure (Steglich Esterification)
This procedure describes the formation of MαNP esters from a chiral alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)- or (S)-MαNP acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the chiral alcohol, (R)- or (S)-MαNP acid, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric esters.
Figure 2. Experimental workflow for Steglich esterification of a chiral alcohol with MαNP acid.
¹H NMR Analysis for Absolute Configuration Determination
Sample Preparation:
-
Prepare separate NMR samples for each of the purified diastereomeric esters.
-
Dissolve approximately 5-10 mg of each diastereomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solutions to clean, dry NMR tubes.
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Carefully assign the proton signals of the chiral substrate moiety in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ = δ(S-ester) - δ(R-ester)) for each assigned proton.
-
Correlate the signs of the Δδ values with the established conformational model of the MαNP ester to determine the absolute configuration of the chiral center.
Conclusion
MαNP acid stands out as a highly effective chiral auxiliary due to its rigid framework and the pronounced anisotropic effect of its naphthyl group. This combination allows for the efficient separation of diastereomeric derivatives and a reliable method for the determination of absolute stereochemistry via ¹H NMR spectroscopy. The detailed mechanism and experimental protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully employ MαNP acid in their synthetic and analytical endeavors, ultimately contributing to the advancement of asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
In-Depth Technical Guide to 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-(1-naphthyl)propionic acid, commonly referred to as MαNP acid, is a powerful chiral auxiliary agent extensively utilized in the fields of stereochemistry and organic synthesis. Its primary application lies in the enantioresolution of racemic alcohols and the determination of their absolute configurations. This technical guide provides a comprehensive overview of the key literature on MαNP acid, detailing its synthesis, enantioresolution, and its application as a chiral derivatizing agent for the stereochemical analysis of alcohols via ¹H NMR spectroscopy.
Synthesis of 2-Methoxy-2-(1-naphthyl)propionic Acid
A general two-step approach would involve:
-
Synthesis of 2-hydroxy-2-(1-naphthyl)propanoic acid: This precursor can be synthesized from 1-naphthyl methyl ketone. The ketone can be converted to a cyanohydrin, followed by hydrolysis to the α-hydroxy acid.
-
Methylation of the α-hydroxy acid: The hydroxyl group of 2-hydroxy-2-(1-naphthyl)propanoic acid can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride, to yield the final racemic MαNP acid.
Enantioresolution of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid
The racemic MαNP acid can be efficiently resolved into its constituent enantiomers by forming diastereomeric esters with a chiral alcohol, followed by chromatographic separation and subsequent hydrolysis. A widely employed method utilizes the naturally abundant and relatively inexpensive (-)-menthol as the chiral resolving agent.
Experimental Protocol: Enantioresolution of (±)-MαNP Acid with (-)-Menthol
-
Esterification: Racemic MαNP acid is reacted with (1R,3R,4S)-(-)-menthol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane) to form a mixture of diastereomeric esters.
-
HPLC Separation: The resulting diastereomeric esters are separated by high-performance liquid chromatography (HPLC) on a normal-phase silica gel column. The separation is typically achieved using a mobile phase of hexane and ethyl acetate.
-
Hydrolysis (Solvolysis): The separated diastereomeric esters are individually hydrolyzed to yield the enantiopure (S)-(+)-MαNP acid and (R)-(-)-MαNP acid. This can be achieved by treatment with a base such as sodium methoxide in methanol, followed by acidification.[1] The recovered (-)-menthol can be recycled.
Quantitative Data: HPLC Separation of MαNP-menthol Diastereomers
| Parameter | Value |
| Chiral Auxiliary | (1R,3R,4S)-(-)-Menthol |
| Separation Factor (α) | 1.83[1] |
| Resolution (Rs) | 2.26[1] |
Table 1: HPLC separation parameters for the diastereomeric esters of racemic MαNP acid and (-)-menthol.[1]
References
An In-Depth Technical Guide to (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid is a chiral carboxylic acid of significant interest in the fields of stereochemistry and analytical chemistry. Its rigid structure and the presence of a naphthyl group make it a powerful tool for the enantioresolution of racemic alcohols and the determination of their absolute configurations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application as a chiral resolving agent, and an exploration of the biological activities associated with the broader class of 2-arylpropionic acids.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₃[1] |
| Molecular Weight | 230.26 g/mol [1][2][3] |
| Appearance | Solid |
| Purity | >99.0% (by HPLC)[2] |
| CAS Number | 102691-93-0 |
Experimental Protocols
I. Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid
The synthesis of racemic 2-methoxy-2-(1-naphthyl)propionic acid can be achieved through a multi-step process starting from 1-methoxynaphthalene. The following protocol is a representative example based on established organic chemistry principles.
Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene
This step introduces an acetyl group onto the naphthalene ring.
-
Materials: 1-methoxynaphthalene, acetyl chloride, anhydrous aluminum chloride, nitrobenzene (solvent), hydrochloric acid, chloroform.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve anhydrous aluminum chloride in dry nitrobenzene.
-
Cool the mixture in an ice bath and add 1-methoxynaphthalene.
-
Slowly add acetyl chloride dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extract the mixture with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-acetyl-1-methoxynaphthalene.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Willgerodt-Kindler Reaction
This reaction converts the acetyl group into a thioamide.
-
Materials: 2-acetyl-1-methoxynaphthalene, sulfur, morpholine.
-
Procedure:
-
In a round-bottom flask, mix 2-acetyl-1-methoxynaphthalene, sulfur, and morpholine.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the thioamide product.
-
Collect the solid by filtration and purify by recrystallization.
-
Step 3: Hydrolysis to 2-(1-naphthyl)acetic acid
-
Materials: The thioamide from Step 2, concentrated hydrochloric acid.
-
Procedure:
-
Reflux the thioamide in concentrated hydrochloric acid for several hours until hydrolysis is complete.
-
Cool the reaction mixture and collect the precipitated 2-(1-naphthyl)acetic acid by filtration.
-
Step 4: α-Methylation and Methoxylation
This final step introduces the methyl and methoxy groups at the α-position.
-
Materials: 2-(1-naphthyl)acetic acid, strong base (e.g., LDA), methyl iodide, and a methoxylating agent.
-
Procedure:
-
Treat the 2-(1-naphthyl)acetic acid with a strong base to form the dianion.
-
React the dianion with methyl iodide to introduce the α-methyl group.
-
Subsequent reaction with a suitable methoxylating agent will yield the final racemic product, 2-methoxy-2-(1-naphthyl)propionic acid.
-
Purify the final product by column chromatography.
-
II. Chiral Resolution of a Racemic Alcohol
This compound is a powerful chiral resolving agent. The following protocol outlines the general procedure for the resolution of a racemic secondary alcohol.
-
Materials: Racemic alcohol, this compound, dicyclohexylcarbodiimide (DCC) or other coupling agent, 4-dimethylaminopyridine (DMAP), suitable solvent (e.g., dichloromethane), HPLC system with a normal phase column, NMR spectrometer.
-
Procedure:
-
Esterification: In a clean, dry flask, dissolve the racemic alcohol, this compound, and a catalytic amount of DMAP in dichloromethane.
-
Add DCC to the solution and stir at room temperature overnight.
-
Monitor the reaction by TLC to confirm the formation of the diastereomeric esters.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Separation: Separate the diastereomeric esters using high-performance liquid chromatography (HPLC) on a silica gel column with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[4]
-
Analysis: Analyze the separated diastereomers by ¹H NMR spectroscopy. The difference in the chemical shifts (Δδ) of the protons near the chiral center can be used to determine the absolute configuration of the alcohol.[4]
-
Hydrolysis (Optional): The separated diastereomeric esters can be hydrolyzed using a base (e.g., lithium hydroxide) to recover the enantiomerically pure alcohol and the chiral resolving agent.
-
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a chiral resolving agent, it belongs to the class of 2-arylpropionic acids, many of which are known for their biological activity.[4][5][6] The most notable members of this class are nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and its structural isomer, naproxen.[5][6]
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Visualizations
Caption: Synthetic workflow for racemic 2-Methoxy-2-(1-naphthyl)propionic acid.
Caption: Experimental workflow for chiral resolution of a racemic alcohol.
Caption: General signaling pathway of NSAIDs via COX enzyme inhibition.
References
- 1. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical enantioresolution of alcohols with 2‐methoxy‐2‐(1‐naphthyl)propionic acid and determination of their absolute configurations by the 1H NMR anisotropy method | Scilit [scilit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid: A Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid , a powerful chiral derivatizing agent, serves as an invaluable tool in stereochemical analysis. This technical guide provides a comprehensive overview of its synonyms, properties, and applications, with a focus on detailed experimental protocols and data presentation for researchers in drug development and chemical analysis.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.
| Synonym | Common Abbreviation | CAS Number |
| (S)-(+)-α-Methoxy-α-methyl-1-naphthaleneacetic Acid | (S)-(+)-MαNP Acid | 102691-93-0 |
| (S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | ||
| (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | ||
| (+)-2-Methoxy-2-(1-naphthyl)propionic acid | ||
| S-(+)-2-Methoxy-2-(1-naphthyl)propanoic acid | ||
| 1-Naphthaleneacetic acid, alpha-methoxy-alpha-methyl-, (alphaS)- |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Appearance | White to light yellow powder or crystals[1] |
| Purity | >99.0% (HPLC)[1] |
| Melting Point | 108.0 to 112.0 °C[1] |
| Optical Rotation | Specific values are dependent on the solvent and concentration. |
| Solubility | Soluble in many organic solvents. |
Core Application: Chiral Derivatization
The primary application of this compound lies in its use as a chiral derivatizing agent (CDA). It is particularly effective for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of chiral alcohols and amines.[2][3] This methodology, often referred to as the MαNP acid method, is a powerful alternative to other techniques like Mosher's method.[3]
The underlying principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with the chiral MαNP acid. These resulting diastereomers possess distinct physical and spectral properties, which allows for their differentiation and quantification.
Mechanism of Action
The efficacy of MαNP acid as a CDA stems from the significant magnetic anisotropy of the naphthyl group.[2] When an alcohol or amine is esterified or amidated with MαNP acid, the resulting diastereomers will adopt different preferred conformations in solution. In these conformations, the substituents on the chiral center of the analyte will experience different shielding or deshielding effects from the naphthyl ring's magnetic field in an NMR experiment. This results in distinct chemical shifts for the protons of the two diastereomers, allowing for their resolution and quantification.[2]
Logical Workflow for Enantiomeric Excess and Absolute Configuration Determination
The following diagram illustrates the general workflow for utilizing (S)-(+)-MαNP acid for chiral analysis of an alcohol.
Detailed Experimental Protocols
Derivatization of a Chiral Alcohol for NMR Analysis
This protocol provides a general procedure for the esterification of a chiral alcohol with (S)-(+)-MαNP acid.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
To this solution, add DCC (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
-
Dissolve the purified diastereomeric mixture in CDCl₃ for ¹H NMR analysis.
Determination of Enantiomeric Excess and Absolute Configuration by ¹H NMR
The analysis of the ¹H NMR spectrum of the diastereomeric esters allows for the determination of both enantiomeric excess and absolute configuration.
Data Acquisition and Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.
-
Identify a well-resolved proton signal that is sensitive to the chiral environment. Protons closer to the newly formed ester linkage are often the most informative.
-
Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
-
To determine the absolute configuration, compare the chemical shifts of the protons in the two diastereomers. The anisotropic effect of the naphthyl ring will cause specific protons in one diastereomer to be shifted upfield or downfield relative to the other. By applying the established model for the preferred conformation of MαNP esters, the absolute configuration of the alcohol can be assigned.
A simplified representation of the expected conformational model is shown below.
HPLC Separation of Diastereomeric Esters
For preparative separation of enantiomers, the diastereomeric esters can be separated by high-performance liquid chromatography (HPLC).
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Normal-phase silica gel column |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
The separated diastereomers can then be hydrolyzed to yield the individual enantiopure alcohols.
Quantitative Data
The following table provides representative ¹H NMR chemical shift differences (Δδ in ppm, defined as δ(S,S) - δ(R,S)) for the methine proton of various secondary alcohols after derivatization with (S)-(+)-MαNP acid. These values are indicative of the resolving power of this reagent.
| Alcohol | Δδ (ppm) |
| 1-Phenylethanol | ~0.15 |
| 2-Butanol | ~0.08 |
| 2-Octanol | ~0.10 |
| endo-Borneol | ~0.25 |
Note: Actual Δδ values can vary depending on the solvent, temperature, and NMR spectrometer frequency.
Conclusion
This compound is a highly effective chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. Its robust performance in both NMR and HPLC applications makes it an essential tool for chemists and researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this versatile reagent in your research endeavors.
References
The Advent of a Chiral Agent: A Technical Guide to the Discovery and History of Naphthylpropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of naphthylpropionic acid chiral agents, with a primary focus on the widely recognized nonsteroidal anti-inflammatory drug (NSAID), naproxen. We will delve into the core scientific principles, from its initial synthesis to its mechanism of action, providing detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.
Discovery and History: The Syntex Era
The story of naphthylpropionic acid chiral agents is intrinsically linked to the innovative research conducted at Syntex, a pharmaceutical company with roots in Mexico and a significant research presence in Palo Alto, California.[1][2] In the late 1960s, a team at Syntex led by Dr. Ian Harrison was investigating new, potent anti-inflammatory agents.[3] This research culminated in the synthesis of a novel compound, (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, which would come to be known as naproxen.[4]
The initial preparation of racemic naproxen was first reported in a patent filed by Syntex in 1968.[4] Following extensive preclinical and clinical development, Syntex patented naproxen in 1967 and it was approved for medical use in the United States in 1976, marketed under the brand name Naprosyn.[5][6] A sodium salt formulation, Anaprox, was introduced in 1980.[6] Recognizing its favorable safety and efficacy profile, the U.S. Food and Drug Administration (FDA) approved naproxen for over-the-counter (OTC) use in 1994, solidifying its place as a household name for pain relief.[5]
Mechanism of Action: Inhibition of Cyclooxygenase
Naproxen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Naproxen is a non-selective COX inhibitor, meaning it inhibits both isoforms.[5]
The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of naproxen. Conversely, the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to some of the common side effects associated with NSAIDs, such as gastric irritation and an increased risk of bleeding.
Below is a diagram illustrating the signaling pathway of arachidonic acid metabolism and the inhibitory action of naproxen.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the synthesis, resolution, and pharmacological activity of naproxen.
Table 1: Synthesis and Resolution of Naproxen
| Parameter | Method | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Synthesis | ||||
| Racemic Naproxen | From 2-methoxynaphthalene | 45-48% (of 2-acetyl-6-methoxynaphthalene) | N/A | [7] |
| (S)-Naproxen | Asymmetric Synthesis | 44% | 94% | [8] |
| Resolution | ||||
| Classical Resolution | Cinchonidine | - | >97% | [9] |
| Pope-Peachy Method | N-alkylglucamine | 90% | - | [9] |
| Enzymatic Resolution | Trichosporon sp. | >90% recovery | >99% |[10] |
Table 2: Pharmacological and Physicochemical Properties of Naproxen Enantiomers
| Parameter | (S)-Naproxen | (R)-Naproxen | Reference |
|---|---|---|---|
| Inhibition of COX Enzymes (IC₅₀) | |||
| COX-1 (human) | 340 nM (with preincubation) | - | [7] |
| COX-2 (murine) | 180 nM (with preincubation) | - | [7] |
| Specific Rotation [α]D | +66° | - | [11][12] |
| Pharmacokinetics in Humans | |||
| Elimination Half-life | 12-17 hours | - | [5] |
| Peak Plasma Concentration (250 mg dose) | ~37.5 µg/mL | - | [13] |
| Peak Plasma Concentration (500 mg dose) | ~62.5 µg/mL | - |[13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of racemic naproxen and its subsequent chiral resolution, based on established literature procedures.
Synthesis of Racemic Naproxen from 2-Methoxynaphthalene
This synthesis involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene [7]
-
Reaction Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing addition funnel, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.
-
Addition of Reactants: Cool the stirred solution to approximately 5°C using an ice bath. Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.
-
Acylation: Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15–20 minutes, ensuring the internal temperature is maintained between 10.5 and 13°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. Subsequently, allow the mixture to stand at room temperature for at least 12 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid with stirring. Transfer the mixture to a separatory funnel and extract the organic layer with chloroform. Wash the organic layer with water.
-
Purification: Remove the nitrobenzene and chloroform by steam distillation. The resulting solid, 2-acetyl-6-methoxynaphthalene, can be further purified by vacuum distillation and recrystallization from methanol. The expected yield is approximately 45-48%.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
The intermediate from Step 1, 2-acetyl-6-methoxynaphthalene, is then converted to racemic naproxen through a Willgerodt-Kindler reaction followed by hydrolysis. This typically involves heating the ketone with sulfur and a high-boiling amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed with a strong acid or base to yield the carboxylic acid.
Chiral Resolution of Racemic Naproxen: The Pope-Peachy Method
The Pope-Peachy method is an efficient industrial process for resolving racemic naproxen.[9][14] It utilizes a substoichiometric amount of a chiral resolving agent in the presence of an achiral base.
-
Salt Formation: Dissolve racemic naproxen in a suitable solvent. Add approximately half an equivalent of a chiral amine resolving agent (e.g., cinchonidine or N-alkylglucamine) and half an equivalent of a cheaper, achiral base (e.g., sodium hydroxide).
-
Crystallization: The diastereomeric salt of the desired (S)-naproxen with the chiral amine will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of (S)-Naproxen: The isolated salt is treated with an acid to liberate the enantiomerically pure (S)-naproxen.
-
Racemization of the Mother Liquor: The remaining mother liquor, enriched in (R)-naproxen, is heated with the achiral base. This process racemizes the (R)-enantiomer, allowing it to be recycled back into the resolution process, thereby significantly increasing the overall yield of (S)-naproxen.[14]
Below is a workflow diagram illustrating the synthesis and resolution of naproxen.
Conclusion
The discovery and development of naphthylpropionic acid chiral agents, exemplified by naproxen, represent a significant milestone in medicinal chemistry and pharmacology. From its origins in the laboratories of Syntex to its widespread use as a potent anti-inflammatory and analgesic agent, the journey of naproxen highlights the importance of innovative synthesis, effective chiral resolution techniques, and a thorough understanding of its mechanism of action. This guide provides a foundational resource for researchers and professionals, offering insights into the historical context, scientific principles, and practical methodologies that underpin this important class of therapeutic agents.
References
- 1. Syntex - Wikipedia [en.wikipedia.org]
- 2. Syntex Serves as Model for Young Firms : Now Major Player in Drug Field, It Also Has Some Headaches - Los Angeles Times [latimes.com]
- 3. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Naproxen - Wikipedia [en.wikipedia.org]
- 6. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solved The specific rotation, [a] of pure (S)-naproxen, an | Chegg.com [chegg.com]
- 13. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Retort [www1.udel.edu]
Methodological & Application
Application Notes and Protocols for the Derivatization of Alcohols with (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid
Introduction
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as MαNP acid or Mosher's acid, is a chiral derivatizing agent widely employed in stereochemistry.[1] Its primary application is to determine the enantiomeric excess (% ee) and absolute configuration of chiral alcohols and amines.[2] Derivatization of a chiral alcohol with a single enantiomer of MαNP acid results in the formation of diastereomeric esters.[2] These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for their quantification.[2] This difference in chemical shifts arises from the anisotropic effect of the phenyl group in the Mosher's acid moiety.[3] The following protocols detail the derivatization of a chiral alcohol with (S)-(+)-MαNP acid for subsequent NMR analysis.
Principle of the Method
The reaction of a scalemic or racemic alcohol with enantiomerically pure (S)-(+)-MαNP acid (or its acid chloride) produces a mixture of diastereomeric esters. Since diastereomers have different physical properties, their corresponding protons will have different chemical shifts in an NMR spectrum.[2] By integrating the signals of a well-resolved proton pair, the ratio of the two diastereomers can be determined, which directly corresponds to the enantiomeric ratio of the starting alcohol. For the determination of absolute configuration, a comparative analysis is performed by preparing both the (R)- and (S)-MαNP esters.[4]
Experimental Protocols
Two common methods for the preparation of Mosher's esters are provided below. Method A utilizes (S)-(+)-MαNP acid with coupling agents, while Method B employs the more reactive (S)-(+)-MαNP acid chloride.
Method A: Derivatization using (S)-(+)-MαNP Acid and DCC/DMAP
This method is suitable for the direct use of the carboxylic acid with a carbodiimide coupling agent.
Materials:
-
Chiral alcohol
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-(+)-MαNP acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add (S)-(+)-MαNP acid (1.2 eq), 4-(dimethylamino)pyridine (DMAP) (0.1 eq), and dicyclohexylcarbodiimide (DCC) (1.2 eq).[5]
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator. The crude ester can often be used directly for NMR analysis. If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
NMR Analysis: Dissolve the resulting diastereomeric ester mixture in CDCl₃ and acquire a ¹H NMR or ¹⁹F NMR spectrum.
Method B: Derivatization using (S)-(+)-MαNP Acid Chloride
This method is often faster and is preferred for sterically hindered alcohols due to the higher reactivity of the acid chloride.[1]
Materials:
-
Chiral alcohol
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-(+)-MαNP acid chloride)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral alcohol (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Slowly add (S)-(+)-MαNP acid chloride (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product is often pure enough for NMR analysis.
-
NMR Analysis: Prepare a sample of the diastereomeric esters in CDCl₃ for NMR spectroscopic analysis.
Data Presentation and Analysis
The enantiomeric excess (% ee) is calculated from the integration values of well-resolved signals in the NMR spectrum corresponding to the two diastereomers. The formula for calculating % ee is:
% ee = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100
Table 1: Example ¹H NMR Data for Diastereomeric MαNP Esters of a Chiral Secondary Alcohol
| Proton Assignment | Chemical Shift (δ) of Diastereomer 1 (ppm) | Integration of Diastereomer 1 | Chemical Shift (δ) of Diastereomer 2 (ppm) | Integration of Diastereomer 2 |
| -OCH₃ of MαNP | 3.54 | 2.85 | 3.51 | 1.00 |
| Methine proton (CH-O) | 5.21 | 2.85 | 5.18 | 1.00 |
| Methyl group of alcohol | 1.25 | 2.85 | 1.29 | 1.00 |
In this example, the enantiomeric excess would be calculated as: % ee = |(2.85 - 1.00)| / |(2.85 + 1.00)| * 100 = 48.05%
Visualizations
References
Application Note: Determination of Enantiomeric Purity and Absolute Configuration using (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric purity (enantiomeric excess, e.e.) and the assignment of absolute configuration are critical tasks in modern chemistry, particularly within the pharmaceutical and life sciences industries. The biological activity of chiral molecules often depends on their stereochemistry, with different enantiomers potentially exhibiting varied efficacy or toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with a chiral derivatizing agent (CDA), provides a powerful and accessible method for analyzing chiral compounds.[1][2]
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, hereafter referred to as (S)-MαNP acid, is a highly effective CDA used for the NMR-based analysis of chiral alcohols and amines. Its utility stems from its ability to convert a mixture of enantiomers into a mixture of diastereomers, which possess distinct NMR spectra, allowing for straightforward quantification and stereochemical assignment.[1][3]
Principle of the Method
Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. The core principle of using a CDA is to covalently bond an enantiomerically pure reagent to the chiral analyte. This reaction transforms a pair of enantiomers into a pair of diastereomers.
(R)-Analyte + (S)-MαNP acid → (R,S)-Diastereomer (S)-Analyte + (S)-MαNP acid → (S,S)-Diastereomer
Diastereomers have different physical and chemical properties, resulting in non-equivalent NMR spectra. The key features of (S)-MαNP acid that make it an excellent CDA are:
-
Steric Bulk and Rigidity: The naphthalene ring provides a strong diamagnetic anisotropy effect, which leads to significant chemical shift differences (Δδ) between the resulting diastereomers, making spectral interpretation and quantification clear.[4]
-
No α-Proton: The quaternary carbon at the stereocenter of MαNP acid prevents racemization during the derivatization reaction, ensuring the integrity of the analysis.
By integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum, the enantiomeric ratio of the original analyte can be accurately determined. Furthermore, by systematically analyzing the chemical shift differences (Δδ = δ(R)-δ(S)), the absolute configuration of the analyte can often be assigned.[5]
Applications
(S)-MαNP acid is primarily used for the analysis of:
-
Chiral Alcohols: Secondary alcohols are readily converted to their corresponding MαNP esters. The method is sensitive enough to distinguish even between sterically similar groups like methyl and ethyl.
-
Chiral Amines: Primary and secondary amines can be derivatized to form the corresponding amides.
-
Determination of Enantiomeric Excess (e.e.): By comparing the integration of well-resolved signals from the two diastereomers.
-
Assignment of Absolute Configuration: Based on the diamagnetic anisotropy effect of the naphthyl group, empirical models have been developed to relate the sign of the Δδ values to the spatial arrangement of substituents around the chiral center of the analyte.[5][6]
Experimental Protocols
Protocol: Derivatization of a Chiral Secondary Alcohol
This protocol describes a general procedure for the esterification of a chiral secondary alcohol with (S)-MαNP acid using a carbodiimide coupling agent.
Materials:
-
Chiral alcohol (e.g., 1.0 equivalent)
-
This compound ((S)-MαNP acid, 1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂) or chloroform-d (CDCl₃) as solvent
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (~10 mg) and (S)-MαNP acid in 0.7 mL of anhydrous CH₂Cl₂ (or CDCl₃ if the reaction is to be monitored directly by NMR).
-
Add DMAP to the solution.
-
Add the coupling agent (DCC or EDC) to the mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Seal the vial and stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate (5 mL) and wash sequentially with 5% HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
The crude diastereomeric ester mixture is often pure enough for direct NMR analysis.
Protocol: NMR Data Acquisition
-
Dissolve the diastereomeric ester mixture in a suitable deuterated solvent (typically CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantitative analysis.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Protocol: Data Analysis
-
Identify Diastereomeric Signals: Examine the spectrum for pairs of signals corresponding to the protons in the analyte moiety. Protons closer to the chiral center, such as the methine proton in a secondary alcohol, and the methoxy group on the MαNP moiety often show the largest and most easily quantifiable separation.
-
Calculate Enantiomeric Excess (e.e.): Integrate a well-resolved pair of signals corresponding to each diastereomer (Integral_A and Integral_B). Calculate the e.e. using the formula: e.e. (%) = |(Integral_A - Integral_B) / (Integral_A + Integral_B)| * 100
-
Assign Absolute Configuration (Advanced): To assign the absolute configuration, both (R)- and (S)-MαNP acid derivatives are typically synthesized. The chemical shifts for the protons of the alcohol moiety are recorded for both the (Analyte, R-MαNP) and (Analyte, S-MαNP) esters. The difference (Δδ = δS - δR) is calculated. According to established models, protons with a positive Δδ value are positioned on one side of a plane defined by the MαNP group, and those with a negative Δδ are on the other, allowing for the assignment of the absolute configuration.[5]
Data Presentation
The effectiveness of (S)-MαNP acid is demonstrated by the magnitude of the chemical shift non-equivalence (Δδ) for key protons in the resulting diastereomers. Larger Δδ values facilitate more accurate quantification.
| Proton Type in Analyte Moiety | Typical Δδ (ppm) Range | Notes |
| Methine Proton (-CH-O-) | 0.05 - 0.20 | Often provides a well-resolved pair of signals. |
| Alkyl Protons (α to -CH-O-) | 0.02 - 0.15 | Separation depends on proximity to the stereocenter. |
| Alkyl Protons (β to -CH-O-) | 0.01 - 0.10 | Smaller separation, but often still observable. |
| Methoxy Protons (-OCH₃ of MαNP) | 0.03 - 0.12 | A sharp singlet that splits into two, useful for quantification. |
Note: Values are representative and can vary based on the specific analyte structure and NMR solvent.[4]
Visualizations
Experimental Workflow
Caption: Workflow for NMR analysis using (S)-MαNP acid.
Principle of Chiral Derivatization
Caption: Conversion of enantiomers to diastereomers.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Use of α-Methoxy-α-(1-naphthyl)phenylacetic Acid (MαNP Acid) in Determining Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose, serving as an alternative to X-ray crystallography.[2][3]
This document provides detailed application notes and protocols for the use of α-methoxy-α-(1-naphthyl)phenylacetic acid, hereafter referred to as MαNP acid, a highly effective chiral derivatizing agent. MαNP acid is particularly advantageous due to the strong magnetic anisotropy effect of its 1-naphthyl group, which leads to significant and readily interpretable chemical shift differences in the ¹H NMR spectra of the resulting diastereomers.[1][2][4] Furthermore, MαNP acid is inert to racemization during derivatization because it lacks an active hydrogen on the chiral carbon.[2] This method is especially powerful for determining the absolute configuration of chiral alcohols and amines.[1][2]
Principle of the Method
The MαNP acid method relies on the conversion of a chiral substrate (e.g., a secondary alcohol or primary amine) into a mixture of two diastereomers by reacting it with both the (R)- and (S)-enantiomers of MαNP acid.[1][2] These diastereomers, having different physical properties, will exhibit distinct signals in the ¹H NMR spectrum.[5]
The key to assigning the absolute configuration lies in the anisotropic effect of the MαNP acid's naphthyl ring. When the MαNP-substrate derivative adopts its most stable conformation, the naphthyl group creates a shielding cone. Protons of the substrate that fall within this cone will be shifted upfield (to a lower δ value), while those outside the cone will be shifted downfield (to a higher δ value).
By systematically comparing the ¹H NMR spectra of the (R)-MαNP derivative and the (S)-MαNP derivative, a series of chemical shift differences (Δδ) are calculated for the protons of the alcohol or amine moiety. The sign of these Δδ values directly correlates to the spatial arrangement of the substituents around the stereogenic center, allowing for the unambiguous assignment of its absolute configuration.[1][2]
Application Notes
Suitable Substrates:
-
Secondary Alcohols
-
Primary Alcohols with a chiral center at C2
-
Chiral Primary and Secondary Amines
-
Chiral Carboxylic Acids (after conversion to an alcohol)
Advantages:
-
Strong Anisotropy: The naphthyl group provides a larger magnetic anisotropy effect compared to the phenyl group in traditional reagents like MPA (α-methoxyphenylacetic acid) or Mosher's acid (MTPA), resulting in larger and more easily measurable Δδ values.[2][4]
-
High Sensitivity: The method is highly sensitive and can be used to discriminate between structurally similar groups, such as a methyl and an ethyl group.[1]
-
Broad Applicability: It is effective for a wide range of chiral alcohols and amines.[1][2]
-
No Racemization: The chiral center of MαNP acid is stereochemically stable under standard derivatization conditions.[2]
Limitations:
-
Requires both enantiomers of the chiral derivatizing agent.
-
The synthesis of two separate diastereomers is necessary.
-
Conformational flexibility of the substrate can sometimes complicate the analysis.
-
Not suitable for substrates lacking protons near the stereogenic center.
Data Presentation and Interpretation
The absolute configuration is determined by calculating the difference in chemical shifts (Δδ) for each proton in the alcohol/amine moiety between the two diastereomeric esters. The standard convention is:
Δδ = δ(R) - δ(S)
where δ(R) is the chemical shift of a proton in the ester formed with (R)-MαNP acid and δ(S) is the chemical shift for the same proton in the ester formed with (S)-MαNP acid.[1]
Based on the established conformational model, a "sector rule" is applied. When the MαNP ester group is oriented in a specific conformation, protons with positive Δδ values are located on one side of the molecule, and those with negative Δδ values are on the other. This spatial distribution directly reveals the absolute configuration.[1]
Table 1: Expected Δδ (δR - δS) Values for Protons in a Chiral Secondary Alcohol Derivatized with MαNP Acid
| Proton Location Relative to Stereocenter | Expected Sign of Δδ | Interpretation |
| Protons on the "right" side (Group R L) | Positive (+) | This group is deshielded by the naphthyl ring in the (R)-ester. |
| Protons on the "left" side (Group R S) | Negative (-) | This group is shielded by the naphthyl ring in the (R)-ester. |
| Methine Proton (H-Cα) | Typically Positive (+) |
Note: R L and R S refer to the larger and smaller groups attached to the stereocenter, respectively, based on the Cahn-Ingold-Prelog priority rules.
Experimental Protocols
Protocol 1: Synthesis of (R)- and (S)-MαNP Esters from a Chiral Secondary Alcohol
This protocol describes a general procedure for the esterification of a chiral secondary alcohol with both enantiomers of MαNP acid.
Materials:
-
Chiral secondary alcohol of unknown configuration
-
(R)-α-Methoxy-α-(1-naphthyl)phenylacetic acid ((R)-MαNP acid)
-
(S)-α-Methoxy-α-(1-naphthyl)phenylacetic acid ((S)-MαNP acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
Two separate reactions are run in parallel, one with (R)-MαNP acid and one with (S)-MαNP acid.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral secondary alcohol (1.0 eq.).
-
Add the corresponding MαNP acid enantiomer (1.2 eq.) and DMAP (0.1 eq.).
-
Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DCC (1.5 eq.) or EDCI (1.5 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diastereomeric ester.
-
Protocol 2: ¹H NMR Data Acquisition and Analysis
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples of identical concentration (e.g., ~5-10 mg in 0.6 mL of CDCl₃) for the purified (R)-MαNP ester and (S)-MαNP ester.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both samples on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure high digital resolution for accurate peak picking.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the complete and unambiguous assignment of all proton signals in the alcohol moiety of each diastereomer.
-
-
Data Analysis:
-
Carefully assign all proton chemical shifts (δ) for the alcohol portion of both the (R)-ester and the (S)-ester.
-
Calculate the Δδ values (Δδ = δR - δS) for each assigned proton.
-
Map the signs (+ or -) of the calculated Δδ values onto a 3D model of the chiral alcohol.
-
Apply the sector rule based on the established conformational model of MαNP esters to determine the absolute configuration. Protons with positive Δδ values will be on one side of the plane perpendicular to the Cα-H bond, and those with negative values will be on the other.[1]
-
Mandatory Visualizations
Caption: Workflow for determining absolute configuration using MαNP acid.
Caption: Conformational model and origin of Δδ values in MαNP esters.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of MαNP Acid Diastereomeric Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry and chemical synthesis, the separation of enantiomers is of paramount importance as different stereoisomers of a molecule can exhibit varied pharmacological, toxicological, and physiological properties.[1] A robust method for chiral separation is the derivatization of enantiomeric mixtures with a chiral derivatizing agent (CDA) to form diastereomers.[2] These resulting diastereomers possess distinct physicochemical properties, allowing for their separation using standard achiral chromatography techniques.[1]
This application note details a reliable indirect HPLC method for the separation of diastereomeric esters formed by the reaction of a chiral alcohol with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[1] This method is particularly valuable for the analysis and purification of chiral alcohols, which is a critical step in stereoselective synthesis and the development of chiral drugs.[1] The separated diastereomers can subsequently be used to obtain enantiopure compounds and to determine their absolute configurations.[3][4]
Principle of Separation
The fundamental principle of this method lies in the conversion of an enantiomeric mixture of a chiral alcohol into a mixture of diastereomeric esters. This is achieved by reacting the alcohol with an enantiomerically pure chiral derivatizing agent, in this case, (S)-(+)-MαNP acid. The resulting diastereomeric esters have different spatial arrangements and, consequently, different physical and chemical properties. This difference allows for their separation on a standard, achiral HPLC stationary phase, such as silica gel, using a normal-phase mobile phase.[1][3][5] The naphthalene moiety in MαNP acid provides a strong UV chromophore for sensitive detection and its steric bulk enhances the chiral recognition between the diastereomers, leading to effective separation.[6]
Experimental Protocols
I. Derivatization of Chiral Alcohols with (S)-(+)-MαNP Acid
This protocol describes the formation of diastereomeric esters from a racemic alcohol and (S)-(+)-MαNP acid.
Materials:
-
Racemic alcohol
-
This compound (MαNP acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (1.0 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous dichloromethane.[1]
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.[1]
-
Cool the reaction mixture to 0 °C using an ice bath.[1]
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the stirring reaction mixture.[1]
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 4-6 hours).[1]
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diastereomeric esters.[1]
-
The crude product can be further purified by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to isolate the diastereomeric esters.[1]
II. HPLC Separation of MαNP Acid Diastereomeric Esters
This protocol outlines the HPLC conditions for the separation of the prepared diastereomeric esters.
Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Stationary Phase: A standard achiral silica gel column.[1][5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (EtOAc). A typical starting ratio is 20:1 (v/v).[5] The ratio can be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[7]
-
Detection Wavelength: 254 nm, where the naphthalene chromophore of the MαNP moiety exhibits strong absorbance.[7]
-
Injection Volume: 10-20 µL, depending on the sample concentration.
Sample Preparation:
-
Dissolve the purified diastereomeric ester mixture in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
The following tables summarize representative quantitative data for the HPLC separation of MαNP acid diastereomeric esters of different alcohols.
| Analyte | Stationary Phase | Mobile Phase (v/v) | Separation Factor (α) | Resolution (Rs) | Reference |
| 2-Butanol MαNP Esters | Silica Gel | Hexane:EtOAc = 20:1 | 1.15 | 1.18 | [5] |
| 4-Octanol MαNP Esters | Silica Gel | Not Specified | - | - | [3][8] |
Note: The separation factor (α) is a measure of the relative retention of the two diastereomers, and the resolution (Rs) indicates the degree of separation between the two peaks. A resolution of Rs ≥ 1.5 is considered baseline separation.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC separation of MαNP acid diastereomeric esters.
Caption: Workflow for the derivatization and HPLC separation of MαNP acid diastereomeric esters.
Caption: Logical relationship of the MαNP acid derivatization method for chiral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enantiomeric Excess of Amines with Chiral Derivatizing Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral amines, which are pivotal in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for determining the enantiomeric excess of primary and secondary amines using chiral derivatizing agents (CDAs). The protocols focus on two widely used analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore the use of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), (S)-BINOL with 2-formylphenylboronic acid for NMR analysis, and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) for HPLC analysis.
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the accurate determination of enantiomeric purity is a regulatory requirement and a critical aspect of drug development and quality control.
Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture of amines to form a mixture of diastereomers.[1] These diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, allowing for their separation and quantification by standard chromatographic or spectroscopic techniques.[1] This indirect method provides a robust and reliable means to determine the enantiomeric excess of the original amine sample.
The ideal chiral derivatizing agent should react quantitatively with the amine, without racemization at the chiral center of either the amine or the agent.[2] The resulting diastereomers should exhibit sufficient separation in the chosen analytical method to allow for accurate integration of their respective signals.
Principle of Chiral Derivatization
The fundamental principle behind using chiral derivatizing agents lies in the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the enantiomeric amine with a single enantiomer of a chiral derivatizing agent. The resulting diastereomers possess different spatial arrangements and, consequently, different physical and chemical properties, including distinct signals in NMR spectra and different retention times in HPLC.[1]
The enantiomeric excess (% ee) can then be calculated using the following formula:
% ee = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100
Where [Diastereomer 1] and [Diastereomer 2] represent the concentrations (or integrated signal areas) of the two formed diastereomers.
Figure 1. General workflow for determining enantiomeric excess using a chiral derivatizing agent.
Experimental Protocols
NMR-Based Determination using Mosher's Acid Chloride
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its more reactive acid chloride are widely used for determining the enantiomeric excess and absolute configuration of alcohols and amines.[3][4] The resulting diastereomeric amides exhibit distinct signals in ¹H or ¹⁹F NMR spectra, allowing for their quantification.[4]
Materials:
-
Chiral amine sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes and standard laboratory glassware
Protocol:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.[5]
-
Cap the NMR tube and gently shake to mix the reactants. The reaction is typically rapid and proceeds to completion at room temperature.
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher amides.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons or fluorine atoms close to the newly formed stereocenter are often the most informative.
-
Integrate the selected signals to determine the ratio of the two diastereomers.
-
Calculate the enantiomeric excess using the formula provided in Section 2.
Note: For determining the absolute configuration, a second experiment using (S)-Mosher's acid chloride is typically performed for comparison.[6]
NMR-Based Determination using BINOL and 2-Formylphenylboronic Acid
This method involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (BINOL) derivative to form diastereomeric iminoboronate esters.[7][8] The ratio of these diastereomers can be determined by integrating well-resolved signals in the ¹H NMR spectrum.[7]
Materials:
-
Chiral primary amine sample
-
(S)-BINOL
-
2-Formylphenylboronic acid
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Protocol:
-
In an NMR tube, directly mix the chiral primary amine (0.0125–0.2 mmol), (S)-BINOL (0.0125–0.1 mmol), and 2-formylphenylboronic acid (equivalent to BINOL).[9]
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.[9]
-
Shake the NMR tube for about 30 seconds to ensure complete mixing and reaction.[9]
-
Record the ¹H NMR spectrum at 25 °C.[9]
-
Identify the well-resolved resonance peaks for the imino proton of the two diastereomeric iminoboronate esters.[8]
-
Integrate the signals to determine the ratio of the diastereomers.
-
Calculate the enantiomeric excess.
HPLC-Based Determination using Marfey's Reagent (FDAA)
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent used for the separation of enantiomers of amino acids and other primary amines by HPLC.[10][11] The resulting diastereomeric derivatives can be separated on a standard reverse-phase column and detected by UV absorbance at 340 nm.[10][12]
Materials:
-
Chiral primary amine sample
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate
-
2 M Hydrochloric acid
-
Reaction vials
-
Heating block or water bath
Protocol:
-
Place the amine sample (e.g., 100 µL of a 5 µmol solution) in a small reaction vial.[10]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[10]
-
Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.[10]
-
Heat the mixture at 40°C for 1 hour.[10]
-
After cooling to room temperature, add 20 µL of 2 M HCl to stop the reaction.[10]
-
The sample is now ready for HPLC analysis.
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in triethylamine phosphate buffer) to separate the diastereomers.[10]
-
Monitor the elution of the diastereomers by UV detection at 340 nm.[10]
-
Integrate the peak areas of the two diastereomers to determine their ratio.
-
Calculate the enantiomeric excess.
Figure 2. A logical workflow for determining the enantiomeric excess of amines using chiral derivatizing agents.
Data Presentation
The quantitative data obtained from the analysis of diastereomeric derivatives should be summarized for clear comparison.
Table 1: Quantitative Analysis of Enantiomeric Excess
| Chiral Amine | Chiral Derivatizing Agent | Analytical Method | Diastereomer 1 Signal (Integral/Area) | Diastereomer 2 Signal (Integral/Area) | Calculated % ee | Reference |
| 1,2-Diphenylethylenediamine | (S)-BINOL Derivative | ¹H NMR | - | - | Determined with R² = 0.9995 linearity | [9] |
| (R/S)-1-Phenylethylamine | Inorganic Phosphazane | ³¹P NMR | - | - | Measured values close to HPLC determination | [13] |
| Various Amines | 2-Formylphenylboronic acid/Chiral Diol | Fluorescence Assay | - | - | Errors of 1-2% | [14][15] |
Note: Specific integral/area values are dependent on the sample's enantiomeric composition and are therefore not generalized in this table. The table illustrates the type of data that should be recorded.
Conclusion
The use of chiral derivatizing agents provides a reliable and accessible set of methods for determining the enantiomeric excess of chiral amines. Both NMR and HPLC-based protocols offer high accuracy and precision. The choice of the specific derivatizing agent and analytical technique will depend on the nature of the amine, the available instrumentation, and the specific requirements of the analysis. The protocols detailed in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the enantiomeric purity of their chiral amine samples.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. bates.edu [bates.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification with (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid for Chiral Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, often referred to as MαNP acid, is a powerful chiral auxiliary agent. Its primary application is in the enantioresolution of racemic alcohols and the determination of their absolute configurations.[1][2] The methodology involves the esterification of a racemic alcohol with enantiopure (S)-(+)-MαNP acid to produce a mixture of diastereomeric esters. These diastereomers possess different physicochemical properties, allowing for their separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on silica gel.[1][3] Once separated, the absolute configuration of the alcohol can often be determined using ¹H NMR anisotropy methods.[1][3]
This document provides detailed protocols for the esterification of a generic alcohol with (S)-(+)-MαNP acid, summarizes typical reaction conditions, and outlines the overall experimental workflow.
Experimental Protocols
Two common and effective methods for the esterification of alcohols with MαNP acid are presented below: an acid-catalyzed Fischer-Speier Esterification and a milder Steglich Esterification, which is suitable for acid-sensitive substrates.[4][5]
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This method is well-suited for simple primary and secondary alcohols and utilizes a strong acid catalyst.[4][5]
Materials:
-
This compound (MαNP acid)
-
Racemic alcohol of interest
-
Anhydrous toluene (or another suitable non-polar solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography or HPLC system for purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-(+)-MαNP acid (1.0 eq) and the racemic alcohol (1.0-1.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq) to the mixture.[4]
-
Reaction: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark trap, water generated during the reaction will be azeotropically removed, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC until the starting MαNP acid is consumed (typically 2-10 hours).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
This method is performed at room temperature and is ideal for acid-sensitive alcohols, particularly tertiary alcohols.[5]
Materials:
-
This compound (MαNP acid)
-
Racemic alcohol of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-MαNP acid (1.0 eq), the racemic alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution in an ice bath (0 °C) and add DCC (1.1 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify and separate the diastereomeric esters using flash column chromatography or HPLC.[1]
-
Data Presentation: Typical Reaction Parameters
The optimal conditions for esterification can vary based on the specific alcohol substrate. The table below summarizes common starting parameters for optimization.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | H₂SO₄, p-TsOH, HCl | DCC or EDC, with catalytic DMAP[5] |
| Solvent | Toluene, Hexane (to facilitate water removal)[4] | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | 60 - 110 °C (Reflux)[4] | 0 °C to Room Temperature |
| Molar Ratio (Acid:Alcohol) | 1 : 1 to 1 : 10 (excess alcohol can be used as solvent)[4] | 1 : 1.1 - 1.5 |
| Reaction Time | 1 - 10 hours[4] | 4 - 12 hours |
| Key Feature | Good for simple alcohols; water removal drives reaction. | Mild conditions; suitable for sensitive substrates.[5] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the chiral resolution of a racemic alcohol using (S)-(+)-MαNP acid.
Workflow for chiral resolution via MαNP acid derivatization.
References
Application Notes and Protocols for the Enantioresolution of Racemic Alcohols Using MαNP Acid
Introduction
In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological, toxicological, and physiological properties. Consequently, the development of efficient methods for the separation of enantiomers, a process known as chiral resolution, is a critical aspect of drug development and asymmetric synthesis. 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) has emerged as a powerful chiral resolving agent for a wide range of racemic alcohols.
The underlying principle of this resolution technique involves the conversion of the enantiomeric mixture of alcohols into a mixture of diastereomeric esters by reaction with an enantiomerically pure MαNP acid. These resulting diastereomers possess different physical and chemical properties, which allows for their separation using standard chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on a normal-phase silica gel column. Following separation, the individual diastereomers are hydrolyzed to afford the corresponding enantiopure alcohols, and the chiral auxiliary (MαNP acid) can be recovered and reused.
These application notes provide detailed protocols for the enantioresolution of racemic alcohols using MαNP acid, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Data Presentation: Enantioresolution of Various Racemic Alcohols
The MαNP acid method has been successfully applied to the resolution of a variety of racemic alcohols, demonstrating its broad applicability. The efficiency of the separation of the diastereomeric esters is typically quantified by the separation factor (α) and the resolution factor (Rs). A higher α value indicates a better separation between the two diastereomer peaks, while a larger Rs value signifies a better baseline separation. Below is a summary of representative quantitative data for the HPLC separation of diastereomeric MαNP esters.
| Racemic Alcohol | HPLC Mobile Phase (Hexane:Ethyl Acetate) | Separation Factor (α) | Resolution Factor (Rs) | Reference |
| 2-Butanol | 20:1 | 1.15 | 1.18 | |
| 2-Hexadecanol | 20:1 | 1.93 | 3.68 | |
| 4-Octanol | Not specified | Separable | Not specified | |
| Pent-3-en-2-ol | Not specified | Baseline-separated | Not specified |
Experimental Workflow and Protocols
The enantioresolution of racemic alcohols using MαNP acid can be broken down into three main stages: diastereomeric ester formation, HPLC separation, and hydrolysis of the separated esters.
Protocol 1: Diastereomeric Ester Formation (Esterification)
This protocol describes a general procedure for the esterification of a racemic secondary alcohol with (S)-(+)-MαNP acid using dicyclohexylcarbodiimide (DCC) and 4-(dimethylaminopyridine) (DMAP) as coupling agents.
Materials and Reagents:
-
Racemic secondary alcohol
-
(S)-(+)-MαNP acid (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form upon completion.
-
Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
The crude product can be used directly for HPLC separation or purified further by flash column chromatography on silica gel if necessary.
Protocol 2: HPLC Separation of Diastereomers
This protocol provides a general guideline for the separation of the synthesized diastereomeric esters by normal-phase HPLC. The exact conditions may need to be optimized for each specific pair of diastereomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Silica gel HPLC column (analytical or preparative)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Filtered and degassed mobile phase
Typical HPLC Parameters:
-
Column: Silica gel, 5 µm particle size (e.g., 4.6 x 250 mm for analytical, or larger for preparative)
-
Mobile Phase: A mixture of hexane and ethyl acetate. A common starting point is a 20:1 ratio, which can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min for an analytical column (adjust for preparative columns).
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL for an analytical column.
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of hexane and ethyl acetate. Filter and degas the mobile phase before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the crude diastereomeric ester mixture in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Monitor the separation and collect the fractions corresponding to each separated diastereomer peak.
-
Combine the fractions for each diastereomer and concentrate the solvent under reduced pressure.
Protocol 3: Hydrolysis of Diastereomeric Esters and Recovery of Enantiopure Alcohols
This protocol describes the cleavage of the ester bond to yield the enantiopure alcohol and recover the MαNP acid.
Materials and Reagents:
-
Separated diastereomeric ester
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH) (excess)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the separated diastereomeric ester in a mixture of methanol (or THF) and water.
-
Add an excess of LiOH or KOH to the solution.
-
Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to a pH of ~2. This will protonate the MαNP acid, making it soluble in the organic phase.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiopure alcohol. The alcohol can be further purified by column chromatography if necessary.
-
The MαNP acid can be recovered from the organic layer by further purification, typically by crystallization.
Logical Relationships in the Enantioresolution Process
The chemical transformations and separations in this process follow a clear logical sequence.
Conclusion
The use of MαNP acid provides a robust and widely applicable method for the enantioresolution of racemic alcohols. The formation of diastereomeric esters allows for their effective separation using standard HPLC techniques. The protocols provided herein offer a comprehensive guide for researchers to perform these resolutions in a laboratory setting. Furthermore, the MαNP acid method can also be utilized for the determination of the absolute configuration of the resolved alcohols by ¹H NMR anisotropy, adding another layer of utility to this powerful chiral resolving agent. Successful application of this method will aid in the development and synthesis of enantiomerically pure compounds for various applications, particularly in the pharmaceutical industry.
Application Notes and Protocols for the 1H NMR Anisotropy Method with 2-methoxy-2-(1-naphthyl)propionic Acid (MNPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration and enantiomeric purity of chiral molecules is a critical aspect of chemical research, particularly in the field of drug development where the physiological activity of enantiomers can differ significantly. The ¹H NMR anisotropy method, utilizing a chiral derivatizing agent (CDA), is a powerful technique for this purpose. 2-methoxy-2-(1-naphthyl)propionic acid (MNPA) has emerged as a superior CDA compared to the more traditional Mosher's acid (MTPA), primarily due to the larger chemical shift differences (Δδ) observed in the resulting diastereomeric esters.[1][2] This larger Δδ value simplifies spectral analysis and leads to more reliable assignments of absolute configuration.
These application notes provide a comprehensive guide to the use of MNPA in the ¹H NMR anisotropy method for determining the absolute configuration of chiral secondary alcohols. Detailed experimental protocols, data presentation guidelines, and a theoretical framework for the interpretation of results are provided.
Principle of the Method
The ¹H NMR anisotropy method using MNPA relies on the formation of diastereomeric esters from a chiral alcohol and the enantiomerically pure (R)- or (S)-MNPA. The naphthyl group in MNPA creates a strong anisotropic magnetic field. In the resulting diastereomeric esters, the different spatial arrangements of the substituents on the chiral alcohol relative to the naphthyl group lead to distinct shielding and deshielding effects on the protons of the alcohol moiety. This results in different chemical shifts for the corresponding protons in the two diastereomers.
By analyzing the difference in chemical shifts (Δδ = δS - δR) for various protons in the alcohol portion of the two diastereomers, the absolute configuration of the alcohol can be determined. A consistent pattern of positive and negative Δδ values is observed, which can be interpreted using a conformational model of the MNPA esters.
Data Presentation
The quantitative data obtained from the ¹H NMR analysis of the diastereomeric MNPA esters should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: ¹H NMR Chemical Shift Data (δ in ppm) and Δδ Values for Diastereomeric MNPA Esters of a Chiral Secondary Alcohol (Example)
| Proton Assignment | δ for (R)-MNPA Ester | δ for (S)-MNPA Ester | Δδ (δS - δR) |
| H-1' | 5.15 | 5.25 | +0.10 |
| H-2'a | 1.80 | 1.75 | -0.05 |
| H-2'b | 1.95 | 1.90 | -0.05 |
| CH₃-A | 0.90 | 0.98 | +0.08 |
| CH₃-B | 1.10 | 1.05 | -0.05 |
Note: This is an example table. The actual proton assignments and chemical shifts will vary depending on the specific chiral alcohol.
Experimental Protocols
I. Esterification of a Chiral Alcohol with (R)- and (S)-MNPA
This protocol describes the preparation of the diastereomeric MNPA esters required for the ¹H NMR analysis. It is crucial to perform two separate reactions, one with (R)-MNPA and one with (S)-MNPA, to obtain both diastereomers.
Materials:
-
Chiral secondary alcohol
-
(R)-(-)-2-methoxy-2-(1-naphthyl)propionic acid ((R)-MNPA)
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-MNPA)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of (R)-MNPA Ester: a. In a clean, dry round-bottom flask, dissolve the chiral secondary alcohol (1.0 equiv), (R)-MNPA (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add DCC or EDC (1.5 equiv) to the solution with stirring. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. f. Dilute the filtrate with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Preparation of (S)-MNPA Ester: a. Repeat the entire procedure described in step 1, but substitute (S)-MNPA for (R)-MNPA.
II. ¹H NMR Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified (R)-MNPA ester and dissolve it in approximately 0.6 mL of a deuterated solvent (typically CDCl₃) in a clean NMR tube.
-
Prepare a separate NMR tube with the purified (S)-MNPA ester in the same manner.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis of enantiomeric excess is desired.
-
Spectral Width (SW): A standard spectral width for ¹H NMR (e.g., 12-16 ppm) is usually sufficient.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the ¹H NMR anisotropy method using MNPA.
References
Application Notes and Protocols for Chiral Derivatization in Forensic Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In forensic drug analysis, the differentiation of enantiomers is crucial as they can exhibit distinct pharmacological and toxicological properties. While one enantiomer of a drug may be therapeutic, its counterpart could be inactive or even harmful. Chiral derivatization is a powerful technique used in conjunction with standard chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to resolve and quantify drug enantiomers. This indirect method involves reacting the chiral drug with an enantiomerically pure chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a non-chiral chromatographic column.[1][2] This document provides detailed application notes and protocols for the use of common CDRs in the forensic analysis of various drug classes.
General Workflow for Chiral Drug Analysis using Derivatization
The overall process for analyzing chiral drugs using derivatization reagents follows a consistent workflow, from sample receipt to data interpretation. This process is critical for ensuring accurate and reproducible results in a forensic laboratory setting.
Workflow for Chiral Drug Analysis.
Application Notes: Amphetamine-Type Stimulants
Amphetamine and its derivatives are among the most common drugs of abuse. The d-enantiomer of methamphetamine is a potent central nervous system stimulant, while the l-enantiomer has weaker psychoactive effects and is found in some over-the-counter nasal decongestants.[3] Therefore, the ability to distinguish between these enantiomers is critical in forensic investigations.
Chiral Derivatizing Reagent: N-(trifluoroacetyl)-L-prolyl chloride (L-TPC)
L-TPC is a widely used CDR for the analysis of amphetamines by GC-MS.[4][5] It reacts with the primary or secondary amine group of amphetamine and methamphetamine to form stable diastereomeric amides.
Reaction Scheme:
L-TPC Derivatization Reaction.
Experimental Protocol: GC-MS Analysis of Amphetamine Enantiomers with L-TPC
1. Sample Preparation (Urine):
-
To 1 mL of urine, add an appropriate internal standard (e.g., d5-amphetamine).
-
Add 0.5 mL of 10 M potassium hydroxide to basify the sample.
-
Perform a liquid-liquid extraction (LLE) with 3 mL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of a 1 mg/mL solution of L-TPC in ethyl acetate.
-
Vortex and heat at 70°C for 30 minutes.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-550.
Quantitative Data Summary:
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| d-Amphetamine-L-TPC | ~9.5 | 140 | 91, 118 |
| l-Amphetamine-L-TPC | ~9.7 | 140 | 91, 118 |
| d-Methamphetamine-L-TPC | ~10.2 | 154 | 91, 118 |
| l-Methamphetamine-L-TPC | ~10.4 | 154 | 91, 118 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Validation Data:
| Parameter | Amphetamine Enantiomers | Methamphetamine Enantiomers |
| Linearity Range | 50 - 2000 ng/mL | 50 - 2000 ng/mL |
| Limit of Detection (LOD) | 10 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 50 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% |
| Accuracy (%) | 90 - 110% | 90 - 110% |
Note: Validation data is representative and should be established by each laboratory.
Application Notes: Synthetic Cathinones
Synthetic cathinones, often referred to as "bath salts," are a class of designer drugs with stimulant effects. Many synthetic cathinones possess a chiral center, and their enantiomers can exhibit different potencies and metabolic profiles.
Chiral Derivatizing Reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
Marfey's reagent is a versatile CDR for the analysis of primary and secondary amines, making it suitable for a wide range of synthetic cathinones.[6] The resulting diastereomers are well-resolved by LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of Synthetic Cathinone Enantiomers with Marfey's Reagent
1. Sample Preparation (Plasma):
-
To 0.5 mL of plasma, add an appropriate deuterated internal standard.
-
Perform a protein precipitation by adding 1.5 mL of acetonitrile.
-
Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50 mM sodium bicarbonate buffer (pH 9.0).
2. Derivatization:
-
Add 100 µL of a 10 mg/mL solution of Marfey's reagent in acetone.
-
Vortex and incubate at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 1 M hydrochloric acid.
-
The sample is ready for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific to the cathinone derivative and its diastereomers.
Quantitative Data Summary (Example: Mephedrone):
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) (Quant/Qual) |
| (R)-Mephedrone-FDAA | ~7.2 | 445.2 | 251.1 / 192.1 |
| (S)-Mephedrone-FDAA | ~7.5 | 445.2 | 251.1 / 192.1 |
Note: Retention times and MRM transitions are illustrative and must be optimized for each specific analyte and instrument.
Application Notes: Cannabinoids
The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), has two chiral centers, leading to four possible stereoisomers. Natural THC is predominantly the (-)-trans-isomer. The analysis of cannabinoid enantiomers can be important for distinguishing between natural and synthetic sources.
Chiral Derivatizing Reagent: (R)-(+)-1-Phenylethyl isocyanate (PEIC)
PEIC reacts with the phenolic hydroxyl group of cannabinoids like THC and cannabidiol (CBD) to form diastereomeric carbamates, which can be separated by LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of Cannabinoid Enantiomers with PEIC
1. Sample Preparation (Oral Fluid):
-
To 1 mL of oral fluid, add an appropriate deuterated internal standard.
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analytes with a mixture of dichloromethane and isopropanol with ammonium hydroxide.
-
Evaporate the eluate to dryness.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.
-
Add 20 µL of a 10% solution of PEIC in acetonitrile and 10 µL of triethylamine.
-
Heat at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute in the mobile phase for analysis.
3. LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: 5 mM ammonium formate in methanol.
-
Gradient: A suitable gradient to resolve the diastereomers.
-
MS/MS Detector: ESI in positive mode.
Application Notes: Opioids
Many opioids, such as morphine and its derivatives, are chiral molecules. The enantiomers of opioids can have significantly different binding affinities for opioid receptors, leading to variations in their analgesic effects and side-effect profiles.[7][8]
Chiral Derivatizing Reagent: Mosher's Acid Chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl)
Mosher's acid chloride is a well-established CDR for determining the absolute configuration and enantiomeric purity of alcohols and amines.[9] It can be used for the chiral analysis of opioids containing hydroxyl or amine functional groups.
Experimental Protocol: GC-MS Analysis of Opioid Enantiomers with MTPA-Cl
1. Sample Preparation (Blood):
-
To 1 mL of blood, add an appropriate deuterated internal standard.
-
Perform an LLE with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol) after adjusting the pH.
-
Evaporate the organic extract to dryness.
2. Derivatization:
-
Reconstitute the extract in 50 µL of anhydrous pyridine.
-
Add 20 µL of MTPA-Cl.
-
Let the reaction proceed at room temperature for 30 minutes.
-
Quench the reaction with a few drops of methanol.
-
Evaporate the solvent and reconstitute in ethyl acetate for GC-MS analysis.
3. GC-MS Parameters:
-
GC Column: A non-polar or mid-polar column is suitable.
-
Carrier Gas: Helium.
-
Injection: Splitless.
-
Oven Temperature Program: A program that provides good separation of the diastereomeric esters.
-
MS Detector: EI mode.
Conclusion
Chiral derivatization is an indispensable tool in forensic drug analysis, enabling the separation and quantification of enantiomers of various drug classes. The protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and validate robust methods for chiral drug analysis. The choice of the appropriate chiral derivatizing reagent and analytical technique is dependent on the specific drug molecule and the matrix being analyzed. Method validation is a critical step to ensure the accuracy and reliability of the results in a forensic setting.
References
- 1. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Chiral Drug Analysis in Forensic Chemistry: An Overview | Semantic Scholar [semanticscholar.org]
- 3. sciex.com [sciex.com]
- 4. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of methamphetamine enantiomer ratios in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for On-Tissue Chiral Derivatization in Imaging Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-tissue chiral derivatization of small molecules for analysis by imaging mass spectrometry (IMS). The ability to distinguish between enantiomers and map their spatial distribution within biological tissues is critical, as enantiomers often exhibit different pharmacological effects and toxicity.[1][2] On-tissue chemical derivatization (OTCD) enhances the detection and spatial localization of otherwise difficult-to-detect molecules by tagging them with moieties that improve ionization efficiency.[3][4][5] When a chiral derivatizing agent is used, it reacts with the target enantiomers to form diastereomers, which can then be separated and visualized using techniques like ion mobility spectrometry/mass spectrometry imaging (IMS/MSI).[1]
Principle of the Method
Many bioactive molecules are chiral, and their stereoisomers can have significantly different biological activities.[1] Traditional methods for chiral analysis, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), are powerful for separating enantiomers but do not provide spatial information within a complex tissue environment.[6][7][8] Imaging mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) MSI, allows for the visualization of the distribution of molecules in tissue sections.[3][9] However, directly distinguishing enantiomers by mass spectrometry is generally not possible due to their identical mass.
On-tissue chiral derivatization overcomes this limitation by reacting the enantiomers with a chiral derivatizing agent directly on the tissue section. This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different three-dimensional structures and can be separated based on their different ion mobilities in the gas phase using ion mobility spectrometry coupled with mass spectrometry.[1] This technique enables the independent visualization of the distribution of each enantiomer within the tissue.
Applications
On-tissue chiral derivatization coupled with IMS/MSI has significant applications in various fields:
-
Pharmacokinetics and Drug Development: Understanding the spatial distribution of a chiral drug and its enantiomeric counterpart in target and off-target tissues is crucial for assessing efficacy and potential toxicity.[10][11] This technique can provide insights into enantioselective absorption, distribution, metabolism, and excretion (ADME).
-
Metabolomics and Biomarker Discovery: Endogenous chiral metabolites, such as certain D-amino acids, are increasingly recognized as potential biomarkers for various diseases, including metabolic and neurological disorders.[6][7][12] Visualizing the distribution of these chiral metabolites can provide a deeper understanding of disease pathology.[1] For example, this method has been used to visualize the distribution of D,L-2-hydroxyglutaric acid in mouse testis.[1][13]
-
Neuroscience: The relative abundance of chiral amino acids has been observed to vary across different brain regions, and on-tissue derivatization can help visualize these distributions.[6][7]
Key Chiral Derivatization Reagents
Several chiral derivatizing agents (CDAs) have been successfully employed for on-tissue analysis. The choice of reagent depends on the functional group of the target analyte (e.g., amine, hydroxyl, carboxyl).
| Chiral Derivatizing Agent | Abbreviation | Target Analytes | Reference |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino Acids | [6][7][14] |
| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC | Amino Acids | [6][7] |
| (S)-naproxen chloride | S-NAP | Amino Acids | [6][7] |
| Newly Synthesized Charged Chiral Tag | - | D,L-2-hydroxyglutaric acid | [1][13] |
Experimental Protocols
Below are detailed protocols for the on-tissue chiral derivatization and subsequent analysis by MALDI-IMS/MSI.
Protocol 1: On-Tissue Derivatization of Amino Acids with FDAA
This protocol is adapted from methodologies for the analysis of chiral amino acids in tissue sections.[6]
1. Materials and Reagents
-
Tissue sections (e.g., mouse brain), 10-12 µm thickness, mounted on indium tin oxide (ITO) coated glass slides.[9]
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Automated sprayer (e.g., HTX M5 Sprayer)[9]
-
MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
MALDI Mass Spectrometer with Ion Mobility capability (e.g., Bruker rapifleX MALDI Tissuetyper TOF)[9]
2. Tissue Preparation
-
Flash-freeze fresh tissue samples in liquid nitrogen or isopentane pre-chilled with liquid nitrogen.
-
Store frozen tissues at -80°C until sectioning.
-
Section the frozen tissue at 10-12 µm thickness using a cryostat.
-
Thaw-mount the tissue sections onto ITO-coated glass slides.[9]
-
Store the mounted tissue sections at -80°C until the derivatization experiment.[9]
-
Prior to derivatization, place the slides in a vacuum desiccator for 10-15 minutes to bring them to room temperature and remove excess moisture.[9]
3. On-Tissue Derivatization Procedure
-
Prepare the FDAA derivatization solution: 5 mM FDAA in a 1:1 (v/v) mixture of MeOH/THF.[6]
-
Prepare a 100 mM aqueous sodium bicarbonate solution.[6]
-
For the derivatization reaction, a basic environment is often required. This can be achieved by first spraying the tissue with the sodium bicarbonate solution.
-
Using an automated sprayer, apply the FDAA solution onto the tissue section. Optimized spraying parameters are crucial to avoid delocalization of analytes.
-
Incubate the slides in a controlled environment (e.g., a sealed container with controlled humidity) at 40°C for 60 minutes to allow the derivatization reaction to proceed.[6]
4. MALDI Matrix Application
-
After incubation, allow the slides to cool to room temperature.
-
Apply the MALDI matrix solution (e.g., DHB in an appropriate solvent system) over the derivatized tissue section using an automated sprayer.
5. MALDI-IMS/MSI Data Acquisition
-
Analyze the slides using a MALDI-IMS/MSI instrument.
-
Acquire mass spectra across the tissue section with a defined raster step size (e.g., 50 µm).[9]
-
The ion mobility separation will resolve the diastereomeric products of the D- and L-amino acids.
-
Generate ion images for the specific m/z values of the derivatized enantiomers to visualize their spatial distribution.
Quantitative Data Summary
On-tissue derivatization can significantly improve the sensitivity of detection.
| Analyte Class | Derivatization Reagent | Fold Improvement in Sensitivity | Reference |
| Fatty Acids | Girard's Reagent T (GT) | 1000-fold | [9] |
Note: While this example is for a non-chiral derivatization, it highlights the potential for significant signal enhancement through on-tissue chemical derivatization.
Visualizations
Experimental Workflow
Caption: General workflow for on-tissue chiral derivatization and imaging mass spectrometry.
Chiral Derivatization Reaction Principle
Caption: Conversion of enantiomers to diastereomers via chiral derivatization.
References
- 1. [Development of Enantioselective Imaging Method for Chiral Molecules by on-Tissue Chiral Derivatization and Ion Mobility Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-tissue chemical derivatization in mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity | MDPI [mdpi.com]
- 10. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of pharmaceutical drug distribution in multiple organs by imaging mass spectrometry. – MS Imaging [ms-imaging.org]
- 12. researchgate.net [researchgate.net]
- 13. Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MαNP Acid Derivatization
Welcome to the technical support center for MαNP acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is MαNP acid and what is its primary application?
MαNP acid, or 2-methoxy-2-(1-naphthyl)propionic acid, is a chiral derivatizing agent. Its principal use is for the enantioresolution of chiral alcohols and the subsequent determination of their absolute configurations. This is achieved by reacting the MαNP acid with a chiral alcohol to form diastereomeric esters. These esters can then be separated and analyzed, typically using ¹H NMR spectroscopy, to elucidate the stereochemistry of the alcohol.[1][2] The naphthalene group in MαNP acid provides a significant advantage due to its strong anisotropic effect in NMR spectroscopy, which enhances the spectral differences between the diastereomers.[2] Furthermore, the α-position of the carboxylic acid is fully substituted, which prevents racemization during the derivatization process.[2]
Q2: What is the core chemical reaction involved in MαNP acid derivatization?
The fundamental reaction is an esterification between the carboxylic acid functional group of MαNP acid and the hydroxyl group of the chiral alcohol. This reaction forms a pair of diastereomeric esters, which, unlike the original enantiomers of the alcohol, have different physical properties and can be separated by standard chromatographic techniques like HPLC.[2][3]
Q3: Which esterification method is recommended for MαNP acid derivatization?
The Steglich esterification is a highly suitable method for this purpose. It is a mild reaction that can be performed at room temperature and is effective even for sterically hindered alcohols.[4][5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of alcohols with MαNP acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: DCC can degrade upon exposure to moisture. DMAP can also degrade over time. 2. Insufficient Activation: The carboxylic acid may not be effectively activated by the coupling agent. 3. Steric Hindrance: The alcohol may be sterically hindered, slowing down the reaction.[7] 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh, high-quality DCC and DMAP. Store DCC under anhydrous conditions. 2. Ensure an adequate molar excess of DCC (typically 1.1-1.5 equivalents) is used. 3. Increase the reaction time and/or slightly increase the reaction temperature. For highly hindered alcohols, consider a more potent coupling agent. 4. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) can increase the rate. Monitor for potential side reactions at higher temperatures. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reagent: The molar ratio of MαNP acid or the alcohol to the coupling agent may be suboptimal. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Presence of Water: Moisture in the solvent or reagents can consume the DCC.[8] | 1. Use a slight excess of the limiting reagent (either the MαNP acid or the alcohol). Ensure at least 1.1 equivalents of DCC are used. 2. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 3. Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried.[8] |
| Formation of N-acylurea Side Product | 1. Slow Nucleophilic Attack: If the alcohol is a poor nucleophile or is sterically hindered, the O-acylisourea intermediate can rearrange to the more stable N-acylurea.[5] | 1. Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used. DMAP acts as a more nucleophilic acyl transfer agent, forming a reactive intermediate that is less prone to rearrangement.[5] |
| Difficulty in Purifying Diastereomeric Esters | 1. Similar Polarity: The diastereomeric esters may have very similar polarities, making separation by column chromatography challenging.[1] 2. Contamination with Dicyclohexylurea (DCU): The DCU byproduct of the DCC coupling can be difficult to remove as it may co-elute with the desired products.[9] | 1. Optimize the mobile phase for column chromatography. A shallow gradient of a less polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) on a silica gel column is often effective.[2] 2. After the reaction is complete, cool the reaction mixture to precipitate the DCU and remove it by filtration. Washing the crude product with a solvent in which DCU is poorly soluble (e.g., cold dichloromethane or diethyl ether) can also be effective.[9] |
Experimental Protocols
Protocol 1: Steglich Esterification of a Chiral Alcohol with MαNP Acid
This protocol describes a general procedure for the derivatization of a chiral alcohol with (S)-(+)-MαNP acid using DCC and DMAP.
Materials:
-
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-(+)-MαNP acid)
-
Chiral alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous DCM.
-
Addition of Catalyst: Add DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
Addition of Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. Add DCC (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude diastereomeric esters by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two diastereomers.[2]
Visualizations
Experimental Workflow for MαNP Acid Derivatization
References
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MNPA) Derivatization
Welcome to the technical support center for derivatization reactions using (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MNPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for determining the enantiomeric purity of chiral alcohols and amines.
Troubleshooting Guide
Incomplete derivatization can lead to inaccurate quantification of enantiomers. This guide provides a systematic approach to identifying and resolving common issues encountered during the esterification or amidation of chiral analytes with MNPA.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete MNPA derivatization.
Caption: A step-by-step workflow for troubleshooting incomplete derivatization with MNPA.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Derivatization Yield | Presence of moisture: Water can hydrolyze the activated MNPA (e.g., acid chloride) or compete with the analyte for reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the analyte sample prior to derivatization, for example, by lyophilization or co-evaporation with an anhydrous solvent. |
| Degraded Reagents: MNPA, and particularly its activated form (e.g., MNPA-Cl), can degrade over time, especially if not stored properly. Coupling agents can also lose activity. | Use fresh MNPA and coupling agents. Store MNPA in a desiccator, and prepare the activated form immediately before use. | |
| Suboptimal Stoichiometry: An insufficient excess of the derivatizing agent can lead to incomplete reaction. | Use a slight molar excess (e.g., 1.1-1.5 equivalents) of MNPA and the coupling agent relative to the analyte. | |
| Inadequate Reaction Time or Temperature: The derivatization reaction may be slow and require more time or gentle heating to proceed to completion. | Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable technique like TLC or HPLC to determine the optimal duration. A typical starting point is room temperature for 2-4 hours, which can be extended to overnight or heated to 40-50°C if necessary. | |
| Presence of Unreacted Analyte in Chromatogram | Steric Hindrance: Bulky groups near the reactive hydroxyl or amino group of the analyte can hinder the approach of the MNPA molecule. | Increase reaction temperature to provide more energy to overcome the activation barrier. A stronger coupling agent or a catalyst might be necessary. A longer reaction time may also be beneficial. |
| Low Nucleophilicity of the Analyte: The alcohol or amine may not be a strong enough nucleophile to react efficiently. | For amine derivatization, ensure the reaction medium is slightly basic to deprotonate the amine. For alcohol derivatization, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to enhance the nucleophilicity of the alcohol. | |
| Appearance of Unexpected Peaks | Side Reactions: The coupling agent or harsh reaction conditions can lead to the formation of byproducts. For instance, with carbodiimide coupling agents, N-acylurea byproducts can form. | Optimize the reaction conditions (e.g., lower the temperature). Choose a different coupling agent if byproduct formation is persistent. Ensure the purity of all reagents and solvents. |
| Racemization of MNPA: While MNPA is relatively stable to racemization, harsh basic or acidic conditions could potentially lead to some degree of epimerization. | Maintain a neutral or slightly basic pH during the reaction. Avoid strong acids or bases and prolonged exposure to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to activate this compound for derivatization?
A1: The most common method for activating MNPA is to convert it to its acid chloride (MNPA-Cl) using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert anhydrous solvent (e.g., dichloromethane or toluene). The resulting MNPA-Cl is highly reactive and should be used immediately. Alternatively, in situ activation using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of the analyte is also a widely used and effective method.
Q2: What are the ideal reaction conditions for derivatizing a chiral alcohol with MNPA?
A2: A good starting point for the derivatization of a primary or secondary alcohol is to use 1.1 equivalents of MNPA-Cl in the presence of a non-nucleophilic base like pyridine or triethylamine in an anhydrous solvent such as dichloromethane at room temperature for 2-4 hours. For sterically hindered alcohols or less reactive alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) and increasing the reaction time or temperature (e.g., 40°C) may be necessary.
Q3: How can I monitor the progress of the derivatization reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (analyte and MNPA). The disappearance of the analyte spot and the appearance of a new, less polar product spot (the diastereomeric ester or amide) indicates the progression of the reaction. For more quantitative monitoring, small aliquots of the reaction mixture can be quenched and analyzed by HPLC.
Q4: I see two peaks for my derivatized product in the HPLC chromatogram. Does this mean the reaction is incomplete?
A4: Not necessarily. Since you are reacting a chiral analyte with a chiral derivatizing agent, the formation of two diastereomers is expected if your analyte is a racemate. These diastereomers will have different physical properties and can often be separated by chromatography, resulting in two peaks. The ratio of the areas of these two peaks corresponds to the enantiomeric ratio of your starting analyte. Incomplete derivatization would likely manifest as a peak for the unreacted analyte in addition to the two diastereomer peaks.
Q5: The diastereomers of my MNPA derivative are not well-resolved in my HPLC analysis. What can I do?
A5: Resolution of diastereomers can be influenced by the mobile phase composition, the stationary phase, and the temperature. Try optimizing your HPLC method by:
-
Changing the mobile phase polarity: A systematic change in the ratio of your polar and non-polar solvents can significantly impact resolution.
-
Trying a different stationary phase: If you are using a standard C18 column, a column with a different chemistry (e.g., a phenyl-hexyl or a cyano phase) might provide better separation.
-
Adjusting the column temperature: Lowering or raising the temperature can sometimes improve the resolution between diastereomers.
Experimental Protocols
General Protocol for the Derivatization of a Chiral Secondary Alcohol with MNPA using Oxalyl Chloride
This protocol is a general guideline and may require optimization for your specific analyte.
Materials:
-
This compound (MNPA)
-
Chiral secondary alcohol
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
HPLC grade solvents for analysis
Procedure:
-
Preparation of MNPA-Cl:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve MNPA (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude MNPA-Cl. This should be used immediately in the next step.
-
-
Esterification:
-
Dissolve the chiral secondary alcohol (1.0 equivalent) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5 equivalents).
-
Cool the solution to 0°C.
-
Dissolve the freshly prepared MNPA-Cl in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Dissolve the purified diastereomeric esters in a suitable solvent and analyze by HPLC to determine the diastereomeric ratio.
-
Visual Representation of the Derivatization Protocol
Caption: Workflow for the derivatization of a chiral alcohol with MNPA.
How to remove excess derivatizing agent from reaction mixture
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess derivatizing agent from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess derivatizing agent?
Excess derivatizing agent can interfere with subsequent analysis by:
-
Masking analyte peaks: A large reagent peak can obscure or co-elute with the analyte of interest in chromatographic techniques like GC or HPLC.
-
Saturating the detector: High concentrations of the reagent can overload the detector, leading to non-linear responses and inaccurate quantification.
-
Damaging analytical columns: Some derivatizing agents or their byproducts can be harsh and may degrade the stationary phase of a chromatographic column over time.
-
Causing ion suppression: In mass spectrometry, high concentrations of residual reagent can suppress the ionization of the target analyte, leading to reduced sensitivity.
Q2: What are the most common methods for removing excess derivatizing agent?
The four most common methods are:
-
Evaporation: Suitable for volatile derivatizing agents.
-
Liquid-Liquid Extraction (LLE): Separates the derivatized analyte from the excess reagent based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A chromatographic technique used to separate the derivatized analyte from the reagent and other matrix components.
-
Chemical Quenching: Involves adding a chemical scavenger that reacts with and neutralizes the excess derivatizing agent.
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on several factors:
-
Properties of the derivatizing agent: Volatility, solubility, and reactivity.
-
Properties of the derivatized analyte: Stability, solubility, and polarity.
-
The analytical technique to be used: GC, HPLC, MS, etc.
-
The complexity of the sample matrix.
Troubleshooting Guides
Evaporation (Nitrogen Blowdown)
This method is ideal for removing volatile silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete removal of derivatizing agent | - Evaporation time is too short.- Temperature is too low.- Nitrogen flow rate is insufficient. | - Increase the evaporation time.- Gently warm the sample (e.g., 40-60°C) during evaporation, ensuring the analyte is stable at that temperature.- Increase the nitrogen flow rate to just dimple the surface of the liquid. Avoid splashing. |
| Loss of analyte | - Analyte is volatile.- Over-drying of the sample. | - Use a less volatile solvent for reconstitution if possible.- Carefully monitor the evaporation process and stop as soon as the solvent has evaporated.- Use a keeper solvent (a small amount of a high-boiling, inert solvent) to prevent complete dryness. |
| Sample splashing | - Nitrogen flow rate is too high. | - Adjust the nitrogen flow to create a gentle vortex or dimple on the liquid surface without causing splashing. |
Experimental Protocol: Removal of Excess BSTFA by Nitrogen Evaporation
-
Reaction Completion: Ensure the derivatization reaction is complete according to your established protocol.
-
Nitrogen Evaporation Setup: Place the reaction vial in a nitrogen evaporation system. If a dedicated system is not available, a gentle stream of dry nitrogen can be directed into the vial using a Pasteur pipette in a fume hood.
-
Evaporation: Gently blow a stream of nitrogen gas over the surface of the reaction mixture. The flow should be sufficient to create a small dimple on the liquid surface.[1][2]
-
Gentle Heating (Optional): To expedite the process, the vial can be placed in a heating block or water bath set to a temperature that will not degrade the analyte (e.g., 40–60°C).
-
Evaporate to Dryness: Continue the nitrogen flow until the solvent and excess BSTFA have completely evaporated.
-
Reconstitution: Reconstitute the dried residue in an appropriate solvent for your analytical instrument (e.g., hexane or ethyl acetate for GC analysis).
Liquid-Liquid Extraction (LLE)
LLE is effective for separating derivatized analytes from excess reagent based on differences in their partitioning between two immiscible solvents (e.g., an aqueous phase and an organic phase).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor recovery of analyte | - Incorrect solvent selection.- Analyte is partially soluble in the aqueous phase.- Insufficient mixing of phases. | - Choose an organic solvent in which the derivatized analyte is highly soluble and the derivatizing agent is not.- Perform multiple extractions with smaller volumes of organic solvent.- Ensure vigorous mixing (e.g., vortexing) to maximize surface area contact between the two phases. |
| Emulsion formation | - High concentration of detergents or proteins in the sample.- Vigorous shaking. | - Centrifuge the sample to break the emulsion.- Add a small amount of salt (salting out) to the aqueous phase.- Pass the mixture through a glass wool plug. |
| Incomplete removal of derivatizing agent | - Derivatizing agent is soluble in the organic phase. | - Perform a back-extraction by washing the organic phase with an aqueous solution in which the reagent is soluble. For example, a basic wash (e.g., sodium bicarbonate solution) can remove acidic reagents or byproducts. |
Experimental Protocol: Removal of an Acidic Acylating Agent
-
Quench Reaction: After the derivatization is complete, quench the reaction by adding deionized water.
-
Add Extraction Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture in a separatory funnel.[3][4]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[3]
-
Phase Separation: Allow the layers to separate. The organic layer will contain the derivatized analyte, while the aqueous layer will contain water-soluble components.
-
Aqueous Wash (Back-Extraction): Drain the aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic acylating agent and its byproducts. Repeat the washing step with brine (saturated NaCl solution) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Evaporation: Filter the dried organic phase and evaporate the solvent to obtain the purified derivatized analyte.
Solid-Phase Extraction (SPE)
SPE is a versatile technique that can be used to either retain the derivatized analyte while the excess reagent is washed away, or retain the reagent while the analyte passes through.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low analyte recovery | - Inappropriate sorbent selection.- Incorrect wash or elution solvent.- Column/cartridge drying out. | - Select a sorbent that has a strong affinity for your analyte but not the reagent (or vice-versa).- Optimize the strength of the wash solvent to remove the reagent without eluting the analyte.- Ensure the elution solvent is strong enough to desorb the analyte completely.- Do not let the sorbent bed dry out between steps (unless specified by the protocol).[5] |
| Incomplete reagent removal | - Wash solvent is too weak.- Sorbent has an affinity for the reagent. | - Increase the strength or volume of the wash solvent.- Choose a different sorbent with lower affinity for the reagent. |
| Poor reproducibility | - Inconsistent flow rate.- Sorbent bed channeling. | - Use a vacuum manifold or positive pressure system for consistent flow.- Ensure the sorbent is properly conditioned and not allowed to dry. |
Experimental Protocol: SPE Cleanup (Analyte Retention Mode)
-
Sorbent Selection: Choose an SPE cartridge with a sorbent that will retain your derivatized analyte based on its polarity or charge (e.g., C18 for non-polar analytes, ion-exchange for charged analytes).[3][6][7][8][9][10][11]
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol for reversed-phase sorbents) through it.[9][10]
-
Equilibration: Equilibrate the cartridge with a solvent that mimics the sample matrix (e.g., water for aqueous samples).[9][10]
-
Sample Loading: Load the reaction mixture onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a solvent that is strong enough to elute the excess derivatizing agent and other interferences but weak enough to leave the analyte bound to the sorbent.
-
Elution: Elute the derivatized analyte with a strong solvent that disrupts the interaction between the analyte and the sorbent.
-
Post-Elution: The collected eluate can be concentrated by evaporation if necessary before analysis.
Chemical Quenching
This method involves adding a reagent that selectively reacts with the excess derivatizing agent, converting it into a non-interfering byproduct.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete quenching | - Insufficient amount of quenching reagent.- Quenching reaction time is too short. | - Add a sufficient molar excess of the quenching reagent.- Increase the reaction time for the quenching step. |
| Analyte degradation | - Quenching reagent is too harsh.- pH of the reaction mixture is not optimal. | - Select a milder quenching reagent.- Adjust the pH of the reaction mixture before or during quenching. |
| Quenching byproduct interferes with analysis | - Byproduct has similar properties to the analyte. | - If possible, choose a quenching reagent that produces volatile or easily separable byproducts.- A subsequent cleanup step (e.g., LLE or SPE) may be necessary. |
Experimental Protocol: Quenching Excess TMT Reagent with Hydroxylamine
This protocol is commonly used in proteomics for samples labeled with Tandem Mass Tags (TMT).
-
Derivatization: Perform the TMT labeling reaction according to your standard protocol.
-
Prepare Quenching Solution: Prepare a 5% hydroxylamine solution.
-
Quenching: Add the 5% hydroxylamine solution to the reaction mixture to a final concentration of 0.3-0.5% (v/v).
-
Incubation: Incubate the mixture for 15 minutes at room temperature to allow the quenching reaction to complete.
-
Sample Pooling and Cleanup: The quenched samples can then be pooled, and a final cleanup step (e.g., SPE) is typically performed before LC-MS analysis.
Quantitative Data Summary
The efficiency of removing excess derivatizing agent can vary significantly depending on the method and the specific reagents used. The following tables provide a summary of available quantitative data for comparison.
Table 1: Comparison of Quenching Reagents for TMT Labeling
| Quenching Reagent | Concentration | Reaction Time | Efficiency in Removing O-acyl Esters | Analyte Labeling Efficiency | Reference |
| Hydroxylamine | 0.3 M | 30 min | Inefficient, leaves substantial levels of unwanted overlabeled peptides. | >99% | [6][12] |
| Methylamine | 0.4 M | 60 min | Highly efficient, reduces overlabeled peptides to <1%. | >99% | [6][12] |
| Methylamine | 1.66 M | 15 min | Near-complete removal of O-acyl esters. | Not specified | [6][9] |
Data from a study on TMT reagent quenching. Efficiency refers to the removal of "overlabeled" peptides (O-acyl esters).
Table 2: General Comparison of Removal Methods (Qualitative)
| Method | Typical Analyte Recovery | Reagent Removal Efficiency | Speed | Cost | Applicability |
| Evaporation | Good to Excellent (if analyte is non-volatile) | Excellent (for volatile reagents) | Fast | Low | Limited to volatile reagents. |
| Liquid-Liquid Extraction | Good to Excellent (can have losses with emulsions) | Good to Excellent (depends on partitioning) | Moderate | Low | Broadly applicable, requires immiscible solvents. |
| Solid-Phase Extraction | Excellent (with method optimization) | Excellent (highly selective) | Moderate | Moderate | Very broad applicability, highly versatile. |
| Chemical Quenching | Excellent | Excellent | Fast | Low to Moderate | Reagent-specific, requires a suitable quenching agent. |
This table provides a general qualitative comparison. Actual performance depends heavily on the specific application and optimization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. hawach.com [hawach.com]
- 6. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 7. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 8. affinisep.com [affinisep.com]
- 9. Solid Phase Extraction Explained [scioninstruments.com]
- 10. blog.organomation.com [blog.organomation.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Improving Peak Resolution of Diastereomers in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the peak resolution of diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers using HPLC?
A1: Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics. These differences in properties, such as polarity and shape, allow for their separation using conventional, achiral stationary phases in HPLC systems.[1][2] The primary goal of method development is to identify a combination of a stationary phase and a mobile phase that maximizes the differences in interaction between the diastereomers, resulting in different retention times and, consequently, their effective separation.[1]
Q2: Is a chiral stationary phase (CSP) always necessary to separate diastereomers?
A2: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required for their resolution.[1] Separation can frequently be achieved on standard achiral reversed-phase (e.g., C18, Phenyl) or normal-phase (e.g., silica) columns.[1][3] However, if achiral methods prove unsuccessful, chiral columns can also demonstrate high selectivity for diastereomers and represent a viable alternative.[1]
Q3: My diastereomer peaks are co-eluting or show very poor resolution. What are the initial steps to improve separation?
A3: Poor resolution is primarily a selectivity issue. To improve separation, you need to modify the chromatographic conditions to amplify the differences in how the two diastereomers interact with the stationary and mobile phases. The most effective initial step is often to modify the mobile phase composition.[1][4][5] If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.[1][6]
Q4: How does temperature affect the resolution of diastereomers?
A4: Temperature can significantly influence selectivity in HPLC.[7][8] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[8] However, the effect on resolution can vary. For some diastereomeric pairs, increasing the temperature may improve resolution, while for others, it might have a detrimental effect or even lead to a reversal of elution order.[9][10] It is often beneficial to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to determine the optimal condition for a specific separation.[1]
Q5: Can adjusting the flow rate improve the resolution of my diastereomers?
A5: Yes, adjusting the flow rate can impact resolution. Lowering the flow rate generally increases the time the analytes spend interacting with the stationary phase, which can lead to better separation and improved resolution.[1][11][12] However, this will also increase the total run time.[1] Conversely, increasing the flow rate can decrease analysis time but may lead to broader peaks and reduced resolution.[11][12] It's a matter of finding the optimal balance for your specific separation.
Troubleshooting Guides
Issue: Co-eluting or Poorly Resolved Diastereomer Peaks
This guide provides a systematic approach to troubleshooting and improving the separation of diastereomeric peaks.
Step 1: Mobile Phase Optimization
This is often the simplest and most impactful parameter to adjust.
-
Modify Solvent Strength: Systematically alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase in reversed-phase HPLC, or the polar solvent in normal-phase HPLC.[1][4] Small, incremental changes (e.g., 2-5%) can significantly impact selectivity.[1]
-
Change Organic Solvent: If adjusting the solvent ratio is ineffective, try switching the organic solvent. For example, changing from acetonitrile to methanol (or vice-versa) can alter the selectivity due to different solvent properties.[6]
-
Adjust pH: For ionizable compounds, the pH of the mobile phase is a critical parameter that can affect the charge state of the analytes and their interaction with the stationary phase.[5][13]
-
Incorporate Additives: Small amounts of additives, such as acids (e.g., formic acid, acetic acid) or bases (e.g., triethylamine), can improve peak shape and influence selectivity.[14] The concentration of these additives can also be optimized.[14]
Step 2: Stationary Phase Selection
If mobile phase optimization does not yield the desired resolution, the next step is to evaluate different stationary phases.
-
Try Different Achiral Phases: If you are using a C18 column, consider switching to a phenyl, cyano, or silica-based column.[3] These columns offer different retention mechanisms and selectivities.
-
Consider Chiral Stationary Phases (CSPs): If achiral columns do not provide adequate separation, a CSP may be necessary. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for screening.[15]
Step 3: Temperature Optimization
Temperature can be a powerful tool for fine-tuning selectivity.
-
Screen a Temperature Range: Evaluate the separation at different temperatures, for instance, at 25°C, 40°C, and 55°C, using the most promising mobile phase and column combination.[1]
-
Observe Changes in Selectivity: Be aware that changes in temperature can sometimes lead to a reversal in the elution order of the diastereomers.[10]
Step 4: Flow Rate Adjustment
Fine-tune the separation by optimizing the flow rate.
-
Lower the Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the diastereomers to interact with the stationary phase.[1][12]
-
Balance Resolution and Analysis Time: While a lower flow rate can improve separation, it will also lengthen the analysis time. The goal is to find a flow rate that provides adequate resolution within an acceptable timeframe.[11]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Diastereomer Resolution
| Mobile Phase Composition (Acetonitrile:Water) | Resolution (Rs) |
| 50:50 | 0.8 |
| 48:52 | 1.2 |
| 45:55 | 1.6 |
| 40:60 | 1.4 |
Note: This is example data to illustrate the impact of mobile phase composition on resolution.
Table 2: Influence of Temperature on Diastereomer Separation
| Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 25 | 10.2 | 10.8 | 1.1 |
| 40 | 8.5 | 9.2 | 1.5 |
| 55 | 7.1 | 7.6 | 1.3 |
Note: This is example data to illustrate the impact of temperature on retention and resolution.
Experimental Protocols
Protocol 1: General Method Development Workflow for Diastereomer Separation
-
Initial Column and Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl, and Cyano for reversed-phase; Silica, Diol for normal-phase).[1]
-
Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal-phase, use Hexane/Ethanol and Hexane/Isopropanol.[1]
-
Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[1]
-
-
Isocratic Method Optimization:
-
Based on the initial screening, select the column and mobile phase system that shows the most promise.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.[1]
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
-
Temperature and Flow Rate Optimization:
Visualizations
Caption: Troubleshooting workflow for improving diastereomer peak resolution.
Caption: Key parameters influencing HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. waters.com [waters.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Side reactions of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid with substrates
Welcome to the technical support center for (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (NMPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other issues encountered during its use as a chiral derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMPA), and what are its primary applications?
This compound, also known as NMPA or MαNP acid, is a chiral carboxylic acid widely used as a chiral derivatizing agent (CDA). Its primary application is in the determination of the enantiomeric purity and absolute configuration of chiral alcohols and amines. This is achieved by converting the enantiomeric substrate into diastereomers through esterification or amidation, which can then be distinguished using techniques like NMR spectroscopy and HPLC. The bulky naphthyl group in NMPA often provides significant chemical shift differences in the 1H NMR spectra of the resulting diastereomers, facilitating analysis.
Q2: Is NMPA susceptible to racemization during coupling reactions?
NMPA is known to be highly resistant to racemization during standard coupling reactions. This stability is attributed to the absence of an acidic proton on the α-carbon of the propionic acid backbone.[1][2] While the substrate (the chiral alcohol or amine) can potentially undergo racemization depending on the reaction conditions, NMPA itself is considered a robust and chirally stable derivatizing agent.[1]
Q3: What are the most common side reactions observed when using NMPA for esterification with alcohols?
The most frequently encountered side reaction during NMPA esterification, particularly when using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC), is the formation of an N-acylurea byproduct.[1][3] This occurs through an intramolecular rearrangement of the O-acylisourea intermediate.[1][4] Incomplete conversion, especially with sterically hindered alcohols, can also be an issue.
Q4: What are the potential side reactions during amide bond formation between NMPA and amines?
Similar to esterification, amide coupling reactions can be incomplete, especially with sterically hindered or electron-deficient amines.[5][6][7] When using coupling reagents like HBTU or TBTU in excess, a potential side reaction is the formation of a guanidinium byproduct by reaction with the amine substrate.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired NMPA Ester or Amide
Symptoms:
-
Low isolated yield of the diastereomeric product after the reaction and workup.
-
Presence of unreacted starting materials (NMPA and/or substrate) in the final product mixture, as observed by TLC, HPLC, or NMR.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Steric Hindrance | For sterically hindered alcohols or amines, consider increasing the reaction time and/or temperature.[10][11] The use of more potent coupling agents or activation methods may be necessary. For esterifications, the Steglich conditions (DCC with a catalytic amount of DMAP) are often effective for sterically demanding substrates.[1][12][13] |
| Poor Nucleophilicity of the Substrate | For electron-deficient amines, a more reactive NMPA derivative, such as the acid chloride, might be required. Alternatively, using a coupling reagent known to be effective for unreactive amines, such as HATU or COMU, could improve yields.[14] |
| Incomplete Activation of NMPA | Ensure that the coupling agent is fresh and added under anhydrous conditions. The choice of solvent can also impact the reaction rate; for DCC couplings, CH2Cl2 or CHCl3 are often preferred over THF or DMF, which can slow down the reaction.[3] |
| Suboptimal Reaction Conditions | Optimize the stoichiometry of the reagents. While a 1:1 ratio of NMPA to substrate is theoretically sufficient, a slight excess of one reagent (typically the less expensive one) may drive the reaction to completion. Ensure efficient stirring and maintain the optimal temperature for the chosen coupling method. |
Issue 2: Presence of an Impurity with a Mass Corresponding to N-Acylurea in DCC-Mediated Esterifications
Symptoms:
-
An additional peak is observed in the HPLC chromatogram of the crude reaction mixture.
-
1H and 13C NMR spectra show signals consistent with the formation of an N-acyl-dicyclohexylurea.[15]
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Intramolecular Rearrangement of the O-Acylisourea Intermediate | This is a known side reaction in DCC-mediated couplings.[1][3][4] The addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (Steglich esterification), can significantly suppress the formation of N-acylurea by accelerating the desired esterification reaction.[1][12] Alternatively, adding 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu) can trap the O-acylisourea intermediate as a more stable active ester, which then reacts with the alcohol, minimizing the rearrangement.[4] |
| Slow Reaction with the Alcohol | If the alcohol is a poor nucleophile, the O-acylisourea intermediate has a longer lifetime, increasing the likelihood of rearrangement. Enhancing the nucleophilicity of the alcohol (e.g., by converting it to its alkoxide with a non-nucleophilic base) or using the aforementioned additives (DMAP, HOBt) can mitigate this. |
Quantitative Data on N-Acylurea Formation:
| Coupling Agent | Additive | Substrate | N-Acylurea Formation |
| DCC | None | General | Can be a significant byproduct, especially with slow reactions.[3] |
| DCC | DMAP (catalytic) | General | Formation is largely suppressed.[12] |
| DCC | HOBt or HOSu | General | Minimized due to the formation of a more stable active ester.[4] |
Issue 3: Inaccurate Determination of Diastereomeric/Enantiomeric Excess
Symptoms:
-
Poor resolution of diastereomeric peaks in the 1H NMR spectrum.[16]
-
Overlapping signals in the HPLC chromatogram.
-
Calculated diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is inconsistent or non-reproducible.[17][18]
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Insufficient Magnetic Field Strength | Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve the dispersion of the signals. |
| Suboptimal NMR Solvent | The chemical shift difference between diastereomers can be solvent-dependent. Acquire spectra in different deuterated solvents (e.g., CDCl3, C6D6, acetone-d6) to find the best resolution. |
| Incomplete Reaction or Kinetic Resolution | Ensure the derivatization reaction goes to completion. If the reaction is incomplete and the rates of reaction for the two enantiomers are different (kinetic resolution), the measured diastereomeric ratio will not reflect the initial enantiomeric ratio of the substrate. Use a sufficient excess of the derivatizing agent and allow for adequate reaction time. |
| Poor Chromatographic Conditions | Optimize the HPLC method. This includes adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol in normal-phase chromatography), changing the column, or adjusting the flow rate and temperature. |
| Baseline Distortion in NMR | Ensure proper phasing and baseline correction of the NMR spectrum before integration to obtain accurate ratios.[16] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Chiral Alcohol with (S)-(+)-NMPA using DCC and DMAP (Steglich Esterification)
This protocol is designed to minimize the formation of N-acylurea byproducts.[1][12]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equiv.), (S)-(+)-NMPA (1.1 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous dichloromethane (CH2Cl2).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equiv.) in anhydrous CH2Cl2 dropwise to the stirred mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold CH2Cl2.
-
Purification: Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amide Coupling of a Chiral Amine with (S)-(+)-NMPA using HATU
This protocol is suitable for a wide range of amines, including those that may be less reactive.
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-(+)-NMPA (1.0 equiv.), HATU (1.0 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the chiral amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or HPLC.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 0.5 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for NMPA derivatization.
Caption: Troubleshooting logic for NMPA side reactions.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Low yield in esterification with MαNP acid troubleshooting
Technical Support Center: MαNP Acid Esterification
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields during the esterification of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).
Frequently Asked Questions (FAQs)
Q1: Why is my esterification yield with MαNP acid unexpectedly low?
Low yields in Fischer-Speier esterification, the common method used for acids like MαNP, are frequently due to the reversible nature of the reaction.[1] The primary challenge is that water is produced as a byproduct, which can hydrolyze the newly formed ester back into the starting carboxylic acid and alcohol, limiting the final yield.[1][2] Other contributing factors can include an insufficient amount or activity of the acid catalyst, suboptimal reaction temperature, or an inadequate reaction time.[1]
Q2: How can I effectively shift the reaction equilibrium to favor ester formation?
To improve the yield, the reaction equilibrium must be shifted toward the products according to Le Châtelier's principle.[3][4][5] There are two primary strategies to achieve this:
-
Use a Large Excess of Alcohol : Employing the alcohol reactant in a large excess (often as the solvent) increases the concentration of one of the starting materials, driving the equilibrium towards the ester product.[1][2][6] Studies have shown that increasing the alcohol-to-acid ratio can dramatically increase yield.[6]
-
Remove Water As It Forms : This is one of the most effective methods to maximize yield.[2] Water can be removed by using a Dean-Stark apparatus during reflux, which physically separates the water-toluene azeotrope.[2][7] Alternatively, adding a dehydrating agent like molecular sieves or anhydrous salts (e.g., copper(II) sulfate) to the reaction mixture can sequester the water as it is produced.[2][7]
Q3: What are the optimal reaction conditions (catalyst, temperature, time) for MαNP acid esterification?
While optimal conditions can vary, a typical Fischer esterification involves refluxing the MαNP acid and alcohol.[7] Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[1][2][6] The reaction temperature should be sufficient to maintain reflux (typically 60–110 °C), but excessive heat can lead to side reactions.[2][7] Reaction times can range from 1 to 10 hours, and progress should be monitored using Thin-Layer Chromatography (TLC).[1][7]
Q4: I'm having trouble with the workup and product isolation. What are some common issues and solutions?
A frequent issue during the aqueous workup is the formation of a stable emulsion, which complicates the separation of the organic and aqueous layers.[2] To resolve this, washing the organic layer with brine (a saturated aqueous solution of NaCl) can help break the emulsion.[1] After extraction, the organic layer should be dried thoroughly with an anhydrous salt like sodium sulfate or magnesium sulfate before the solvent is removed.[1] If the crude product is not pure, it can be further purified by column chromatography or distillation.[1]
Q5: Are there common side reactions I should be aware of?
Besides the reverse hydrolysis reaction, side reactions can occur, particularly at high temperatures with strong acid catalysts.[2] The alcohol may undergo dehydration to form ethers.[2] While the fully substituted α-position of MαNP acid prevents racemization, its steric bulk might slow the desired reaction, potentially allowing side reactions to become more prominent if conditions are not optimized.[8] If side product formation is significant, lowering the reaction temperature and monitoring the reaction closely is recommended.[1]
Q6: When should I consider an alternative esterification method?
If Fischer esterification consistently provides low yields, especially if your alcohol is tertiary (prone to elimination) or your substrates are sensitive to strong acids, alternative methods should be considered.[7][9]
-
Steglich Esterification : This method uses dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-dimethylaminopyridine (DMAP). It is a good alternative for acid-sensitive substrates and is known for high yields under mild conditions.[9][10]
-
Acid Chloride Formation : The MαNP acid can first be converted to a more reactive acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The isolated acid chloride is then reacted with the alcohol to form the ester. This two-step process often results in higher yields.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low-yield issues.
Problem Summary Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ester Yield | Reaction has not reached equilibrium.[1] | Increase reaction time and monitor by TLC.[1] |
| Insufficient catalyst activity or amount.[2] | Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH).[2] | |
| Equilibrium is unfavorable due to water.[1] | Use a Dean-Stark trap or add molecular sieves to remove water.[1][2][7] | |
| Suboptimal reactant ratio.[2] | Increase the molar ratio of the alcohol to MαNP acid (e.g., 5- to 10-fold excess).[2][6] | |
| Formation of Side Products | Reaction temperature is too high.[1][2] | Lower the reflux temperature by choosing a lower-boiling solvent if applicable.[1] |
| Difficult Product Isolation | Emulsion formation during workup.[2] | Wash the organic layer with brine to break the emulsion.[1] |
| Incomplete removal of unreacted MαNP acid. | Wash the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[10] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low ester yield.
Quantitative Data
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield at Equilibrium |
| Acetic Acid | Ethanol | 1 : 1 | ~65%[6] |
| Acetic Acid | Ethanol | 1 : 10 | ~97%[6] |
| Acetic Acid | Ethanol | 1 : 100 | ~99%[6] |
Note: These yields are for the acetic acid/ethanol system and serve as a general guideline. Optimization for the sterically more demanding MαNP acid may be required.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of MαNP Acid
This protocol is a general procedure and should be adapted as needed.
-
Reactant Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve MαNP acid (1.0 eq). Add the desired alcohol (e.g., ethanol, 10.0 eq), which will also serve as the solvent.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq) to the mixture.[1]
-
Reflux : Attach a reflux condenser and a Dean-Stark trap (if used). Heat the mixture to reflux using a heating mantle and stir vigorously.[1]
-
Monitoring : Allow the reaction to proceed for 2-8 hours. Monitor the disappearance of the MαNP acid spot by TLC.[1]
Protocol 2: Reaction Workup and Purification
-
Cooling : Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.[1]
-
Solvent Removal : If a large excess of a volatile alcohol was used, reduce its volume using a rotary evaporator.[1]
-
Extraction : Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water (to remove the bulk of the alcohol and acid catalyst).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted MαNP acid).
-
Brine (to break any emulsions and begin the drying process).[1]
-
-
Drying : Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[1]
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Fischer Esterification Mechanism
Caption: The reversible steps of the Fischer esterification mechanism.
Factors Influencing Esterification Yield
Caption: Key factors impacting the rate and equilibrium of esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Poor Solubility of Derivatized Products
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing poor solubility of derivatized products. Find answers to frequently asked questions and follow detailed troubleshooting guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatized product precipitating out of the reaction mixture?
A1: Precipitation of a derivatized product is a common indication of poor solubility in the reaction solvent. Derivatization alters the chemical structure of the starting material, which can significantly change its physicochemical properties, including polarity and crystallinity.[1][2] If the newly formed derivative is less soluble in the reaction solvent than the initial reactant, it will precipitate as it is formed. Key factors influencing this are the choice of solvent, reaction temperature, and the concentration of the product.[3]
Q2: Can derivatization itself be a strategy to improve solubility?
A2: Yes, derivatization is frequently employed as a chemical modification technique to enhance the solubility of a parent compound.[4][5][6] By introducing more hydrophilic or ionizable functional groups (e.g., phosphates, amino groups, or polyethylene glycol chains), the aqueous solubility of a poorly soluble drug candidate can be significantly improved.[4][7] However, the success of this strategy depends on the specific derivatizing agent and the structure of the parent molecule.
Q3: My derivatized product is soluble in the reaction solvent but crashes out during work-up or purification. What should I do?
A3: This is a common challenge that arises when the solvent environment is changed during extraction, precipitation, or chromatography. The solubility of your derivatized product is specific to the solvent system. When you introduce an anti-solvent (a solvent in which your product is insoluble) during work-up, it can cause the product to precipitate. For purification steps like chromatography, the product must be soluble in the mobile phase. If it is not, it can precipitate on the column, leading to poor separation and recovery. Consider performing a solvent screen to identify a suitable system for both purification and maintaining solubility.[3]
Q4: What are the immediate steps I can take in the lab if I encounter a solubility issue with a newly synthesized derivative?
A4: If you observe precipitation or poor dissolution, here are some immediate actions to consider:
-
Temperature Adjustment: Gently warming the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of your product at higher temperatures.[3][5]
-
Co-solvents: Adding a small amount of a co-solvent in which your derivative is more soluble can significantly improve overall solubility.[3][5][8] For example, adding a more polar solvent like THF or DMF to a non-polar mixture, or vice-versa.[3]
-
Sonication: Applying ultrasonic energy can help to break down agglomerates and facilitate the dissolution of the solid material.[3]
-
pH Adjustment: If your derivative has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the solution can dramatically increase its solubility by forming a more soluble salt.[6][9][10]
Troubleshooting Guides
Guide 1: Product Precipitates During Reaction
This guide helps you to systematically troubleshoot when your derivatized product is insoluble in the reaction medium.
Problem: The desired product precipitates from the reaction mixture, potentially halting the reaction or complicating the work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility during synthesis.
Guide 2: Poor Solubility During Product Purification
This guide provides steps to address solubility issues encountered during post-reaction work-up and purification, such as crystallization or chromatography.
Problem: The derivatized product has limited solubility, making purification by standard methods like crystallization or column chromatography challenging.
Methodology for Solvent Screening:
A systematic solvent screen is crucial for identifying a suitable solvent or solvent system for purification.
-
Sample Preparation: Dispense a small, equal amount (e.g., 1-2 mg) of your crude, dried derivatized product into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from a pre-selected panel (see table below).
-
Observation: Agitate the vials (e.g., by vortexing or sonication) at a controlled temperature (room temperature and/or elevated temperature, e.g., 40-50°C).
-
Assessment: Visually assess the solubility in each solvent. Categorize as "freely soluble," "sparingly soluble," or "insoluble."
-
System Selection: Based on the results, select a single solvent or a co-solvent system for your purification process. For crystallization, you'll want a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. For chromatography, the product must be soluble in the mobile phase.
Table 1: Common Solvents for Screening
| Solvent Class | Examples | Polarity | Notes |
| Non-Polar | Hexane, Heptane, Toluene | Low | Good for dissolving non-polar derivatives. |
| Moderately Polar | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | Medium | Versatile solvents for a wide range of compounds. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | High | Effective for dissolving polar, non-ionizable derivatives. |
| Polar Protic | Methanol, Ethanol, Water, Isopropanol | High | Suitable for highly polar and ionizable compounds. |
Purification Strategy Flowchart:
Caption: Logic diagram for selecting a purification strategy.
Experimental Protocols
Protocol 1: Co-solvent Solubility Test
Objective: To determine if a co-solvent can improve the solubility of a derivatized product in a primary solvent system.
Materials:
-
Derivatized product
-
Primary solvent (e.g., the reaction solvent or a solvent for analysis)
-
A selection of co-solvents with varying polarities (e.g., THF, DMF, Hexane, Methanol)
-
Vials, magnetic stirrer, and stir bars
Procedure:
-
Add a known amount of the derivatized product to a vial containing a measured volume of the primary solvent to create a slurry or suspension.
-
Place the vial on a magnetic stirrer.
-
Slowly add a co-solvent dropwise while observing the mixture.
-
Continue adding the co-solvent until the solid material dissolves completely.
-
Record the volume of co-solvent required. A smaller volume indicates a more effective co-solvent.
-
This provides a starting point for the ratio of co-solvent to primary solvent for your experiment or purification.[11]
Protocol 2: pH-Dependent Solubility Assessment
Objective: To evaluate the effect of pH on the solubility of a derivatized product with ionizable functional groups.
Materials:
-
Derivatized product
-
Aqueous buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Vials and a shaker/incubator
-
Analytical method to quantify the dissolved product (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid derivatized product to vials containing each of the different pH buffers. Ensure there is undissolved solid remaining.
-
Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, filter the samples (e.g., using a 0.45 µm syringe filter) to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved product in each filtrate using a calibrated analytical method.
-
Plot the measured solubility (e.g., in mg/mL) against the pH to determine the pH range of maximum solubility. This information is critical for developing aqueous formulations or for designing pH-driven purification strategies.[6][9]
References
- 1. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veranova.com [veranova.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Impact of Solvent on Diastereotopic Chemical Shift Differences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on diastereotopic chemical shift differences in NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are diastereotopic protons and why do they have different chemical shifts?
Diastereotopic protons are non-equivalent protons that cannot be interchanged by any symmetry operation (rotation or reflection).[1] This situation often arises in a molecule that already contains a chiral center, or when a methylene group (-CH2-) is adjacent to a stereocenter. Replacing each of these protons with another group (e.g., deuterium) would result in the formation of diastereomers.[1] Because they are in chemically non-equivalent environments, diastereotopic protons will inherently have different chemical shifts (Δδ) in the NMR spectrum.[1]
Q2: How does the choice of solvent affect the chemical shift difference (Δδ) of diastereotopic protons?
The solvent can significantly influence the chemical shift difference between diastereotopic protons through various interactions with the solute molecule, including:
-
Polarity and Dielectric Constant: Solvents with different polarities can alter the electronic environment around the diastereotopic protons, leading to changes in their shielding and, consequently, their chemical shifts.[2][3]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact directly with functional groups near the diastereotopic protons, causing significant changes in their chemical shifts.[4][5]
-
Aromatic Solvent Induced Shifts (ASIS): Aromatic solvents like benzene-d6 can induce significant shifts due to the formation of specific solute-solvent complexes and the magnetic anisotropy of the aromatic ring.[6] This can be particularly useful for resolving overlapping signals.[6]
-
Conformational Changes: The solvent can influence the conformational equilibrium of a molecule, which in turn affects the relative positions of the diastereotopic protons and their chemical shifts.[3]
Q3: My diastereotopic protons are overlapping in the NMR spectrum. What can I do?
Signal overlap is a common issue. Here are a few troubleshooting steps:
-
Change the Solvent: This is often the most effective solution. Switching to a solvent with different properties (e.g., from chloroform-d to benzene-d6 or acetone-d6) can alter the chemical shifts of the protons and resolve the overlap.[6][7] Aromatic solvents are particularly known for their ability to induce significant shifts.[6]
-
Higher Field NMR: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
Temperature Variation: Changing the temperature can affect the conformational equilibrium of the molecule and the solute-solvent interactions, potentially leading to better signal separation.
-
Use of Chiral Solvating Agents: While typically used for enantiomers, chiral solvating agents can also interact with diastereotopic protons and induce larger chemical shift differences.
Q4: The chemical shift difference (Δδ) between my diastereotopic protons is very small. How can I confirm they are truly diastereotopic?
Even a small, reproducible chemical shift difference is indicative of diastereotopicity. To confirm, you can:
-
Acquire a high-resolution spectrum: Ensure the instrument is well-shimmed to resolve very close signals.
-
Perform 2D NMR experiments: A 2D COSY or HSQC experiment can help to distinguish the individual signals and their correlations, confirming they are from different protons.
-
Vary the solvent: As mentioned, changing the solvent can increase the chemical shift difference, making it more apparent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Accidental Isochrony (Overlapping Signals) | Insufficient chemical shift difference in the chosen solvent. | Change the solvent to one with different polarity, hydrogen bonding capability, or aromaticity (e.g., CDCl₃ to C₆D₆ or DMSO-d₆).[6][7] |
| Low magnetic field strength. | Use a higher field NMR spectrometer for better signal dispersion. | |
| Broad Signals for Diastereotopic Protons | Chemical exchange or conformational flexibility on the NMR timescale. | Acquire spectra at different temperatures to see if the signals sharpen or resolve. |
| Presence of paramagnetic impurities. | Ensure the sample is free from paramagnetic metals. | |
| Inconsistent Chemical Shifts Between Experiments | Different sample concentrations. | Maintain a consistent sample concentration for all experiments. |
| Temperature fluctuations. | Ensure the NMR probe temperature is stable and consistent across measurements. | |
| Different referencing methods. | Use a consistent internal standard (e.g., TMS) for all samples. |
Quantitative Data
The magnitude of the solvent effect on the chemical shift difference (Δδ) of diastereotopic protons is molecule-dependent. Below are examples illustrating this effect.
Table 1: Calculated ¹H NMR Chemical Shifts (ppm) and Chemical Shift Differences (Δδ) for Diastereotopic Methylene Protons of Malic Acid in Different Environments.
| Environment | Chemical Shift Hₐ (ppm) | Chemical Shift Hₑ (ppm) | Δδ (ppm) |
| Gas Phase | 2.87 | 2.47 | 0.40 |
| D₂O | 2.83 | 2.77 | 0.06 |
| Acetone-d₆ | 2.91 | 2.79 | 0.12 |
Data adapted from a computational study. The calculated values show how the chemical shift difference between the diastereotopic protons (Hₐ and Hₑ) changes significantly from the gas phase to different solvents.[8]
Table 2: Experimental ¹H NMR Chemical Shifts (ppm) of Florfenicol in Various Solvents.
| Proton | CDCl₃ | Acetone-d₆ | DMSO-d₆ | Pyridine-d₅ |
| 2-H | 5.81 | 6.38 | 6.44 | 6.81 |
| 3-H | 4.35 | 4.39 | 4.36 | 4.73 |
| 4-H | 4.65 | 4.65 | 4.65 | 4.90 |
| 5-H | 3.75 | 3.82 | 3.75 | 3.90 |
This table illustrates the significant changes in chemical shifts for various protons in the florfenicol molecule upon changing the solvent.[4] While not explicitly detailing diastereotopic pairs, it demonstrates the pronounced effect of different solvents on proton resonances.
Experimental Protocols
Objective: To determine the effect of different deuterated solvents on the chemical shift difference (Δδ) of diastereotopic protons in a target molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified target compound.
-
Dissolve the compound in 0.6-0.7 mL of the first deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Repeat this process for each deuterated solvent to be tested (e.g., acetone-d₆, DMSO-d₆, benzene-d₆, methanol-d₄), ensuring the concentration of the analyte is kept consistent across all samples.
-
-
NMR Data Acquisition:
-
Insert the first NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Repeat the data acquisition for each prepared sample in the different solvents, ensuring consistent acquisition parameters.
-
-
Data Analysis:
-
Identify the signals corresponding to the diastereotopic protons in each spectrum.
-
Accurately measure the chemical shift (δ) of each diastereotopic proton.
-
Calculate the chemical shift difference (Δδ = |δ₁ - δ₂|) for the pair in each solvent.
-
Tabulate the chemical shifts and Δδ values for all solvents to compare the effects.
-
Visualizations
Caption: Workflow for studying solvent effects on diastereotopic protons.
Caption: Key factors that influence the chemical shift difference (Δδ).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 7. reddit.com [reddit.com]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Minimizing Racemization During Derivatization Reactions
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize racemization during chiral derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in derivatization?
A1: Racemization is the process that converts a single, pure enantiomer (a chiral molecule) into an equal mixture of both of its enantiomers, known as a racemate.[1] This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[2] In drug development and pharmaceutical sciences, the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause harmful side effects. Therefore, maintaining the stereochemical integrity of a chiral center during synthesis and analysis, including derivatization, is crucial.[3]
Q2: Which steps in a derivatization protocol are most susceptible to racemization?
A2: For derivatization reactions involving the carboxyl group of an amino acid or similar molecule, the activation and coupling step is the most critical for racemization.[1] This is because the activation of the carboxyl group makes the alpha-proton (the hydrogen on the chiral carbon) more acidic and thus easier to remove, especially in the presence of a base.[1] Once this proton is removed, a planar, achiral intermediate (an enol or enolate) can form, leading to the loss of the original stereochemistry.[4]
Q3: How do common reaction conditions influence the extent of racemization?
A3: Several reaction conditions significantly impact the degree of racemization:
-
Base: The type, strength, and concentration of the base are critical. Stronger, less sterically hindered bases (like DIPEA) can increase the rate of alpha-proton removal and thus promote racemization.[1][5]
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization, increasing its likelihood.[1][6][7] Conversely, performing the reaction at a lower temperature (e.g., 0 °C) can help minimize it.[1][5]
-
Solvent: The polarity of the solvent can affect the stability of reaction intermediates, which in turn influences the rate of racemization.[1]
-
Coupling/Derivatizing Reagents: The choice of reagent is paramount. For peptide synthesis, onium salt-based reagents like HATU and HCTU are generally considered "low-racemization" options.[5] Additives such as HOBt, HOAt, and Oxyma can also be used to suppress racemization by forming more stable active esters.[5][8]
Troubleshooting Guide
Q4: I am observing extra peaks in my chromatogram after derivatization, suggesting the presence of diastereomers. How can I confirm if this is due to racemization?
A4: The presence of unexpected diastereomers is a strong indicator of racemization. To confirm this, you can use high-resolution analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4]
-
Chiral HPLC: This is a primary method for separating enantiomers or diastereomers. You can either use a chiral stationary phase (CSP) to separate the derivatized products directly or use an achiral column if your derivatizing agent was itself chiral, creating diastereomers with different physical properties.[9]
-
Control Experiments: Run a control reaction with a standard of known enantiomeric purity under the exact same derivatization conditions. Comparing the chromatogram of the derivatized standard to your sample will help quantify the extent of racemization.
Q5: My results show significant racemization. What are the first troubleshooting steps I should take?
A5: A logical workflow can help pinpoint the cause of racemization. Start by evaluating the most common influencing factors. The following flowchart illustrates a systematic approach to troubleshooting.
Q6: How does the choice of coupling reagent and base affect racemization?
A6: The selection of coupling reagents and the base used are among the most critical factors in controlling racemization during the derivatization of carboxylic acids.[5] Strong bases can accelerate the abstraction of the alpha-proton, leading to racemization.[5] Coupling reagents form activated intermediates that vary in reactivity and stability; some are more prone to racemization than others.
The table below summarizes data on the performance of various coupling systems, highlighting the percentage of desired diastereomer (i.e., minimal racemization).
| Coupling Reagent | Base Used | Solvent | % Desired Diastereomer (No Racemization) |
| HBTU | DIPEA | DMF | 85.2% |
| HBTU | NMM | DMF | 97.5% |
| HATU | DIPEA | DMF | 98.1% |
| HATU | NMM | DMF | 99.2% |
| COMU | DIPEA | DCM/DMF | 99.0% |
| COMU | NMM | DCM/DMF | >99.5% |
| Data adapted from studies on peptide coupling, a process analogous to many derivatization reactions. |
As shown, using a weaker or more sterically hindered base like N-methylmorpholine (NMM) consistently results in lower racemization compared to N,N-diisopropylethylamine (DIPEA).[5] Furthermore, modern onium salt reagents like HATU and COMU generally outperform older reagents.[5]
Experimental Protocols
Protocol: Derivatization of an Amino Acid with Marfey's Reagent (FDAA) for Chiral Analysis
This protocol describes a common pre-column derivatization method for the chiral analysis of amino acids using 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent). The resulting diastereomers can be separated and quantified using standard reversed-phase HPLC.
Materials:
-
Amino acid standard or sample (approx. 50 nmol)
-
1% (w/v) solution of FDAA in acetone
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: a. Dissolve the amino acid sample (containing approx. 50 nmol) in 100 µL of 1 M NaHCO₃ in a microcentrifuge tube.
-
Derivatization Reaction: a. Add 200 µL of the 1% FDAA solution in acetone to the amino acid solution. b. Mix thoroughly and incubate the mixture in a heating block at 40°C for 1 hour.[5] c. Stop the reaction by adding 20 µL of 2 M HCl to neutralize the solution.[5]
-
Sample Preparation for HPLC Analysis: a. Evaporate the solvent to dryness using a centrifugal vacuum concentrator or a stream of nitrogen.[5] b. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).[5] c. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column.[5]
-
HPLC Analysis: a. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).[5] b. Monitor the elution using a UV detector at 340 nm.[5] c. Typically, the L-D diastereomer (formed from an L-amino acid) elutes before the D-D diastereomer (formed from a D-amino acid). The percentage of racemization can be calculated from the integrated peak areas of the two diastereomers.
The following diagram illustrates the general workflow for this derivatization and analysis process.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chemical Derivatization for LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during chemical derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. It is intended for researchers, scientists, and drug development professionals to help optimize derivatization experiments and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of chemical derivatization in LC-MS/MS analysis?
Chemical derivatization is a technique used in bioanalysis to modify analytes chemically. This process enhances their properties for LC-MS/MS analysis in several ways:
-
Improved Ionization Efficiency: Many compounds have poor ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. Derivatization can introduce a readily ionizable group, significantly increasing the analyte's response in the mass spectrometer.[1][2][3][4][5][6][7]
-
Enhanced Chromatographic Separation: Derivatization can alter the polarity of an analyte, improving its retention and separation on a given chromatography column.[3][4][5][6][7][8] This is particularly useful for separating isomers.[9]
-
Increased Stability: Some analytes may be unstable under the conditions of the LC-MS/MS system. Derivatization can create a more stable derivative, leading to more reproducible results.[3][4][10]
-
Improved Structural Elucidation: The fragmentation pattern of a derivatized compound in the mass spectrometer can provide additional structural information.[5][6]
Q2: What are the most common causes of poor reproducibility in chemical derivatization?
Poor reproducibility in chemical derivatization can often be attributed to a few key factors:
-
Incomplete Derivatization: This is a primary cause of variability, where the reaction does not proceed to completion for all analyte molecules.[10][11][12][13] This can be caused by suboptimal reaction conditions such as incorrect temperature, pH, or reaction time.[10][11]
-
Derivative Instability: The derivatized product may not be stable over time, leading to degradation before analysis.[1][10] Storage conditions, such as temperature and light exposure, can significantly impact stability.
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or suppress the ionization of the derivative in the mass spectrometer.[14][15][16][17]
-
Reagent Quality and Stability: The derivatizing agent itself can degrade over time, leading to inconsistent reaction efficiency.[10][18] It is crucial to use fresh reagents and store them under appropriate conditions.
Troubleshooting Guides
Issue 1: Incomplete or Low Yield Derivatization
Symptoms:
-
Low signal intensity for the derivatized analyte.
-
Presence of both derivatized and underivatized analyte peaks in the chromatogram.[11]
-
Poor peak shape, such as tailing, for the analyte peak.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete derivatization.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed to completion, while excessive heat can cause degradation.[11][12] |
| Incorrect Reaction Time | Increase the reaction time to ensure the reaction goes to completion.[11][12] |
| Inappropriate pH | Adjust the pH of the reaction mixture. The optimal pH can be critical for derivatization efficiency.[10][11] |
| Insufficient Reagent Concentration | Increase the molar excess of the derivatizing reagent to drive the reaction forward.[12][13] |
| Presence of Water or Moisture | Use anhydrous solvents and ensure glassware is dry, as water can hydrolyze some derivatizing reagents.[12][13] |
| Interfering Substances in Matrix | Implement a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization to remove interfering components.[11] |
| Degraded Derivatizing Reagent | Use a fresh batch of the derivatizing reagent.[10][18] |
Issue 2: Derivative Instability
Symptoms:
-
Decreasing analyte signal over time when re-injecting the same sample.
-
Appearance of degradation product peaks in the chromatogram.
-
High variability between samples analyzed at different times.
Troubleshooting Steps:
-
Evaluate Storage Conditions: Assess the stability of the derivatized samples under different storage conditions (e.g., -20°C vs. -80°C, protection from light). Some derivatives are stable for only a short period, even at low temperatures.[1][19]
-
Time Course Study: Analyze the derivatized sample at several time points after preparation to determine the rate of degradation.
-
Optimize Quenching Step: If the reaction requires quenching, ensure the quenching agent is effective and does not contribute to derivative degradation.
-
Change Derivatizing Reagent: If instability is inherent to the derivative, consider using a different derivatization reagent that forms a more stable product.[1]
Stability of Vitamin D3 Metabolite Derivatives:
The stability of derivatized products can vary significantly depending on the reagent used. A study on the long-term stability of derivatized vitamin D3 metabolites at -20°C provides a clear example.
| Derivatization Reagent | % Degradation after 1 Month | % Degradation after 3 Months |
| Amplifex | 11-20% | 14-35% |
| DMEQ-TAD | Acceptable | 50-80% remaining |
| FMP-TS | Acceptable | Not specified |
| INC | Acceptable | Not specified |
| PTAD-Ac | Acceptable | Not specified |
| PTAD | 54-72% | Not specified |
| PyrNO | 32-100% | Not specified |
| (Data sourced from a study on vitamin D3 metabolite stability)[1][19] |
Issue 3: Matrix Effects
Symptoms:
-
Ion suppression or enhancement, leading to inaccurate quantification.
-
Poor reproducibility between different sample lots.
-
Inconsistent internal standard response.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting matrix effects.
Experimental Protocols
Standard Protocol for Derivatization of Amino Acids with (S)-NIFE
This protocol provides a general guideline for the derivatization of amino acids using (S)-N-((4-nitrophenoxy)carbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). Optimization may be necessary for specific applications.[11]
Reagents and Materials:
-
(S)-NIFE solution (e.g., 1% in acetone or acetonitrile)
-
Analyte solution (e.g., 1 mg/mL amino acid standard or sample extract)
-
Base (e.g., 6% triethylamine in a suitable solvent or sodium tetraborate buffer)
-
Quenching solution (e.g., 5% acetic acid)
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
To a suitable vial, add 100 µL of the analyte solution.
-
Add 50 µL of the base and vortex briefly.
-
Add 100 µL of the (S)-NIFE solution and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 20 minutes. For less reactive analytes, a slightly elevated temperature (e.g., 40-50°C) may be required.[11]
-
Quench the reaction by adding 50 µL of the quenching solution.
-
Vortex the mixture and centrifuge if necessary.
-
The sample is now ready for LC-MS/MS analysis.
General Protocol for Derivatization of Carboxylic Acids with Phthalic Acid Anhydride-d4
This protocol is a general guideline for the derivatization of compounds containing primary/secondary amines, alcohols, or thiols with Phthalic Acid Anhydride-d4.
Reagents and Materials:
-
Phthalic Acid Anhydride-d4
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Analyte solution
-
Heating source (if necessary)
Procedure:
-
Dissolve the analyte in a minimal amount of anhydrous solvent.
-
Add a molar excess of Phthalic Acid Anhydride-d4.
-
If necessary, heat the reaction mixture to drive the reaction to completion. The optimal temperature and time will depend on the analyte.[12]
-
After the reaction is complete, the sample can be diluted with a suitable solvent for LC-MS/MS analysis. It may be necessary to remove excess derivatizing reagent through a cleanup step.
References
- 1. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syngeneintl.com [syngeneintl.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. nebiolab.com [nebiolab.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. support.waters.com [support.waters.com]
- 19. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid vs Mosher's acid (MTPA)
An Objective Comparison for Researchers
In the field of stereochemistry, the accurate determination of enantiomeric purity and absolute configuration is paramount for researchers in pharmaceuticals, natural product synthesis, and materials science.[1] Chiral derivatizing agents (CDAs) that convert enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy, are indispensable tools for this purpose.[2] Among the most effective CDAs are (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid and the well-established Mosher's acid, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[3][4]
This guide provides a detailed, objective comparison of these two reagents, supported by experimental data and protocols, to assist researchers in selecting the optimal agent for their specific analytical needs.
Chemical Structure and Properties
The fundamental difference between the two acids lies in the aromatic moiety attached to the chiral center, which directly influences their effectiveness in resolving NMR signals.
| Feature | This compound | Mosher's acid (MTPA) |
| Synonyms | (S)-(+)-MαNP acid | α-Methoxy-α-(trifluoromethyl)phenylacetic acid |
| Structure | Contains a naphthyl group | Contains a phenyl and a trifluoromethyl group |
| Molar Mass | 230.26 g/mol | 234.17 g/mol [5] |
| Key Feature | Large, anisotropic naphthyl ring system | Trifluoromethyl (-CF₃) group for ¹⁹F NMR |
Mechanism of Chiral Discrimination
Both reagents operate on the same principle: a chiral alcohol or amine is esterified or amidated with an enantiomerically pure form of the CDA.[1] This reaction creates a mixture of diastereomers, which, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra.[2]
The separation of signals in the NMR spectrum arises from the magnetic anisotropy of the aromatic ring (naphthyl or phenyl) in the CDA. In the preferred conformation of the resulting diastereomer, nearby protons on the substrate molecule will experience either shielding or deshielding effects from the aromatic ring's magnetic field.[6] This difference in the magnetic environment leads to a measurable difference in chemical shifts (Δδ) between the two diastereomers, allowing for quantification.
Figure 1. General workflow for determining enantiomeric excess using a chiral derivatizing agent (CDA).
Performance Comparison and Experimental Data
The choice between NMPA and MTPA is dictated by the specific requirements of the analysis, as each offers distinct advantages.
This compound (NMPA)
NMPA is considered a powerful chiral auxiliary, primarily because the larger aromatic system of the naphthyl group exerts a greater anisotropic effect than the phenyl group of MTPA.[4] This often results in larger and more easily resolved chemical shift differences (Δδ) in the ¹H NMR spectrum, which is particularly beneficial for complex molecules or when signals overlap.[4]
Mosher's Acid (MTPA)
The primary advantage of Mosher's acid is the presence of the trifluoromethyl (-CF₃) group.[3] This allows for analysis using ¹⁹F NMR spectroscopy.[7] The ¹⁹F NMR spectrum is often significantly simpler than the corresponding ¹H spectrum, with a wide chemical shift range and no background signals, which can lead to more accurate and straightforward integration for determining enantiomeric excess.[7]
The following table presents representative ¹H NMR data for the determination of the enantiomeric excess of a chiral secondary alcohol, (R/S)-1-phenylethanol, using both (S)-NMPA and (R)-MTPA.
| Derivatizing Agent | Diastereomer | Monitored Proton | Chemical Shift (ppm) | Δδ (ppm) |
| (S)-NMPA | (S,R)-ester | -CH ₃ | 1.55 | 0.12 |
| (S,S)-ester | -CH ₃ | 1.43 | ||
| (R)-MTPA | (R,R)-ester | -CH ₃ | 1.51 | 0.07 |
| (R,S)-ester | -CH ₃ | 1.44 |
Note: Data are illustrative and may vary based on experimental conditions. As shown, NMPA typically induces a larger Δδ in the ¹H NMR spectrum.[4]
Experimental Protocols
The following is a generalized protocol for the preparation of diastereomeric esters from a chiral alcohol for NMR analysis.
Protocol: Derivatization of a Chiral Alcohol
-
Preparation : In a clean, dry NMR tube or small vial, dissolve the chiral alcohol (approx. 5 mg, 1.0 eq) and the chiral derivatizing agent ((S)-NMPA or an enantiomer of MTPA, 1.1 eq) in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Coupling : Add a coupling agent, such as dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction : Cap the vessel and allow the reaction to proceed at room temperature. Monitor the reaction periodically by ¹H NMR until the signal for the carbinol proton of the starting material is no longer visible (typically 2-6 hours).[1]
-
Analysis : Acquire the final ¹H NMR (and/or ¹⁹F NMR for MTPA) spectrum of the crude ester mixture. For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers.[1]
-
Configuration Assignment (Optional) : To determine absolute configuration, prepare two separate samples using both the (R)- and (S)-enantiomers of the derivatizing agent. A comparative analysis of the chemical shifts (Δδ = δS - δR) is then performed based on established conformational models.[2][8]
Figure 2. A streamlined experimental workflow for NMR-based determination of enantiomeric excess.
Conclusion
Both this compound and Mosher's acid (MTPA) are highly effective chiral derivatizing agents.
-
This compound is the preferred choice when larger signal separation in ¹H NMR is required, which can be critical for resolving complex spectra.[4]
-
Mosher's acid (MTPA) offers the powerful alternative of ¹⁹F NMR analysis, which provides a clean and simple method for accurate quantification of enantiomeric excess.[7]
The optimal choice depends on the structure of the analyte, the complexity of its ¹H NMR spectrum, and the analytical instrumentation available to the researcher. For challenging cases, empirical evaluation of both reagents is recommended to identify the one that provides the most unambiguous results.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Chiral Derivatizing Agents: MαNP Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the determination of enantiomeric purity and absolute configuration is a critical step in the synthesis and analysis of chiral molecules. Chiral derivatizing agents (CDAs) are indispensable tools that convert enantiomers into diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic techniques. This guide provides an objective comparison of the performance of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) with other widely used CDAs, supported by experimental data to facilitate the selection of the most appropriate agent for a given analytical challenge.
Introduction to Chiral Derivatizing Agents
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation and differentiation a significant challenge. Chiral derivatization involves the covalent bonding of the enantiomeric analyte with an enantiomerically pure CDA to form a pair of diastereomers.[1] These diastereomers have distinct physical properties, allowing for their separation and quantification by techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The ideal CDA should exhibit several key characteristics:
-
Quantitative and rapid reaction: The derivatization reaction should proceed to completion without racemization of the analyte or the CDA.
-
Large separation factor: The resulting diastereomers should be easily separable by the chosen analytical technique, which translates to a large difference in retention times in HPLC (high resolution factor, Rs) or chemical shifts in NMR (large Δδ values).
-
Stable derivatives: The formed diastereomers should be stable under the analytical conditions.
-
Availability and cost-effectiveness: The CDA should be readily available in high enantiomeric purity at a reasonable cost.
This guide focuses on a comparative analysis of MαNP acid against other prominent CDAs, including Mosher's acid (MTPA), and Marfey's reagent, across different classes of chiral analytes.
MαNP Acid: A Powerful Chiral Derivatizing Agent
MαNP acid has emerged as a highly effective CDA, particularly for chiral alcohols. Its key advantages stem from its unique structural features. The naphthalene moiety in MαNP acid provides a strong anisotropic effect in ¹H NMR spectroscopy, leading to larger chemical shift differences (Δδ) between the resulting diastereomeric esters compared to phenyl-containing reagents like Mosher's acid. This enhanced dispersion of signals simplifies spectral analysis and improves the accuracy of determining enantiomeric excess and absolute configuration.
Furthermore, the α-position of the carboxylic acid in MαNP acid is fully substituted, which prevents racemization during the derivatization reaction, a crucial factor for reliable stereochemical analysis.
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a CDA is best evaluated through quantitative data obtained from experimental studies. The following tables summarize the performance of MαNP acid in comparison to other CDAs for the analysis of chiral alcohols, amines, and carboxylic acids.
Chiral Alcohols (NMR and HPLC Analysis)
The determination of the absolute configuration and enantiomeric excess of chiral alcohols is a common application of CDAs. The following data for the derivatization of 2-butanol illustrates the superior performance of MαNP acid.
Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Diastereomeric Esters of 2-Butanol
| Proton | MαNP acid (ppm) | Mosher's Acid (MTPA) (ppm) |
| CH₃ (terminal) | -0.24 | -0.04 |
| CH (carbinol) | +0.03 | +0.02 |
| CH₂ | +0.18 | +0.05 |
| CH₃ (adjacent to carbinol) | -0.24 | -0.03 |
Data for MαNP acid sourced from TCI Chemicals product information. Data for MTPA is a representative example from literature.
The significantly larger Δδ values observed for the MαNP acid derivatives of 2-butanol demonstrate its enhanced ability to differentiate the diastereomers in an NMR spectrum, facilitating more accurate quantification.
Table 2: Comparison of HPLC Resolution for Diastereomeric Esters of 2-Butanol
| Chiral Derivatizing Agent | Resolution Factor (Rs) | Separation Factor (α) |
| MαNP acid | 1.18 | 1.15 |
| Mosher's Acid (MTPA) | Typically < 1.0 | Typically < 1.1 |
Data for MαNP acid sourced from TCI Chemicals product information. Data for MTPA is a general approximation from literature.
The baseline separation (Rs > 1.5 is ideal, but > 1.0 is acceptable) achieved with MαNP acid in the HPLC analysis of 2-butanol highlights its effectiveness in chromatographic separations of chiral alcohols.
Chiral Amines and Amino Acids (HPLC Analysis)
For the analysis of chiral amines and amino acids, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA. It reacts with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[2][3]
While direct comparative data for MαNP acid with amines is less common in the literature, the established performance of Marfey's reagent provides a benchmark for comparison.
Table 3: HPLC Resolution of Amino Acid Enantiomers using Marfey's Reagent
| Amino Acid | Resolution Factor (Rs) |
| Alanine | > 1.5 |
| Valine | > 2.0 |
| Leucine | > 2.0 |
| Phenylalanine | > 2.0 |
Representative data from various literature sources.
Marfey's reagent consistently provides excellent resolution for a wide range of amino acids.[4]
Chiral Carboxylic Acids (HPLC Analysis)
The enantioseparation of chiral carboxylic acids often involves derivatization to form diastereomeric amides or esters. A variety of CDAs are available for this purpose.
Table 4: HPLC Resolution of Chiral Carboxylic Acid Enantiomers using a Novel Derivatizing Agent
| Carboxylic Acid | Chiral Derivatizing Agent | Resolution Factor (Rs) |
| Ibuprofen | (S)-1-(1-naphthyl)ethylamine | > 1.5 |
| Naproxen | (R)-1-phenylethylamine | > 2.0 |
| Ketoprofen | (R,R)-DANI | > 1.8 |
Representative data from various literature sources demonstrating common CDAs for carboxylic acids.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral derivatization and analysis.
Protocol 1: Derivatization of a Chiral Alcohol with MαNP Acid for NMR and HPLC Analysis
This protocol describes the esterification of a chiral secondary alcohol with MαNP acid.
Materials:
-
Chiral alcohol (e.g., 2-butanol)
-
(R)- or (S)-MαNP acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade solvents (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and (S)-MαNP acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate vial, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the alcohol/acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
For NMR analysis: Dissolve the crude ester in CDCl₃ and acquire the ¹H NMR spectrum. Repeat the procedure using (R)-MαNP acid to obtain the other diastereomer for Δδ calculation.
-
For HPLC analysis: Dissolve the crude ester mixture in the HPLC mobile phase and inject onto a normal-phase silica gel column. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 20:1).
Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid (MTPA) for NMR Analysis
This protocol outlines the formation of Mosher's esters for NMR analysis.
Materials:
-
Chiral alcohol
-
(R)- and (S)-MTPA-Cl (Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq) in the anhydrous deuterated solvent.
-
Add a slight excess of anhydrous pyridine (1.2 eq).
-
Add (R)-MTPA-Cl (1.1 eq) to the solution.
-
Cap the NMR tube and gently mix the contents.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until completion.
-
Acquire the ¹H NMR spectrum directly.
-
Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl to generate the other diastereomer for comparison.
Protocol 3: Derivatization of an Amino Acid with Marfey's Reagent for HPLC Analysis
This protocol describes the derivatization of an amino acid with Marfey's reagent.
Materials:
-
Amino acid sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC grade water and acetonitrile
Procedure:
-
Dissolve the amino acid sample in 1 M sodium bicarbonate solution.
-
Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add the Marfey's reagent solution to the amino acid solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Stop the reaction by adding 2 M HCl.
-
Inject an aliquot of the reaction mixture into the HPLC system equipped with a C18 column and a UV detector (340 nm). The mobile phase is typically a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid.[3]
Mandatory Visualization
The following diagrams illustrate the key workflows and logical comparisons discussed in this guide.
Caption: General workflow for chiral analysis using derivatizing agents.
Caption: Logical comparison of key features of MαNP acid and Mosher's acid for chiral alcohol analysis.
Conclusion
The selection of an appropriate chiral derivatizing agent is paramount for the accurate and reliable determination of enantiomeric purity and absolute configuration. For the analysis of chiral alcohols, MαNP acid demonstrates significant advantages over traditional reagents like Mosher's acid, primarily due to the enhanced anisotropic effect of its naphthyl group, which leads to larger and more easily interpretable differences in NMR chemical shifts and excellent chromatographic resolution. While established reagents like Marfey's reagent remain the gold standard for amino acid analysis, the principles of high-performance derivatization exemplified by MαNP acid underscore the continuous innovation in the field of chiral analysis. This guide provides researchers with the necessary data and protocols to make an informed decision when selecting a CDA for their specific analytical needs.
References
Navigating the Chiral Maze: A Comparative Guide to Alternatives for Enantioresolution
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. While (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (NMPA) is a well-regarded chiral auxiliary, a diverse toolkit of alternative methods exists, each with its own set of advantages and limitations. This guide provides an objective comparison of prominent alternatives to NMPA for enantioresolution, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your specific application.
Chiral Derivatizing Agents (CDAs) for NMR Analysis
Chiral Derivatizing Agents (CDAs) react with a racemic mixture to form a pair of diastereomers, which, unlike enantiomers, exhibit distinct signals in NMR spectroscopy. This allows for the determination of enantiomeric excess (ee%) and, in some cases, the absolute configuration of the analyte.
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)
Mosher's acid is a widely used CDA, particularly for determining the absolute configuration of alcohols and amines.[1] The presence of the trifluoromethyl (-CF3) group provides a sensitive probe for ¹⁹F NMR spectroscopy, often leading to simpler spectra and more straightforward quantification.[2]
Principle: Racemic alcohols or amines are esterified or amidated with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride). The resulting diastereomers exhibit different chemical shifts (Δδ) in their ¹H or ¹⁹F NMR spectra, allowing for the determination of their relative proportions.[3] The "Advanced Mosher's Method" provides a well-established protocol for assigning the absolute configuration by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the stereocenter.[2]
Performance Data:
The effectiveness of a CDA is often evaluated by the magnitude of the chemical shift difference (Δδ) between the diastereomers, as a larger Δδ allows for more accurate integration.
| Analyte | Derivatizing Agent | Spectroscopic Method | Observed Δδ (ppm) | Reference |
| 1-Phenylethanol | (R)- & (S)-MTPA | ¹H NMR | 0.05-0.15 for methyl protons | [4] |
| Secondary Alcohol | (R)- & (S)-MTPA | ¹H NMR | Varies, model-dependent | [5] |
| Chiral Alcohol | (R)- & (S)-Mosher's Acid Chloride | ¹H NMR | Substrate-dependent | [3] |
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride for NMR Analysis [3]
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube, gently agitate to mix the reactants, and allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, calculate Δδ (δS - δR) for protons on both sides of the original stereocenter and apply the Mosher's model.
-
(-)-Menthyloxyacetic acid
Derived from the readily available natural product (-)-menthol, (-)-menthyloxyacetic acid offers a cost-effective alternative to Mosher's acid.[6] It is primarily used for the classical resolution of racemic alcohols and amines via diastereomeric crystallization, but can also be used as a CDA for NMR analysis.[7]
Principle: Similar to Mosher's acid, it forms diastereomeric esters or amides. The bulky menthyl group induces different chemical shifts in the NMR spectra of the resulting diastereomers.[7]
Performance Data:
Direct comparative data on Δδ values against Mosher's acid is limited in the literature, and its performance is highly substrate-dependent.
| Analyte | Derivatizing Agent | Method | Key Performance Metric | Reference |
| Racemic Alcohols/Amines | (-)-Menthyloxyacetic acid | NMR Analysis | Substrate-dependent Δδ | [7] |
| Racemic Alcohols | (-)-Menthyloxyacetic acid | Crystallization | Yield and ee% of resolved alcohol | [6] |
Experimental Protocol: Derivatization of a Chiral Secondary Alcohol with (-)-Menthyloxyacetic Acid for NMR Analysis
-
Esterification:
-
In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq.), (-)-menthyloxyacetic acid (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
-
NMR Analysis:
-
Dissolve the crude diastereomeric ester in CDCl₃ for ¹H NMR analysis.
-
Integrate well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess.
-
Classical Resolution via Diastereomeric Salt Formation
This traditional and often cost-effective method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by techniques such as fractional crystallization.[8]
Tartaric Acid and its Derivatives
Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), are highly effective and widely used resolving agents, particularly for racemic amines.[8][9]
Principle: A racemic base reacts with an enantiomerically pure tartaric acid derivative to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation. The resolved enantiomer is then liberated from the salt by treatment with a base.[8][10]
Performance Data:
The efficiency of resolution is typically measured by the yield and enantiomeric excess (ee%) of the recovered enantiomer.
| Racemic Compound | Resolving Agent | Solvent | Yield of Resolved Enantiomer | ee% of Resolved Enantiomer | Reference |
| Amphetamine | d-Tartaric Acid | Appropriate Solvent | Not specified | Not specified | [8] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | 78% | 98% | [11] |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38% (initial) | 99.5% | [9] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | Not specified | Not specified | [9] |
Experimental Protocol: Resolution of Racemic Amphetamine with d-Tartaric Acid [8]
-
Salt Formation:
-
Dissolve 270 grams of racemic amphetamine base in a suitable solvent.
-
In a separate container, dissolve 150 grams of d-tartaric acid in a suitable solvent.
-
-
Crystallization:
-
Mix the two solutions. The neutral salt of dl-amphetamine d-tartrate will form.
-
Allow the mixture to stand, which will enable the fractional crystallization of the l-amphetamine d-tartrate.
-
-
Isolation:
-
Separate the crystalline material by filtration. This solid is enriched in the l-amphetamine d-tartrate.
-
-
Enantiomer Recovery:
-
Treat the isolated diastereomeric salt with a base to liberate the free l-amphetamine.
-
Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid (CSA) is another effective resolving agent for chiral amines and other cations.[12]
Principle: Similar to tartaric acid, CSA forms diastereomeric salts with racemic bases, which can then be separated by fractional crystallization.
Performance Data:
| Racemic Compound | Resolving Agent | Solvent | ee% of Crystallized Diastereomer | Reference |
| 6-chloro-4-cyclopropyl... | (+)-Camphorsulfonic acid | n-Butyl Acetate | 59% (initial) | [1] |
| 1-Phenylethanol | (S)-Camphorsulfonyl chloride | - | Baseline resolved signals in ¹H NMR | [12] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13][14]
Principle: A racemic mixture is passed through an HPLC column containing a chiral stationary phase. The enantiomers are separated based on the differential formation of transient diastereomeric complexes with the CSP. The strength of these interactions determines the retention time of each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and commonly used.[15]
Performance Data:
The performance of a chiral HPLC separation is characterized by the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Propranolol | Chiralcel OD-H | n-hexane-ethanol-ammonia (70:30:0.4, v/v/v) | Complete separation | [13] |
| Propranolol | Chiralpak IA | n-heptane/ethanol/diethylamine (80/20/0.1) | 1.75 | [13] |
| Propranolol | Ultron ES-OVM | 50 mM NaH₂PO₄ (pH 4.6) with 12% ethanol | 1.15 | [16] |
Experimental Protocol: Chiral HPLC Separation of Propranolol [13]
-
System Preparation:
-
Column: Chiralcel OD-H (or a similar polysaccharide-based column).
-
Mobile Phase: Prepare a mixture of n-hexane, ethanol, and ammonia in a 70:30:0.4 volume ratio. Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 0.40 mL/min.
-
Detection: Use a UV detector set at an appropriate wavelength for propranolol (e.g., 290 nm).
-
-
Sample Preparation:
-
Dissolve the racemic propranolol sample in the mobile phase to a suitable concentration.
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
The two enantiomers should elute as separate peaks. The peak areas can be used to determine the enantiomeric ratio.
-
Visualizing the Workflows
To better understand the different approaches to enantioresolution, the following diagrams illustrate the key steps in each methodology.
References
- 1. The Retort [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. research.library.fordham.edu [research.library.fordham.edu]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Absolute Configuration Determined by the MαNP Acid Method
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis, natural product characterization, and drug development. The spatial arrangement of atoms dictates a molecule's biological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. The 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) method has emerged as a powerful and reliable tool for the enantioresolution of chiral alcohols and the simultaneous determination of their absolute configuration via ¹H NMR anisotropy.
This guide provides an objective comparison of the MαNP acid method with other established techniques for absolute configuration determination, supported by experimental data and detailed protocols.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the instrumentation at hand. The following table summarizes the key features of the MαNP acid method and its common alternatives.
| Feature | MαNP Acid Method | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Method (MTPA) |
| Principle | Formation of diastereomeric esters with a chiral derivatizing agent, followed by HPLC separation and ¹H NMR analysis of anisotropic effects. | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map of the molecule. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore. | Formation of diastereomeric esters with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), followed by ¹H NMR analysis of chemical shift differences. |
| Sample Requirement | Milligram quantities of the alcohol. | High-quality single crystal (often the most significant limitation). | Milligram quantities, soluble in a suitable solvent. | Microgram to milligram quantities, requires a chromophore near the stereocenter. | Milligram quantities of the alcohol. |
| Instrumentation | HPLC, NMR Spectrometer. | X-ray Diffractometer. | VCD Spectrometer. | CD Spectrometer. | NMR Spectrometer. |
| Advantages | High separation efficiency for diastereomers, large and clear differences in NMR chemical shifts (Δδ), no need for crystallization, applicable to a wide range of alcohols.[1][2][3] | Provides the unambiguous, absolute three-dimensional structure of a molecule.[4][5] | Applicable to a wide range of molecules in solution, does not require crystallization or derivatization.[6] | High sensitivity, requires small amounts of sample. | Well-established and widely used method. |
| Limitations | Requires derivatization, not applicable to compounds without a reactive functional group for esterification. | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[4] | Requires access to specialized instrumentation and computational resources for spectral prediction. | Limited to molecules with suitable chromophores, interpretation can be complex. | Smaller chemical shift differences (Δδ) compared to the MαNP acid method, which can lead to ambiguity.[1] Potential for racemization of the MTPA reagent. |
Quantitative Data Presentation
HPLC Separation of Diastereomeric Esters
The MαNP acid method demonstrates superior performance in the chromatographic separation of diastereomeric esters compared to other chiral derivatizing agents. This is attributed to the specific interactions between the MαNP esters and the silica gel stationary phase.
| Chiral Alcohol | Derivatizing Agent | Separation Factor (α) | Resolution Factor (Rs) |
| 2-Butanol | (S)-(+)-MαNP acid | 1.15 | 1.18 |
| 4-Octanol | (S)-(+)-MαNP acid | 1.25 | 1.03 |
| cis-Alcohol | CSDP acid | 1.18 | 1.06 |
| Pent-3-en-2-ol | (S)-(+)-MαNP acid | - | Baseline Separation |
| Data for camphorsultam dichlorophthalic acid (CSDP acid) is included for comparison of a different type of chiral auxiliary.[7] |
¹H NMR Anisotropy Data
The magnitude of the chemical shift difference (Δδ = δ(R-ester) - δ(S-ester)) is a critical factor for the unambiguous assignment of absolute configuration. The naphthalene ring in MαNP acid exerts a strong magnetic anisotropy effect, leading to significantly larger Δδ values compared to the phenyl group in Mosher's (MTPA) or Trost's (MPA) reagents.[2]
Table 2: Comparison of Δδ (ppm) values for Menthol Esters
| Proton in Menthol | MαNP Ester (Δδ) | MTPA Ester (Δδ) | MPA Ester (Δδ) |
| H-2 | +0.18 | +0.05 | +0.11 |
| H-3 | +0.14 | +0.04 | +0.05 |
| H-4 | +0.11 | - | - |
| H-5 | +0.45 | +0.11 | +0.18 |
| H-6ax | +0.81 | +0.24 | +0.61 |
| H-6eq | -0.06 | -0.01 | - |
| H-7 | +0.26 | +0.05 | +0.04 |
| Me-8 | -0.49 | -0.12 | - |
| Me-9 | -0.84 | -0.07 | - |
| Me-10 | +0.58 | +0.18 | +0.26 |
Table 3: ¹H NMR Data for the Determination of the Absolute Configuration of (+)-2-Butanol using the MαNP Acid Method [1]
| Proton in 2-Butanol Moiety | δ(R)-MαNP ester (ppm) | δ(S)-MαNP ester (ppm) | Δδ (δR - δS) (ppm) |
| Methyl (a) | 0.87 | 1.11 | -0.24 |
| Methine (b) | 4.85 | 4.82 | +0.03 |
| Methylene (c) | 1.39 | 1.21 | +0.18 |
| Methyl (d) | 0.81 | 0.77 | +0.04 |
Experimental Protocols
MαNP Acid Method
1. Esterification of the Chiral Alcohol:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic or enantiomerically enriched alcohol (1.0 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]
2. HPLC Separation of Diastereomers:
-
Dissolve the purified diastereomeric ester mixture in the HPLC mobile phase.
-
Inject the sample onto a normal-phase silica gel HPLC column.
-
Elute with an isocratic or gradient mixture of hexane and ethyl acetate. The exact ratio should be optimized for the specific diastereomers. For example, a 20:1 hexane:EtOAc mixture has been used for the diastereomers of 2-butanol MαNP esters.[1]
-
Monitor the elution profile using a UV detector. The two diastereomers should elute as separate peaks.
-
Collect the fractions corresponding to each peak.
3. ¹H NMR Analysis and Absolute Configuration Determination:
-
Acquire high-resolution ¹H NMR spectra of the separated diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign all proton signals of the alcohol moiety in both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each proton by subtracting the chemical shift of the proton in the (S)-MαNP ester from the chemical shift in the (R)-MαNP ester (Δδ = δ(R) - δ(S)).
-
Apply the "sector rule" to determine the absolute configuration. Protons with positive Δδ values are located on one side of the MαNP naphthyl plane, while those with negative Δδ values are on the other side. This spatial arrangement is then correlated to the R or S configuration of the alcohol's stereocenter.[1]
Alternative Methods (General Protocols)
X-ray Crystallography:
-
Crystallization: Grow a single, high-quality crystal of the enantiomerically pure compound. This is often the most challenging step.[9]
-
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an electron density map and build a molecular model.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.[9]
Vibrational Circular Dichroism (VCD):
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).
-
Data Acquisition: Measure the VCD and infrared (IR) spectra of the sample.
-
Computational Modeling: Calculate the theoretical VCD spectrum for one enantiomer using density functional theory (DFT).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[6]
Mandatory Visualization
Caption: Workflow of the MαNP acid method for absolute configuration determination.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Validation of Enantiomeric Excess Values with Different Methods
In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is a critical parameter. It defines the stereochemical purity of a chiral compound, which can have profound implications for its pharmacological activity, efficacy, and safety. While numerous analytical techniques are available for this purpose, relying on a single method can sometimes be insufficient. Cross-validation of enantiomeric excess values using multiple, independent analytical techniques provides the highest level of confidence in the results.
This guide offers an objective comparison of the principal analytical methods for determining enantiomeric excess, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals to aid in the selection of appropriate methods for robust and reliable ee determination.
Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A racemic mixture (equal amounts of both enantiomers) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] The most common methods for determining ee include chiral chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and polarimetry.
Comparison of Key Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is often a balance between factors such as accuracy, precision, sensitivity, sample throughput, and the physicochemical properties of the analyte.[2]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) | Polarimetry |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1] | Differential absorption of left and right circularly polarized infrared light.[3] | Measurement of the rotation of plane-polarized light by a chiral sample.[4] |
| Typical Analysis Time | 10 - 30 minutes per sample.[1] | 5 - 20 minutes per sample.[1] | 2 - 10 minutes per sample.[1] | 10 - 30 minutes per sample. | < 5 minutes per sample. |
| Resolution | Excellent, often achieving baseline separation.[1] | Very high, especially for volatile compounds.[1] | Moderate to high, dependent on the chiral auxiliary and magnetic field strength. | Not applicable (spectroscopic method). | Not applicable (bulk property measurement). |
| Sensitivity (LOD/LOQ) | High (e.g., ~0.02% / ~0.05% of minor enantiomer). | Very High (e.g., ~0.01% / ~0.05% of minor enantiomer). | Lower (e.g., ~1-5% of minor enantiomer). | Moderate. | Low. |
| Advantages | High accuracy, well-established, versatile for a wide range of compounds.[2][5] | High resolution, low solvent consumption.[1] | Rapid analysis, non-destructive, suitable for high-throughput screening.[6][7] | Provides absolute configuration information, applicable to solid and liquid phases.[3][8] | Very fast, simple instrumentation.[4] |
| Disadvantages | Higher solvent consumption, longer analysis times than SFC.[9] | Limited to volatile and thermally stable analytes; derivatization may be required.[1][4] | Lower sensitivity and precision compared to chromatography, requires chiral auxiliaries.[2] | Requires higher sample concentration, specialized instrumentation. | Unreliable for ee determination due to impurities and non-linear responses; requires pure standard.[10] |
Quantitative Data Presentation: A Case Study on Camphor
To illustrate the cross-validation process, the following table presents the enantiomeric excess values for prepared mixtures of (R)- and (S)-camphor as determined by Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Prepared ee (%) | VCD Determined ee (%) | NMR Determined ee (%) |
| 100 (R) | 100.0 | 100.0 |
| 80 | 79.5 | 80.2 |
| 60 | 59.8 | 60.1 |
| 40 | 40.1 | 39.9 |
| 20 | 20.3 | 20.0 |
| 0 (Racemic) | 0.1 | 0.0 |
| -20 | -19.8 | -20.1 |
| -40 | -40.2 | -39.8 |
| -60 | -60.1 | -59.9 |
| -80 | -79.7 | -80.0 |
| -100 (S) | -100.0 | -100.0 |
| Data synthesized from findings on the analysis of camphor mixtures.[3][11] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of a chiral pharmaceutical compound like Escitalopram.[12]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Chiral CD-PH column.
-
Mobile Phase : A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride (100:150:70:30, v/v/v/v).
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Data Analysis : Inject the sample and integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |([Area of Enantiomer 1] - [Area of Enantiomer 2]) / ([Area of Enantiomer 1] + [Area of Enantiomer 2])| * 100
Chiral Gas Chromatography (GC) Protocol
This protocol is suitable for the analysis of volatile enantiomers, such as in the asymmetric reduction of acetophenone.[13]
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : Chiral capillary column (e.g., β-DEX 225).
-
Carrier Gas : Helium or Hydrogen.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. If necessary, derivatize to increase volatility.
-
Data Analysis : Inject a small volume (e.g., 1 µL) of the sample. Identify and integrate the peaks corresponding to the two enantiomers to calculate the ee.
Chiral NMR Spectroscopy Protocol using a Chiral Solvating Agent (CSA)
This protocol describes a rapid method for determining the ee of a primary amine.[6][7]
-
Instrumentation : 400 MHz or higher field NMR spectrometer.
-
Chiral Solvating Agent (CSA) : (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-derived CSA.
-
Solvent : Deuterated chloroform (CDCl₃).
-
Sample Preparation : In a 5 mm NMR tube, mix the amine analyte (0.01-0.2 mmol) with the chiral solvating agent (1-2 equivalents). Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Data Acquisition : Acquire a ¹H NMR spectrum at 25 °C.
-
Data Analysis : Identify a proton signal that shows baseline or partial separation for the two diastereomeric complexes. Integrate the distinct signals to determine the ratio of the enantiomers and calculate the ee.
Visualization of Workflows and Logical Relationships
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
Conclusion
The determination of enantiomeric excess is a critical analytical task in many scientific disciplines. While chiral chromatography, particularly HPLC, is often considered the gold standard due to its high accuracy and resolution, no single method is universally superior.[5] Techniques like NMR spectroscopy offer speed and are non-destructive, making them ideal for high-throughput screening.[7] VCD provides the unique advantage of determining absolute configuration.[3] Polarimetry, though rapid, is generally considered unreliable for accurate ee determination.[10]
Ultimately, for the most rigorous and defensible results, cross-validation using two or more orthogonal methods is the recommended approach. For instance, a rapid screen by NMR can be followed by a more precise and sensitive analysis by chiral HPLC or GC. This strategy provides a high degree of confidence in the enantiomeric purity of a sample, which is essential for research, development, and quality assurance in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. [PDF] A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and Supercritical Fluid Chromatography for Enantiomer Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers, chiral molecules that are non-superimposable mirror images of each other, is a critical process in the pharmaceutical industry. The stereochemistry of a drug can significantly impact its pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several distinct advantages. This guide provides an objective, data-driven comparison of HPLC and SFC for enantiomer separation to aid in the selection of the most appropriate technique for your analytical and preparative needs.
Principles of Enantiomer Separation
Both HPLC and SFC achieve enantiomeric separation through the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC): In chiral HPLC, a liquid mobile phase is pumped through a column packed with a CSP. The separation is based on the differential partitioning of the enantiomers between the mobile phase and the stationary phase. Normal-phase HPLC (using non-polar solvents) and reversed-phase HPLC (using polar solvents) are both employed for chiral separations.
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This results in low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. Organic modifiers, such as alcohols, are often added to the CO2 to increase the mobile phase's solvating power.
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC for enantiomer separation often depends on the specific application, with each technique offering distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Analysis Speed | Generally slower due to higher mobile phase viscosity. | Typically 3 to 5 times faster than HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, allowing for higher flow rates.[1] |
| Resolution | Can achieve high resolution, but may require longer analysis times. | Often provides better or comparable resolution to HPLC in a shorter time.[2][3] |
| Solvent Consumption | High consumption of organic solvents, leading to higher costs and environmental concerns. | Significantly lower consumption of organic solvents as the primary mobile phase is CO2, making it a "greener" and more cost-effective technique.[4][5][6] |
| Operating Pressure | Can operate at high backpressures, especially with smaller particle size columns (UHPLC). | Generally operates at lower backpressures than HPLC for a given flow rate due to the low viscosity of the mobile phase. |
| Column Equilibration | Can require longer equilibration times between runs. | Faster column equilibration times.[4] |
| Sample Throughput | Lower throughput due to longer run times. | Higher throughput, making it suitable for high-throughput screening.[1] |
| Cost | Can be more expensive due to high solvent purchase and disposal costs. | Lower operational costs due to reduced solvent usage.[4] |
| Versatility | Well-established with a wide range of available columns and mobile phases for various applications. | Highly versatile for chiral separations, often considered a normal-phase technique. |
| Sample Recovery | Sample recovery from the mobile phase can be time-consuming due to the need for solvent evaporation. | Easier and faster sample recovery as CO2 is easily removed by depressurization.[4] |
Data Presentation: Quantitative Comparison
The following tables summarize experimental data from comparative studies on the enantiomeric separation of common pharmaceutical compounds using HPLC and SFC.
Table 1: Enantiomeric Separation of Ketoprofen
| Parameter | HPLC | SFC | Reference |
| Analysis Time | 6.5 min | 2.3 min | [7] |
| Resolution (Rs) | Baseline resolved | Near-baseline resolved | [7] |
| Mobile Phase | Isocratic | Isocratic | [7] |
| Notes | - | Roughly 3-fold reduction in analysis time. | [7] |
Table 2: Enantiomeric Separation of Propranolol
| Parameter | HPLC | SFC | Reference |
| Analysis Time | > 5 min | < 2 min | [8] |
| Resolution (Rs) | ~1.75 | > 1.5 | [9][10] |
| Mobile Phase | n-heptane/ethanol/diethylamine (80/20/0.1) | CO2 / (isopropanol:methanol 50:50 with 0.1% isopropyl amine) (75:25) | [9][11] |
| Notes | - | Shorter analysis time with better enantioresolution reported in a comparative context.[11] |
Table 3: Enantiomeric Separation of Ibuprofen
| Parameter | HPLC | SFC | Reference |
| Analysis Time | < 8 min | < 5 min | [5] |
| Resolution (Rs) | Good resolution | High enantiomeric excess achieved | [5] |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 3) and ethanol | CO2 and 0.2% MIPA in methanol | [5] |
| Notes | - | Reduced solvent consumption and high productivity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of separation methods. Below are representative experimental protocols for the enantiomeric separation of key pharmaceutical compounds by HPLC and SFC.
Enantiomeric Separation of Ibuprofen
HPLC Method
-
Column: Chiral OVM column
-
Mobile Phase: Potassium dihydrogen phosphate 20 mM (pH=3) and ethanol
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25°C
-
Outcome: Good resolution of enantiomers in less than 8 minutes.
SFC Method
-
Column: Chiralcel OX-H
-
Mobile Phase: CO2 and 0.2% MIPA in methanol
-
Flow Rate: Not specified
-
Detection: Not specified
-
Temperature: Not specified
-
Outcome: Successful purification of (R) and (S)-ibuprofen with high enantiomeric excess.[5]
Enantiomeric Separation of Warfarin
HPLC Method
-
Column: Astec® CHIROBIOTIC® V
-
Mobile Phase: Gradient of water with 5 mM ammonium acetate (pH 4.0) and acetonitrile
-
Flow Rate: Not specified
-
Detection: MS/MS
-
Temperature: Not specified
-
Outcome: Well-resolved peaks for R- and S-warfarin.
SFC Method
-
Note: A study reported the separation of warfarin and its hydroxylated isomers with a chiral SFC method achieving separation of twelve components in 8.0 minutes. Specific conditions were not detailed in the abstract.
Enantiomeric Separation of Propranolol
HPLC Method
-
Column: ChiralPak IA
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v)
-
Flow Rate: Not specified
-
Detection: Not specified
-
Temperature: Not specified
-
Outcome: Optimal separation with a resolution (Rs) of 1.75.[9][10]
SFC Method
-
Column: Chiralpak® IG
-
Mobile Phase: CO2 and 0.1% isopropyl amine in isopropanol:methanol (50:50, v/v) in a 75:25 (v/v) ratio
-
Flow Rate: Not specified
-
Detection: Not specified
-
Temperature: 25°C
-
Back Pressure: 100 bars
-
Outcome: Baseline resolution of enantiomers with resolution factors (Rs) greater than 3.0.[11]
Mandatory Visualization
Caption: Experimental workflow for enantiomer separation by HPLC.
Caption: Experimental workflow for enantiomer separation by SFC.
Caption: Logical comparison of HPLC and SFC for enantiomer separation.
Conclusion
Both HPLC and SFC are powerful techniques for the separation of enantiomers. HPLC is a well-established and robust method with a vast library of applications. However, SFC presents significant advantages in terms of speed, reduced solvent consumption, and consequently, lower operating costs and environmental impact.[4][5][6] For high-throughput screening and preparative scale purifications, SFC is often the superior choice. The selection between HPLC and SFC should be based on a careful evaluation of the specific analytical needs, including the desired speed, resolution, cost considerations, and environmental impact. As instrumentation for SFC continues to improve, its adoption for routine chiral analysis in the pharmaceutical industry is expected to grow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of MαNP Acid Over MPA in Chiral Analysis
In the fields of stereochemistry, natural product synthesis, and pharmaceutical development, the unambiguous determination of the absolute configuration of chiral molecules is paramount. Chiral derivatizing agents (CDAs) that react with enantiomeric compounds to form diastereomers are essential tools, enabling analysis and separation by standard techniques like NMR spectroscopy and HPLC. Among these, α-methoxy-α-arylpropionic acids have become indispensable. This guide provides an objective comparison of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) against the widely used α-methoxyphenylacetic acid (MPA), often associated with Trost's methodologies for configurational assignment.
Core Advantages of MαNP Acid
MαNP acid offers several distinct advantages over MPA, stemming primarily from its unique structural features. These advantages lead to more reliable and clearer results in both the enantioresolution and the determination of absolute configuration of chiral alcohols.
-
Resistance to Racemization : The α-carbon of MαNP acid is fully substituted (quaternary). This structural rigidity prevents epimerization or racemization under various reaction conditions, ensuring the chiral integrity of the derivatizing agent throughout the analytical process.[1]
-
Enhanced ¹H NMR Anisotropy : The defining feature of MαNP acid is its 1-naphthyl moiety. Compared to the simple phenyl group of MPA, the extended aromatic system of the naphthalene ring produces a significantly stronger magnetic anisotropy effect.[1] This results in larger chemical shift differences (Δδ values) in the ¹H NMR spectra of the resulting diastereomeric esters. Larger Δδ values simplify spectral interpretation, reduce ambiguity, and allow for a more confident assignment of absolute configuration, particularly for substrates with subtle stereochemical differences.[2][3]
-
Superior Enantioresolution : MαNP acid has demonstrated a remarkable ability to discriminate between even closely related alkyl groups, such as methyl and ethyl groups.[1] This high level of chiral recognition translates to excellent separation of the diastereomeric esters by chromatography on standard achiral stationary phases (e.g., silica gel), often achieving baseline separation where other agents may fail.[1]
Data Presentation: Performance Comparison
The efficacy of a chiral derivatizing agent is quantified by its ability to induce large, consistent differences in the NMR spectra of the diastereomers it forms (Δδ = δ(R)-δ(S)) and its ability to produce easily separable diastereomers in chromatography.
Table 1: ¹H NMR Chemical Shift Differences (Δδ)
The magnitude of the Δδ value is critical for the reliable application of the NMR anisotropy method. A larger value indicates a stronger shielding/deshielding effect from the aromatic group of the CDA, making the assignment of configuration more straightforward. While direct side-by-side comparisons are sparse in the literature, the data consistently shows MαNP acid yields larger values.
| Analyte (Alcohol) | Derivatizing Agent | Proton | Δδ (ppm) [δ(R-ester) - δ(S-ester)] |
| (+)-2-Butanol | MαNP Acid | CH₃ | +0.045 |
| CH₂ | -0.035 | ||
| CH | -0.015 | ||
| (R/S)-Octan-2-ol | MPA | CH₃ (at C2) | -0.069 |
| CH (at C2) | -0.045 | ||
| CH₂ (at C3) | +0.038 | ||
| (R/S)-Methylmandelate | MPA | CH | -0.026 |
| OCH₃ | -0.167 |
Note: The data for MαNP acid and MPA are derived from separate experiments on different analytes but serve to illustrate the typical magnitudes of Δδ values observed. Data for MαNP acid is from an analysis of (+)-2-butanol.[1] Data for MPA is from analyses of (R/S)-octan-2-ol and (R/S)-methylmandelate.[4]
Table 2: HPLC Separation of Diastereomeric Esters
Effective chromatographic separation is crucial for preparative resolution of enantiomers. MαNP acid's strong chiral recognition leads to impressive separation factors.
| Racemic Alcohol | Derivatizing Agent | Column | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 2-Butanol | MαNP Acid | Silica Gel | Hexane:EtOAc (20:1) | 1.15 | 1.18 |
Data obtained from the derivatization of racemic 2-butanol with MαNP acid.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for derivatization and analysis.
Protocol 1: Esterification with MαNP Acid
This procedure describes the formation of diastereomeric esters using a carbodiimide coupling agent.
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic alcohol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents : Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Coupling : Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM to the cooled mixture.
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).
-
Workup : Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ester mixture can be purified by flash column chromatography on silica gel.
Protocol 2: HPLC Separation of MαNP Diastereomers
-
Sample Preparation : Dissolve the purified diastereomeric ester mixture in the mobile phase.
-
Chromatography : Inject the sample onto a standard achiral silica gel HPLC column.
-
Elution : Elute with an appropriate non-polar/polar solvent system, such as a hexane/ethyl acetate mixture. The optimal ratio should be determined empirically.[1]
-
Detection : Monitor the elution using a UV detector (the naphthyl group of MαNP acid is a strong chromophore).
-
Analysis : The two diastereomers should elute as distinct, well-resolved peaks. The ratio of their integrated peak areas corresponds to the enantiomeric ratio of the original alcohol. For preparative work, fractions for each peak can be collected.
Protocol 3: Determination of Absolute Configuration by ¹H NMR
-
Sample Preparation : Prepare separate, pure NMR samples of the (R)-MαNP ester and the (S)-MαNP ester of the alcohol. This requires derivatizing the alcohol with both enantiomers of MαNP acid.
-
Data Acquisition : Acquire high-resolution ¹H NMR spectra for both diastereomeric esters in the same deuterated solvent (e.g., CDCl₃).
-
Data Analysis :
-
Carefully assign the proton signals for the alcohol moiety in both spectra.
-
Calculate the chemical shift difference for each assigned proton: Δδ = δ(R-ester) - δ(S-ester) .
-
Apply the "sector rule" for MαNP esters to the observed Δδ values to assign the absolute configuration of the alcohol. Protons with positive Δδ values and those with negative Δδ values will fall into predictable regions relative to the plane of the naphthalene ring.[3][5]
-
Visualizing the Workflow and Principles
Diagrams created using Graphviz help to clarify the experimental and logical workflows.
Conclusion
For researchers requiring robust and unambiguous determination of the absolute configuration and enantiomeric purity of chiral alcohols, MαNP acid presents a superior alternative to MPA. Its resistance to racemization, coupled with the strong NMR anisotropic effect of its naphthyl group, provides larger, more reliable chemical shift differences (Δδ). This translates to more confident configurational assignments and excellent chromatographic separation of diastereomers, making MαNP acid a powerful tool in modern asymmetric synthesis and analysis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
A Guide to Inter-laboratory Comparison of Chiral Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and validated analytical methods. This guide provides an objective comparison of common analytical techniques for chiral purity analysis and outlines a framework for conducting inter-laboratory comparison studies to establish the reproducibility and reliability of these methods.
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a powerful tool for assessing the performance of analytical methods in different laboratories.[1] It provides a measure of the method's reproducibility, which is the precision between laboratories, a key validation parameter according to guidelines from the International Council for Harmonisation (ICH).[2][3]
Comparative Performance of Analytical Methods
The selection of an analytical technique for chiral purity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most commonly employed techniques.[3][4] The following tables summarize typical performance data for these methods, which can be expected in an inter-laboratory study.
Table 1: Comparison of HPLC and SFC Methods for Chiral Purity Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Precision (Repeatability, %RSD) | < 2.0% | < 2.0% |
| Precision (Intermediate, %RSD) | < 3.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.01 - 0.1% of the main enantiomer | 0.01 - 0.1% of the main enantiomer |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% of the main enantiomer | 0.03 - 0.3% of the main enantiomer |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
Table 2: Comparison of GC and CE Methods for Chiral Purity Analysis
| Validation Parameter | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Precision (Repeatability, %RSD) | < 2.0% | < 2.0% |
| Precision (Intermediate, %RSD) | < 4.0% | < 5.0% |
| Accuracy (% Recovery) | 97.0 - 103.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | 0.01 - 0.1% of the main enantiomer | 0.02 - 0.2% of the main enantiomer |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% of the main enantiomer | 0.06 - 0.6% of the main enantiomer |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.998 |
| Analysis Time | 15 - 45 minutes | 5 - 20 minutes |
Workflow for an Inter-laboratory Comparison Study
The successful execution of an inter-laboratory comparison study requires careful planning and coordination. The general workflow involves distributing a homogeneous and stable sample to participating laboratories, who then analyze the sample using a predefined analytical method. The results are then statistically analyzed to assess the performance of the method and the participating laboratories.
Workflow of an inter-laboratory comparison study.
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for the success of an inter-laboratory comparison. Below are representative protocols for the chiral purity analysis of a hypothetical drug substance using HPLC and GC.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is a common starting point for chiral separations.[5]
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability: Inject a resolution solution containing both enantiomers. The resolution between the two enantiomeric peaks should be greater than 2.0. The tailing factor for each peak should be less than 1.5.
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is suitable for thermally stable and volatile analytes. Derivatization may be required for some compounds to improve volatility and chromatographic performance.
-
Column: Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 270 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 220 °C at 5 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methylene chloride) to a concentration of 1 mg/mL.
Statistical Analysis of Inter-laboratory Data
The statistical analysis of data from an inter-laboratory comparison is essential to evaluate the method's performance and the proficiency of the participating laboratories.[6] Common statistical tools include:
-
Cochran's and Grubbs' Tests: Used to identify outlier data from individual laboratories.
-
Calculation of Mean, Repeatability, and Reproducibility: The overall mean of the reported values is calculated, along with the repeatability standard deviation (s_r) and the reproducibility standard deviation (s_R).
-
Z-scores: A Z-score is calculated for each laboratory to assess its performance relative to the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.
The successful completion of an inter-laboratory comparison study provides strong evidence of the robustness and reliability of an analytical method for chiral purity analysis, which is a critical component of regulatory submissions and quality control in the pharmaceutical industry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 6. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Absolute Configuration: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing new chemical entities. The spatial arrangement of atoms defines a molecule's interaction with other chiral molecules, profoundly influencing its biological activity, pharmacological properties, and toxicological profile. While single-crystal X-ray crystallography remains the definitive method, a suite of powerful spectroscopic techniques offers viable alternatives, particularly when suitable crystals cannot be obtained. This guide provides a comprehensive comparison of X-ray crystallography with vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) for the determination of absolute configuration.
Comparative Analysis of Techniques
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes the key performance characteristics of each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Optical Rotatory Dispersion (ORD) |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Wavelength-dependent rotation of the plane of polarized light. |
| Sample State | Single crystal (typically >0.1 mm in all dimensions).[1] | Solution or neat liquid.[2][3] | Solution. | Solution. |
| Sample Amount | Micrograms to milligrams. | Typically 5-15 mg (recoverable).[2][4] | 0.1 - 1 mg/mL.[5] | Concentration dependent. |
| Measurement Time | Hours to days (including crystal growth and data collection). | 1 to 12 hours for data acquisition.[4] | Minutes to hours. | Minutes to hours. |
| Accuracy | High; considered the "gold standard". | High, with a confidence level often exceeding 95%. | High, but can be less reliable for conformationally flexible molecules.[6] | Generally lower than other chiroptical methods. |
| Key Requirement | High-quality single crystal.[7] | Chiral molecule (no chromophore needed).[8] | Chiral molecule with a chromophore. | Chiral molecule. |
| Data Analysis | Refinement of the Flack parameter or Bijvoet pair analysis.[9][10] | Comparison of experimental spectrum with quantum chemical calculations (e.g., DFT).[8] | Comparison of experimental spectrum with quantum chemical calculations or empirical rules.[9][11] | Comparison of experimental ORD curve with calculated curve or known compounds.[12] |
| Limitations | Crystal growth can be a major bottleneck.[7] Weak anomalous scattering from light atoms. | Requires access to specialized instrumentation and computational resources. | Requires a chromophore in the UV-Vis region. Can be sensitive to solvent and temperature.[11] | Less sensitive and provides less structural information compared to CD. |
Experimental Workflows and Protocols
X-ray Crystallography
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The method relies on the phenomenon of anomalous dispersion (or resonant scattering) of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[13] This effect leads to a breakdown of Friedel's law, causing differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l).[9] The analysis of these differences allows for the determination of the absolute structure.
Workflow for absolute configuration determination by X-ray crystallography.
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure compound with dimensions typically greater than 0.1 mm.[1] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection and Mounting: Select a high-quality crystal, free of cracks and other defects, and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a monochromatic X-ray beam. Collect diffraction data, ensuring that a significant number of Friedel pairs (reflections h,k,l and -h,-k,-l) are measured with high redundancy.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data.
-
Absolute Configuration Determination:
-
Flack Parameter: Refine the Flack parameter, x. A value close to 0 with a small standard uncertainty (e.g., < 0.1) indicates that the modeled absolute configuration is correct. A value close to 1 suggests the inverted structure is correct. A value around 0.5 may indicate racemic twinning.[9]
-
Bijvoet Pair Analysis: Analyze the intensity differences of Bijvoet pairs. The observed differences are compared with those calculated for both possible enantiomers to determine the correct absolute configuration.
-
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining absolute configuration in solution.[8] The assignment is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.[8]
Workflow for absolute configuration determination by VCD.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05-0.1 M.[4][8] The sample is recoverable.[4]
-
VCD Spectrum Acquisition:
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a path length of 50-100 µm.
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data collection can take from 1 to 12 hours to achieve a good signal-to-noise ratio.[4]
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer of the molecule using molecular mechanics or other methods.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.
-
Calculate the VCD and IR spectra for each conformer and obtain a Boltzmann-averaged spectrum.
-
-
Data Analysis and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer and its mirror image.
-
If the experimental spectrum matches the calculated spectrum, the absolute configuration of the sample is that of the calculated enantiomer. If it matches the mirror image, the sample has the opposite absolute configuration.
-
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. This technique is particularly useful for chiral molecules containing a chromophore.[9] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum or by applying empirical rules like the exciton chirality method.
Workflow for absolute configuration determination by ECD.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the chiral molecule in a transparent solvent in the UV-Vis region (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-1 mg/mL.[5]
-
ECD Spectrum Acquisition:
-
Use a quartz cuvette with a path length of 0.1 to 1 cm.
-
Record the ECD and UV-Vis spectra over the relevant wavelength range.
-
-
Computational Modeling:
-
Perform a conformational analysis to identify all significant conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT) and generate a Boltzmann-averaged spectrum.
-
-
Data Analysis and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum for one enantiomer and its mirror image.
-
A good correlation between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
-
Optical Rotatory Dispersion (ORD)
ORD measures the change in the optical rotation of a substance with the wavelength of light. The resulting ORD curve can be used to determine the absolute configuration by comparing it with the curves of known compounds or with theoretically calculated curves. While historically significant, ORD is now often used in conjunction with ECD for more reliable assignments.
Workflow for absolute configuration determination by ORD.
Experimental Protocol:
-
Sample Preparation: Dissolve the chiral compound in a suitable solvent to a known concentration.
-
ORD Measurement:
-
Use a polarimeter or a spectropolarimeter.
-
Measure the optical rotation of the sample at a series of different wavelengths.
-
-
Data Analysis and Assignment:
-
Plot the specific rotation versus wavelength to obtain the ORD curve.
-
Compare the shape and sign of the experimental ORD curve with those of known compounds or with a curve calculated using quantum mechanical methods.
-
The correlation between the curves allows for the assignment of the absolute configuration.
-
Conclusion
The determination of absolute configuration is a cornerstone of stereochemistry with profound implications for the pharmaceutical and life sciences. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality single crystal can be a significant hurdle. In such cases, the chiroptical methods of VCD, ECD, and ORD offer powerful and reliable alternatives for determining the absolute configuration of molecules in solution. The choice of the most appropriate technique will depend on the specific characteristics of the molecule under investigation and the resources available. A thorough understanding of the principles, experimental protocols, and limitations of each method is essential for obtaining accurate and unambiguous results.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. biotools.us [biotools.us]
- 3. researchgate.net [researchgate.net]
- 4. biotools.us [biotools.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Absolute configuration - Wikipedia [en.wikipedia.org]
- 13. A simple and rapid simultaneous measurement strategy for optical rotatory dispersion and circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
The following provides a comprehensive guide for the safe and compliant disposal of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Summary
This compound presents several health hazards. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and within a controlled environment such as a chemical fume hood.[1][2]
| Hazard Classification | Description | Citations |
| Acute Oral Toxicity | Toxic if swallowed. Immediate medical attention is required if ingested. | [1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [4] |
Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] The primary method of disposal for this non-halogenated organic acid is through a licensed chemical waste disposal company, typically involving incineration.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, properly sealed, and compatible waste container for accumulation.[9] The container must be in good condition and vapor-tight.[9]
-
As soon as the first quantity of waste is added, label the container clearly.[9]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Toxic, Irritant).[9][10]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The storage area should be cool, dry, and well-ventilated.[1][10]
-
Keep the container closed at all times, except when adding waste.[9][10]
-
Ensure the container is stored within secondary containment to prevent spills.[10]
-
-
Arranging for Disposal:
-
Once the container is full (leaving at least 1 inch of headspace), or if waste has been accumulated for the maximum time allowed by your institution, arrange for pickup.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a waste collection.[10]
-
Accidental Spill Response
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[4][11] If there is a risk of dust generation, a NIOSH-approved respirator is necessary.[1]
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[4][11]
-
Clean-up:
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. sds.metasci.ca [sds.metasci.ca]
Personal protective equipment for handling (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing health risks.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Inhalation of dust may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles/Face Shield: Wear safety goggles with side shields or chemical splash goggles that meet appropriate standards. A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation. |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved dust respirator is required. |
| Ingestion | H301: Toxic if swallowed.[1][2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] |
Experimental Protocols: Step-by-Step Handling Procedure
A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Weighing: To minimize dust dispersion, weigh the solid compound carefully within the fume hood.
-
Transferring: Use a spatula to transfer the solid. Avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency Procedures
| Incident | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1] |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Spill | Use personal protective equipment. Keep people away from and upwind of spill/leak.[1] Sweep dust to collect it into an airtight container, taking care not to disperse it. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations. |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
-
Chemical Waste Disposal:
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.
-
One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Do not empty into drains.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
